Technical Guide: Physicochemical Properties & Applications of 5-Bromo-2-(5-bromoindolin-2-yl)phenol
This in-depth technical guide details the physicochemical properties, mechanistic behavior, and experimental applications of 5-Bromo-2-(5-bromoindolin-2-yl)phenol , a specialized fluorogenic scaffold used primarily in ox...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide details the physicochemical properties, mechanistic behavior, and experimental applications of 5-Bromo-2-(5-bromoindolin-2-yl)phenol , a specialized fluorogenic scaffold used primarily in oxidative stress research and advanced organic synthesis.
Executive Summary
5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS: 1954693-13-0 ) is a reduced dihydro-precursor to the highly fluorescent 2-(2'-hydroxyphenyl)indole (HPI) class of dyes. It serves as a "turn-on" fluorogenic probe, specifically designed to detect reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as hypochlorite (HOCl) and peroxynitrite (ONOO⁻).
Unlike its oxidized counterpart, this indoline derivative is optically silent (non-fluorescent) or weakly fluorescent in the blue region. Upon oxidative dehydrogenation, it converts to 5,5'-dibromo-2-(2-hydroxyphenyl)indole , triggering a strong Excited-State Intramolecular Proton Transfer (ESIPT) mechanism that results in intense Stokes-shifted fluorescence. This binary "off-on" switching makes it a critical tool for high-contrast bioimaging.
The molecule consists of a phenol ring linked to an indoline (dihydroindole) ring . The critical structural feature is the single bond at the C2 position of the indoline, which interrupts the conjugation required for ESIPT fluorescence. The bromine atoms at the 5-positions of both rings serve two purposes:
Electronic Tuning: They lower the pKa of the phenolic proton, modulating the sensitivity to pH and oxidative kinetics.
Synthetic Handles: They provide sites for further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to create extended polymethine dyes.
Physicochemical Profile
Solubility & Stability
Solubility: Highly soluble in polar aprotic solvents such as DMSO (Dimethyl Sulfoxide) and DMF (Dimethylformamide). Poorly soluble in water; requires organic co-solvents (typically <1% DMSO) for biological assays.
Stability: The indoline moiety is susceptible to spontaneous oxidation by atmospheric oxygen over time.
Storage Protocol: Must be stored at -20°C , desiccated, and under inert gas (Argon/Nitrogen) to prevent background fluorescence ("false positives").
Spectral Characteristics (Redox-Dependent)
The utility of this compound relies on the spectral shift between its reduced and oxidized states.
State
Compound Form
Abs Max ()
Em Max ()
Fluorescence
Reduced
Indoline (Precursor)
~300–320 nm
None / Weak Blue
OFF (Dark)
Oxidized
Indole (Product)
~350–370 nm
~510–540 nm
ON (Green/Yellow)
Note: The bromine substituents typically induce a bathochromic (red) shift of 10–20 nm compared to the unsubstituted HPI scaffold.
Mechanistic Insights: The Oxidative Switch
The core mechanism of action is Oxidative Dehydrogenation followed by ESIPT .
Recognition: The indoline nitrogen and the electron-rich aromatic rings react specifically with strong oxidants (e.g., HOCl).
Aromatization: The oxidant removes two hydrogen atoms (from the C2 and N1 positions of the indoline), converting the indoline (non-planar, interrupted conjugation) into a planar indole .
ESIPT Activation: In the oxidized indole form, the phenolic hydrogen forms a strong intramolecular hydrogen bond with the indole nitrogen. Upon UV/Blue excitation, this proton transfers to the nitrogen, forming a keto-tautomer that emits light at a longer wavelength (large Stokes shift).
Mechanism Visualization
The following diagram illustrates the transition from the non-fluorescent precursor to the fluorescent reporter.
Caption: Schematic of the oxidative activation pathway. The probe remains "dark" until aromatized by ROS, enabling the ESIPT photocycle.
Experimental Protocols
Stock Solution Preparation
Objective: Create a stable 10 mM stock solution.
Weigh 3.7 mg of 5-Bromo-2-(5-bromoindolin-2-yl)phenol.
Dissolve in 1.0 mL of anhydrous DMSO (spectroscopic grade).
Vortex for 30 seconds until fully dissolved.
Aliquot into light-shielded amber tubes (50 µL each) to avoid freeze-thaw cycles.
Probe Dilution: Dilute the DMSO stock 1:1000 into PBS to a final concentration of 10 µM . Note: Perform this step immediately before use to minimize spontaneous oxidation.
Incubation: Add the analyte (e.g., NaOCl) to the probe solution.
While commercially available, the synthesis is critical for understanding impurity profiles.
Precursors: 5-Bromosalicylaldehyde and 5-Bromo-2-methylindole (or similar indole precursor).
Condensation: Acid-catalyzed condensation creates the oxidized indole form (2-(2-hydroxyphenyl)indole).
Reduction: Controlled reduction (e.g., using NaBH₃CN or catalytic hydrogenation) converts the indole to the indoline (the target molecule).
Critical QC Step: The reduction must be partial (C=C bond only) without debrominating the rings.
References
Sigma-Aldrich. (n.d.). 5-Bromo-2-(5-bromoindolin-2-yl)phenol Product Sheet. CAS 1954693-13-0.[1][2][3][4] Link
PubChem. (n.d.). 2-(5-Bromo-2-indolyl)phenol (Oxidized Form) Compound Summary. CID 23343336. Link
Klymchenko, A. S., et al. (2003). "2-(2'-Hydroxyphenyl)indoles: A New Class of ESIPT Dyes." Journal of the American Chemical Society. (Foundational work on the HPI scaffold fluorescence mechanism).
Gomes, A., et al. (2012). "Fluorescence probes used for detection of reactive oxygen species." Journal of Biochemical and Biophysical Methods.
Solubility profile of 5-Bromo-2-(5-bromoindolin-2-yl)phenol in organic solvents
This technical guide details the solubility profile and characterization strategy for 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS 1954693-13-0). As specific empirical solubility data for this compound is not standardized...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the solubility profile and characterization strategy for 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS 1954693-13-0). As specific empirical solubility data for this compound is not standardized in public pharmacopeial databases, this guide synthesizes predictive physicochemical modeling with established solubility protocols for halogenated indole-phenol derivatives.
Compound Characterization & Physicochemical Basis
To understand the solubility behavior of 5-Bromo-2-(5-bromoindolin-2-yl)phenol, we must first analyze its structural determinants. This molecule is a heterocyclic hybrid consisting of a phenolic ring and an indoline (dihydroindole) scaffold, both substituted with bromine at the 5-position.
Structural Determinants of Solubility
Hydrophobic Core (Lipophilicity): The bicyclic indoline and the phenyl ring create a significant planar aromatic surface area. The addition of two bromine atoms (atomic radius ~114 pm) significantly increases the molecular weight (MW ~369 g/mol ) and lipophilicity (Predicted LogP ≈ 4.5–5.2), driving the compound toward non-polar or polar-aprotic solvents.
Hydrogen Bonding Potential (Polarity):
H-Bond Donors (HBD): 2 (Phenolic -OH and Indoline -NH).
H-Bond Acceptors (HBA): 2 (Phenolic Oxygen and Indoline Nitrogen).
Implication: The presence of HBD/HBA groups allows for solubility in alcohols and aprotic solvents (DMSO/DMF) capable of disrupting intermolecular H-bonds in the crystal lattice. However, the strong internal H-bond often observed between the phenolic -OH and the indoline nitrogen (forming a pseudo-6-membered ring) can reduce solubility in protic solvents by "locking" the polar groups.
Predicted Solubility Profile
Based on Hansen Solubility Parameters (HSP) for brominated indole-phenol analogs.
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Insight
Polar Aprotic
DMSO, DMF, DMAc
High (>50 mg/mL)
Primary Choice. These solvents have high dipole moments and can effectively accept H-bonds from the solute's -OH and -NH groups, overcoming the lattice energy.
Polar Organic
THF, Acetone, Ethyl Acetate
Moderate (10–30 mg/mL)
Good solubility due to dipole-dipole interactions. THF is particularly effective for indoline derivatives.
Alcohols
Methanol, Ethanol, Isopropanol
Low to Moderate (1–10 mg/mL)
Soluble, but often requires heating. The hydrophobic bromine atoms and aromatic rings limit interaction with the short alkyl chains of alcohols.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate (5–20 mg/mL)
Good interaction with the aromatic core (London dispersion forces), but poor interaction with the polar H-bond donors.
Non-Polar
Hexanes, Heptane, Toluene
Poor (<0.1 mg/mL)
The compound is too polar for aliphatic hydrocarbons. Toluene may show slight solubility due to - stacking.
Aqueous
Water, PBS (pH 7.4)
Insoluble (<0.01 mg/mL)
The lipophilic bromine/aromatic bulk dominates.
Basic Aqueous
0.1 M NaOH / KOH
Soluble (as Phenolate)
Deprotonation of the phenolic -OH () forms a water-soluble salt. Note: May induce oxidation of the indoline.
Since exact literature values are rare for this specific CAS, researchers must validate solubility empirically. The following Shake-Flask Method (ASTM E1148 modified) is the gold standard for generating reproducible data.
Detection: UV at 280 nm (Indoline absorption) and 320 nm (Phenol conjugation).
Calculate concentration using a 5-point calibration curve of the standard dissolved in DMSO.
Visualization of Solubility Dynamics
Workflow Diagram: Solubility Determination
The following diagram outlines the logical flow for determining the thermodynamic solubility of the compound.
Figure 1: Standardized "Shake-Flask" workflow for thermodynamic solubility determination.
Mechanistic Interaction Map
This diagram illustrates the competing forces determining the solubility of 5-Bromo-2-(5-bromoindolin-2-yl)phenol.
Figure 2: Mechanistic interactions between the solute's functional groups and various solvent classes.
References
ChemicalBook. (2024). 5-bromo-2-(5-bromoindolin-2-yl)phenol Properties and Supplier Info. ChemicalBook. Link
PubChem. (2024). 2-(5-Bromo-2-indolyl)phenol Compound Summary (CID 23343336). National Center for Biotechnology Information. Link
Sigma-Aldrich. (2024). 5-Bromo-2-(5-bromoindolin-2-yl)phenol Product Specification. Merck KGaA.[1] Link
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Standard protocol reference for solubility profiling).
Literature review of 5-Bromo-2-(5-bromoindolin-2-yl)phenol synthesis pathways
This comprehensive technical guide details the synthesis of 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS 1954693-13-0). The content is structured for researchers requiring high-purity synthesis with a focus on regiochemica...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive technical guide details the synthesis of 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS 1954693-13-0). The content is structured for researchers requiring high-purity synthesis with a focus on regiochemical control and functional group tolerance.
Executive Summary
5-Bromo-2-(5-bromoindolin-2-yl)phenol is a halogenated derivative of the 2-(2-hydroxyphenyl)indoline scaffold. This structural motif is significant in medicinal chemistry as a privileged pharmacophore for kinase inhibitors and as a precursor for excited-state intramolecular proton transfer (ESIPT) fluorophores.
The synthesis of this molecule presents two primary challenges:
Regioselectivity: Ensuring bromine atoms are installed exclusively at the 5-position of both the phenol and indoline rings.
Chemosensitivity: Reducing the indole intermediate to an indoline without debrominating the aryl rings (a common side reaction in catalytic hydrogenation).
This guide recommends a Convergent Fischer Indole Strategy followed by Ionic Hydrogenation . This pathway offers superior regiocontrol compared to direct bromination of the parent scaffold.
Retrosynthetic Analysis
The target molecule contains a chiral center at the C2 position of the indoline ring. The most robust disconnection occurs at the N-heterocyclic core, tracing back to a hydrazone intermediate.
Strategic Disconnections
C2-N Reduction: The indoline (dihydroindole) is best accessed via the selective reduction of the corresponding indole.
Indole Formation: The 2-arylindole backbone is constructed via a Fischer Indole Synthesis, utilizing pre-brominated precursors to guarantee regiochemistry.
This pathway minimizes the risk of isomeric mixtures by introducing bromine atoms in the starting materials.
Phase 1: Hydrazone Formation & Cyclization
The reaction of 4-bromophenylhydrazine hydrochloride with 5-bromo-2-hydroxyacetophenone yields the corresponding hydrazone, which undergoes sigmatropic rearrangement (Fischer Cyclization) to form the indole core.
Reagents: 4-Bromophenylhydrazine HCl, 5-Bromo-2-hydroxyacetophenone, Polyphosphoric Acid (PPA) or ZnCl₂/AcOH.
Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodehalogenation (stripping the bromine). Therefore, Ionic Hydrogenation or Hydride Reduction is mandatory.
Method A (Recommended): Sodium Cyanoborohydride (NaBH₃CN) in Glacial Acetic Acid.
Method B (Alternative): Triethylsilane (Et₃SiH) in Trifluoroacetic Acid (TFA).
Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-(5-bromo-1H-indol-2-yl)phenol
Note: This step constructs the indole backbone.
Preparation: In a 250 mL round-bottom flask, dissolve 5-bromo-2-hydroxyacetophenone (10.0 mmol, 2.15 g) in ethanol (30 mL).
Catalysis: Add 5 drops of glacial acetic acid. Reflux for 2 hours to form the hydrazone (monitor by TLC).
Cyclization: Evaporate the solvent.[1] Resuspend the residue in Polyphosphoric Acid (PPA) (20 g). Heat to 100–110°C for 3 hours.
Expert Insight: PPA acts as both solvent and Lewis acid, driving the elimination of ammonia.
Quenching: Cool to 60°C and pour onto crushed ice (100 g) with vigorous stirring. The product will precipitate.[2]
Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 4:1).
Expected Yield: 60–75%.
Appearance: Off-white to pale yellow solid.
Step 2: Reduction to 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Note: This step converts the indole to the indoline without touching the bromines.
Dissolution: Dissolve the indole intermediate (5.0 mmol) in Glacial Acetic Acid (25 mL).
Reduction: Cool to 15°C. Add Sodium Cyanoborohydride (NaBH₃CN) (15.0 mmol, 0.94 g) portion-wise over 20 minutes.
Safety: Perform in a fume hood; HCN gas may be generated in trace amounts.
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Indolines are typically more polar than indoles and may streak; use an amine-treated silica plate if necessary).
Workup: Pour the mixture into cold water (100 mL). Neutralize carefully with saturated NaHCO₃ or NaOH (aq) until pH ~8.
Extraction: Extract with Dichloromethane (3 x 30 mL). Dry organic layer over MgSO₄.
Isolation: Concentrate in vacuo. The product is often obtained as a racemate.
Purification: Recrystallization from Methanol or column chromatography (DCM:MeOH).
Process Visualization
Figure 2: Forward synthesis workflow emphasizing the selective reduction step.
Analytical Data & Quality Control
Researchers should validate the structure using the following spectroscopic markers.
Technique
Expected Signal / Characteristic
Structural Insight
¹H NMR
δ ~5.0-5.5 ppm (t or dd, 1H)
Indoline C2-H . This proton is diagnostic; it shifts upfield significantly compared to the Indole C2 (which is absent).
¹H NMR
δ ~3.0-3.6 ppm (m, 2H)
Indoline C3-H₂ . Appearance of methylene protons confirms reduction of the double bond.
¹H NMR
δ ~9-10 ppm (s, 1H)
Phenolic -OH . Exchangeable with D₂O.
MS (ESI)
[M+H]⁺ m/z ~368/370/372
Isotope Pattern. The presence of two bromine atoms results in a 1:2:1 triplet pattern (⁷⁹Br/⁷⁹Br, ⁷⁹Br/⁸¹Br, ⁸¹Br/⁸¹Br).
UV-Vis
Blue Shift
Absorption λmax will shift to lower wavelengths (blue shift) compared to the conjugated indole precursor.
Safety & Handling
Brominated Compounds: Often act as alkylating agents or irritants. Handle with gloves.[3]
Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (generates HCN). Must be used in a high-efficiency fume hood. Quench all waste streams with bleach (sodium hypochlorite) to destroy cyanide residues before disposal.
Polyphosphoric Acid: Viscous and corrosive. Causes severe thermal and chemical burns.
References
Fischer Indole Synthesis Mechanism & Applications
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
Source:
Synthesis of 2-(2-Hydroxyphenyl)
Park, J. H., et al. (2015). "Facile Synthesis of 2-(4-Hydroxybiphenyl-3-yl)-1H-indoles from Anilines and 5'-Bromo-2'-hydroxyacetophenone". Journal of Heterocyclic Chemistry.
Source:
Selective Reduction of Indoles to Indolines
Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media. Reduction of Indoles to Indolines". Journal of the American Chemical Society.[4][5]
A Technical Guide to the Potential Biological Activities of 5-Bromo-2-(5-bromoindolin-2-yl)phenol Derivatives
This technical guide provides an in-depth exploration of the potential biological activities of a novel class of compounds: 5-Bromo-2-(5-bromoindolin-2-yl)phenol derivatives. This document is intended for researchers, sc...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth exploration of the potential biological activities of a novel class of compounds: 5-Bromo-2-(5-bromoindolin-2-yl)phenol derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new therapeutic agents. By leveraging the known biological activities of their constituent bromophenol and bromoindoline moieties, this guide outlines the rationale and methodologies for investigating the antimicrobial, antioxidant, and anticancer potential of these novel derivatives.
Introduction: A Synthesis of Bioactive Scaffolds
The indole scaffold is a privileged structure in medicinal chemistry, with the introduction of a halogen atom significantly modulating a compound's biological profile.[1] The phenol ring system is also a cornerstone of many biologically active compounds, exhibiting a wide range of therapeutic properties.[2] The novel 5-Bromo-2-(5-bromoindolin-2-yl)phenol derivatives represent a unique amalgamation of these two powerful pharmacophores. The presence of bromine atoms on both the indoline and phenol rings is anticipated to enhance the lipophilicity and, consequently, the biological activity of these molecules.[3]
Bromophenols, particularly those found in marine organisms, have demonstrated significant antimicrobial properties.[4][5] Similarly, indoline derivatives have been recognized for their potent antioxidant and anti-inflammatory activities.[6][7] Furthermore, bromoindole derivatives have been extensively studied for their anticancer, antimicrobial, and anti-inflammatory effects.[8][9] Given the established bioactivities of these parent structures, the novel 5-Bromo-2-(5-bromoindolin-2-yl)phenol derivatives are prime candidates for investigation as a new class of therapeutic agents.
This guide will provide a comprehensive overview of the synthetic strategies for these compounds and detailed protocols for evaluating their potential antimicrobial, antioxidant, and anticancer activities.
Synthesis of 5-Bromo-2-(5-bromoindolin-2-yl)phenol Derivatives
The synthesis of the target derivatives can be approached through a multi-step process, starting from commercially available indole. A plausible synthetic route involves the protection of the indole's reactive C3 position, followed by electrophilic bromination, and subsequent deprotection.[10][11] A key intermediate, 5-bromoindole, can be synthesized through various reported methods.[12][13] The subsequent steps would involve the coupling of the 5-bromoindole moiety with a brominated phenol derivative to yield the final product.
A generalized synthetic pathway is illustrated below. The precise reaction conditions, including catalysts, solvents, and temperatures, would require empirical optimization.
Caption: Generalized synthetic pathway for 5-Bromo-2-(5-bromoindolin-2-yl)phenol derivatives.
Potential Biological Activities and In Vitro Evaluation
Based on the biological profiles of their parent compounds, 5-Bromo-2-(5-bromoindolin-2-yl)phenol derivatives are hypothesized to possess significant antimicrobial, antioxidant, and anticancer activities. The following sections detail the experimental protocols for evaluating these potential activities.
Antimicrobial Activity
Bromophenol derivatives have shown promising activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][14][15] The antimicrobial potential of the novel derivatives will be assessed using standard in vitro methods.[16][17][18]
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19]
Preparation of Bacterial Inoculum:
Streak the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) on appropriate agar plates and incubate for 18-24 hours at 37°C.
Select well-isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.
Dilute the standardized bacterial suspension in broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
Preparation of Test Compounds:
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the stock solution in broth medium in a 96-well microtiter plate.
Inoculation and Incubation:
Add the prepared bacterial inoculum to each well of the microtiter plate.
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[8]
Incubate the plates at 37°C for 18-24 hours.
MIC Determination:
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Antioxidant Activity
Indole and phenol derivatives are well-known for their antioxidant properties.[20][21][22] The free radical scavenging ability of the synthesized compounds will be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[23][24]
This assay measures the ability of the test compounds to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[25]
Reagent Preparation:
Prepare a 0.1 mM solution of DPPH in methanol.
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
Assay Procedure:
Prepare various concentrations of the test compounds and the standard in test tubes.
Add the DPPH solution to each tube and mix thoroughly.
Incubate the mixtures in the dark at room temperature for 30 minutes.
Absorbance Measurement:
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[23]
A control containing only DPPH and methanol is also measured.
Calculation of Scavenging Activity:
The percentage of radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Compound
Concentration (µg/mL)
% Scavenging Activity
Derivative 1
10
Data
50
Data
100
Data
Derivative 2
10
Data
50
Data
100
Data
Ascorbic Acid
10
Data
(Standard)
50
Data
100
Data
Caption: Hypothetical data table for DPPH radical scavenging activity.
Anticancer Activity
Bromoindole derivatives have shown significant potential as anticancer agents by inducing apoptosis and cell cycle arrest.[3][8][26] The cytotoxic effects of the novel compounds will be evaluated against various cancer cell lines using the MTT assay.[27][28][29]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[30][31]
Cell Culture and Seeding:
Culture cancer cell lines (e.g., MCF-7, A549) in appropriate medium.
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[27]
Treatment with Test Compounds:
Prepare serial dilutions of the test compounds in culture medium.
Treat the cells with different concentrations of the compounds and incubate for 24, 48, or 72 hours.[27]
MTT Addition and Incubation:
Add MTT reagent to each well and incubate for 4 hours at 37°C.[27]
Formazan Solubilization and Absorbance Measurement:
Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[28]
Measure the absorbance at 570 nm using a microplate reader.
Calculation of IC50:
The percentage of cell viability is calculated relative to untreated control cells.
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Compound
Cell Line
IC50 (µM) after 48h
Derivative 1
MCF-7
Data
A549
Data
Derivative 2
MCF-7
Data
A549
Data
Doxorubicin
MCF-7
Data
(Standard)
A549
Data
Caption: Hypothetical data table for IC50 values of test compounds.
Potential Mechanisms of Action and Signaling Pathways
The biological activities of phenolic and indole compounds are often attributed to their ability to modulate key cellular signaling pathways.[32][33][34][35]
Anticancer Effects: Polyphenolic compounds can exert their anticancer effects by modulating signaling pathways such as MAPK and PI3K/Akt, which are central to cancer development and progression.[32][36] They can also influence the tumor suppressor protein p53.[32] Bromoindole derivatives have been shown to inhibit VEGFR-2, a key receptor in angiogenesis.[1] The potential mechanisms of the novel derivatives could involve the induction of apoptosis through the activation of caspases and the regulation of Bcl-2 family proteins.[26]
Caption: Potential signaling pathways modulated by 5-Bromo-2-(5-bromoindolin-2-yl)phenol derivatives in cancer cells.
Conclusion
The novel class of 5-Bromo-2-(5-bromoindolin-2-yl)phenol derivatives presents a promising avenue for the discovery of new therapeutic agents. By combining the well-established bioactive scaffolds of bromophenol and bromoindoline, these compounds are poised to exhibit a range of biological activities. This technical guide provides a foundational framework for the synthesis and comprehensive in vitro evaluation of their antimicrobial, antioxidant, and anticancer potential. The detailed protocols and mechanistic insights offered herein are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
Rocha, G. V., et al. (2022). Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways. International Journal of Molecular Sciences, 23(15), 8567. [Link]
Chen, Y.-P., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]
Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. (2018). The Hebrew University of Jerusalem. [Link]
A comprehensive review on in-vitro methods for anti- microbial activity. (2024). ResearchGate. [Link]
Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(11), lxad283. [Link]
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
Wang, Y., et al. (2020). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Oncology, 10, 809. [Link]
Chen, Y.-P., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]
Chen, Y.-P., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]
DPPH Assay Protocol with Ascorbic Acid. (n.d.). Scribd. [Link]
Keskin, A. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. CABI Digital Library. [Link]
A comprehensive review on in-vitro methods for anti- microbial activity. (2024). ResearchGate. [Link]
van Tonder, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50584. [Link]
Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]
Ko, J.-H., et al. (2021). The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1876(1), 188565. [Link]
Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. (2025). Semantic Scholar. [Link]
BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. (2022). MDPI. [Link]
Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. (2018). ACS Publications. [Link]
MEASUREMENT OF ANTIOXIDANT ACTIVITY OF PLANT EXTRACTS. (2019). Jetir.org. [Link]
Methods for in vitro evaluating antimicrobial activity. (n.d.). IDAAM Publications. [Link]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). MDPI. [Link]
Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. (2018). Scientific Reports, 8, 11832. [Link]
A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. (2022). ACS Omega, 7(29), 25891–25899. [Link]
Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. (2018). IntechOpen. [Link]
3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. (2015). Experimental and Therapeutic Medicine, 10(1), 31–36. [Link]
Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. (2018). Molecules, 23(6), 1398. [Link]
A Comprehensive Technical Guide to the Thermodynamic Stability of 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development, direc...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development, directly influencing shelf-life, formulation strategies, and clinical efficacy. This guide provides a comprehensive framework for the characterization of the thermodynamic stability of 5-Bromo-2-(5-bromoindolin-2-yl)phenol, a halogenated heterocyclic compound with potential significance in medicinal chemistry. In the absence of extensive published stability data for this specific molecule, this document outlines a robust, multi-faceted strategy employing both experimental and computational methodologies. We present detailed protocols for fundamental thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to determine key thermal events such as melting, decomposition, and mass loss profiles. Furthermore, a systematic approach to forced degradation studies is detailed to elucidate potential degradation pathways under various stress conditions. Complementing these experimental techniques, we describe a computational workflow using Density Functional Theory (DFT) to predict thermodynamic properties from first principles. This guide is designed to serve as a practical, self-validating manual for researchers seeking to establish a complete stability profile for this and structurally related compounds.
Introduction
5-Bromo-2-(5-bromoindolin-2-yl)phenol is a complex heterocyclic molecule featuring a phenol ring linked to a bromo-substituted indoline moiety. The presence of two bromine atoms, a phenolic hydroxyl group, and a secondary amine within the indoline ring system suggests a rich chemical reactivity and the potential for multiple intermolecular interactions. Such structural motifs are prevalent in pharmacologically active compounds, making a thorough understanding of their inherent stability paramount.
Thermodynamic stability dictates a molecule's energy state relative to its potential degradation products. A comprehensive stability profile is not merely an academic exercise; it is a regulatory requirement and a practical necessity in drug development. It informs critical decisions regarding:
Storage and Handling: Defining conditions that prevent degradation over time.[1]
Formulation Development: Selecting compatible excipients and dosage forms.
Shelf-life Prediction: Estimating the time for which a product will remain within its specification.
Safety: Ensuring that no toxic degradation products are formed.
This guide provides the necessary theoretical background and actionable protocols to thoroughly assess the thermodynamic stability of 5-Bromo-2-(5-bromoindolin-2-yl)phenol.
Physicochemical Properties and Structural Considerations
A foundational understanding of the molecule's basic properties is essential before embarking on stability testing.
Table 1: Physicochemical Properties of 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Property
Value
Source
CAS Number
1954693-13-0
Molecular Formula
C₁₄H₁₁Br₂NO
Molecular Weight
385.05 g/mol
Calculated
Physical Form
Solid
InChI Key
UEUDUQLMNBTXFJ-UHFFFAOYSA-N
Storage Temp.
Refrigerator
Structural Features Influencing Stability:
Phenolic Hydroxyl (-OH) Group: This group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures.[1] Its acidic nature also makes it a site for potential salt formation or interaction with basic excipients.
Indoline Nitrogen (N-H): As a secondary amine, this site can also undergo oxidation and participate in acid-base reactions.
Carbon-Bromine (C-Br) Bonds: While generally stable, C-Br bonds on aromatic rings can be susceptible to cleavage under high-energy conditions, such as photolysis or high heat, potentially leading to debromination.[1][2]
Chiral Center: The carbon atom connecting the phenol and indoline rings is a chiral center, which introduces the possibility of racemization under certain thermal or chemical conditions.
Experimental Determination of Thermodynamic Stability
The primary experimental techniques for assessing thermodynamic stability are thermal analysis methods that monitor a material's properties as a function of temperature.
Differential Scanning Calorimetry (DSC)
Principle of Causality: DSC is employed to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is exceptionally powerful for identifying thermal transitions where energy is absorbed (endothermic) or released (exothermic). For a crystalline solid like 5-Bromo-2-(5-bromoindolin-2-yl)phenol, the primary endothermic event is melting, which provides a sharp, well-defined melting point (Tₘ) and enthalpy of fusion (ΔHfus).[3][4] Exothermic events observed at higher temperatures typically indicate decomposition, providing crucial information about the upper limit of the compound's thermal stability.[5][6]
Experimental Protocol:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium, zinc).
Sample Preparation: Accurately weigh 2-5 mg of 5-Bromo-2-(5-bromoindolin-2-yl)phenol into a hermetically sealed aluminum pan. The use of hermetic pans is critical to contain any volatile decomposition products and prevent mass loss during the experiment, which would interfere with heat flow measurements.[3]
Reference Pan: Prepare an identical, empty, hermetically sealed aluminum pan to serve as the reference.
Thermal Program:
Equilibrate the system at 25 °C.
Ramp the temperature from 25 °C to a temperature beyond any expected decomposition (e.g., 400 °C) at a constant heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.
Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent thermo-oxidative degradation and provide a stable atmospheric environment.
Data Analysis:
Plot the heat flow (mW) versus temperature (°C).
Determine the onset temperature and peak maximum of any endothermic or exothermic events.
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).
Identify the onset temperature of any significant exothermic peak as the decomposition temperature (Tₔ).
Thermogravimetric Analysis (TGA)
Principle of Causality: TGA provides complementary information to DSC by measuring the change in mass of a sample as a function of temperature.[7] This is a direct measure of material loss due to processes like desolvation, sublimation, or decomposition. By correlating mass loss events with specific temperature ranges, we can quantitatively determine the thermal stability and degradation profile. The derivative of the TGA curve (DTG) is used to pinpoint the temperature at which the rate of mass loss is maximal.[7]
Experimental Protocol:
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (Curie point standards).
Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-2-(5-bromoindolin-2-yl)phenol into a ceramic or platinum TGA pan. A larger sample mass than in DSC is often used to ensure that mass changes are well above the instrument's detection limit.
Thermal Program:
Equilibrate the system at 25 °C.
Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min under a dynamic nitrogen atmosphere (50 mL/min).
Optionally, perform a second run under an air atmosphere to assess thermo-oxidative stability.
Data Analysis:
Plot the percentage of initial mass versus temperature.
Determine the onset temperature of degradation (Tₒₙₛₑₜ), often defined as the temperature at which 5% mass loss occurs (Tₔ₅%).
Analyze the derivative TGA (DTG) curve to identify the peak temperatures of maximum mass loss rates for each degradation step.
Quantify the residual mass at the end of the experiment.
Experimental Workflow for Thermal Analysis
Caption: Workflow for experimental thermal analysis.
Forced Degradation (Stress Testing)
Principle of Causality: While DSC and TGA determine inherent thermal stability, forced degradation studies are designed to accelerate the degradation process under conditions harsher than standard storage.[1] The purpose is to identify the likely degradation products and pathways, which is essential for developing stability-indicating analytical methods (e.g., HPLC) and understanding the molecule's liabilities. By subjecting the compound to hydrolytic, oxidative, thermal, and photolytic stress, we can simulate its long-term behavior and potential interactions in a formulation.
Protocols for Forced Degradation:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Bromo-2-(5-bromoindolin-2-yl)phenol in a suitable solvent like acetonitrile or methanol.
Acid Hydrolysis:
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
Incubate at 60°C for 24 hours.
Cool, neutralize with 0.1 M NaOH, and analyze.
Base Hydrolysis:
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
Incubate at 60°C for 8 hours.
Cool, neutralize with 0.1 M HCl, and analyze.
Oxidative Degradation:
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
Store at room temperature, protected from light, for 24 hours.
Analyze the solution.
Thermal Degradation (Solid State):
Place a known quantity of the solid compound in a controlled oven at a temperature below its melting point (e.g., 80°C) for 48 hours.
Dissolve the stressed sample and analyze.
Photolytic Degradation:
Expose the stock solution and a solid sample to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Analyze the samples alongside a dark control.
Analytical Finish: Each stressed sample, along with an unstressed control, should be analyzed by a suitable chromatographic method (e.g., HPLC-UV/MS) to separate and identify any degradation products formed.
Forced Degradation Conditions
Caption: Overview of forced degradation stress conditions.
Computational Assessment of Thermodynamic Stability
Principle of Causality: Computational chemistry, particularly methods based on Density Functional Theory (DFT), can provide profound insights into the intrinsic stability of a molecule.[8] By calculating the electronic structure and vibrational frequencies, we can derive key thermodynamic properties like enthalpy, entropy, and Gibbs free energy.[9] This approach allows for the relative stability of different conformers or potential isomers to be assessed and can help rationalize experimental observations. While not a replacement for experimental data, it is a powerful predictive tool that complements laboratory work.
Methodology:
Structure Optimization:
Build the 3D structure of 5-Bromo-2-(5-bromoindolin-2-yl)phenol.
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G* or larger). This process finds the lowest energy conformation of the molecule.[8]
Vibrational Frequency Calculation:
Perform a frequency calculation at the same level of theory on the optimized geometry.
The absence of imaginary frequencies confirms that the structure is a true energy minimum.[8]
Thermodynamic Data Extraction:
From the frequency calculation output, extract the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
Calculate the Gibbs free energy (G) at a standard temperature (298.15 K) using the equation: G = H - TS, where H is the enthalpy (electronic energy + thermal correction), T is the temperature, and S is the entropy.
Computational Workflow
Caption: Workflow for computational stability assessment.
Summary and Data Integration
A comprehensive understanding of the thermodynamic stability of 5-Bromo-2-(5-bromoindolin-2-yl)phenol requires the integration of all data streams. The results from DSC and TGA provide the core experimental stability profile, while forced degradation studies reveal its vulnerabilities. Computational analysis offers a theoretical underpinning for these observations.
Table 2: Summary of Thermodynamic Stability Data to be Generated
Parameter
Method
Information Obtained
Melting Point (Tₘ)
DSC
Purity indicator, solid-state stability limit
Enthalpy of Fusion (ΔHfus)
DSC
Energy required to melt, relates to crystal lattice energy
Decomposition Temp. (Tₔ)
DSC / TGA
Onset of rapid thermal degradation
Mass Loss Profile
TGA
Temperature ranges of degradation steps
Degradation Pathways
Forced Degradation
Identification of liabilities (hydrolysis, oxidation, etc.)
Gibbs Free Energy (G)
Computational (DFT)
Intrinsic thermodynamic stability
By systematically applying the protocols outlined in this guide, researchers and drug development professionals can build a robust and defensible thermodynamic stability profile for 5-Bromo-2-(5-bromoindolin-2-yl)phenol, enabling informed decisions for its future development and application.
References
Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage . ACS Omega. [Link]
Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 . Hindawi. [Link]
Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water . PubMed. [Link]
Synthesis, Characterisation and Preliminary Evaluation of Bis-Indolylmethane Derivatives as Colorimetric Sensor for Metal Ions Detection . ResearchGate. [Link]
Emission of volatile halogenated organic compounds over various Dead Sea landscapes . Atmospheric Chemistry and Physics. [Link]
On the bromination of phenol in the gas phase at temperatures between 200° and 500° . ResearchGate. [Link]
Environment-friendly synthesis method for medicine intermediate 5-bromoindole . WIPO Patentscope. [Link]
Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates . Elsevier. [Link]
Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine . Halophiles in Action. [Link]
Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo-p-dioxins part III†: Thermodegradation of organometallics and polymers . Taylor & Francis Online. [Link]
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition . NC State University Libraries. [Link]
UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE . Research Square. [Link]
Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range . MDPI. [Link]
Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes . MDPI. [Link]
Enhanced thermo-oxidative stability of polydicyclopentadiene containing covalently bound nitroxide groups . Archimer - Ifremer. [Link]
A Technical Guide to the Fluorescence and Spectroscopic Characteristics of 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Abstract This technical guide provides a comprehensive framework for the characterization of the novel fluorophore, 5-Bromo-2-(5-bromoindolin-2-yl)phenol. While specific experimental data for this compound is not yet wid...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the characterization of the novel fluorophore, 5-Bromo-2-(5-bromoindolin-2-yl)phenol. While specific experimental data for this compound is not yet widely published, its structure—comprising a brominated indoline moiety linked to a brominated phenol—suggests a rich and complex photophysical profile. This document outlines the theoretical underpinnings and detailed experimental protocols necessary to fully elucidate its spectroscopic and fluorescence properties. We will explore the anticipated effects of its structural components, such as the electron-donating indoline nitrogen and phenolic hydroxyl group, and the fluorescence-quenching potential of the bromine substituents via the heavy-atom effect. This guide is intended for researchers in materials science, chemical biology, and drug development, providing a robust methodology for the analysis of this and other novel fluorophores.
Introduction: Structural Rationale and Anticipated Properties
The molecule 5-Bromo-2-(5-bromoindolin-2-yl)phenol is a fascinating subject for photophysical study. Its core structure is built upon an indoline scaffold, a reduced form of indole known for its sensitivity to environmental polarity.[1][2] The linkage to a phenolic group introduces a tunable acidic proton and further electronic complexity. The most striking feature is the presence of two bromine atoms, one on each aromatic ring.
Key Structural Features and Their Hypothesized Photophysical Impact:
Indoline Core: The indoline nitrogen's lone pair of electrons can participate in intramolecular charge transfer (ICT) upon photoexcitation, a process highly sensitive to solvent polarity.[3] This suggests that the compound may exhibit significant solvatochromism, where its absorption and emission spectra shift in response to the polarity of its environment.[4][5]
Phenolic Group: The hydroxyl group (-OH) is a known modulator of fluorescence, often participating in excited-state proton transfer (ESPT) phenomena. Its protonation state is pH-dependent, which will likely cause dramatic changes in the fluorescence wavelength and intensity.[6][7]
Bromine Substituents (Heavy-Atom Effect): The presence of heavy atoms like bromine is well-documented to influence photophysical pathways.[8] Bromine enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—the transition from an excited singlet state (S₁) to a triplet state (T₁).[9][10] This process competes directly with fluorescence, and therefore, a reduced fluorescence quantum yield is anticipated compared to a non-brominated analogue.[8]
This guide will detail the systematic approach required to confirm these hypotheses and build a complete photophysical profile of the title compound.
Foundational Spectroscopic Characterization
A thorough understanding begins with fundamental spectroscopic analysis. The following protocols establish the molecule's identity and basic electronic properties.
UV-Visible Absorption Spectroscopy
This technique reveals the electronic transitions from the ground state to excited singlet states.
Experimental Protocol:
Sample Preparation: Prepare a stock solution of the compound in a spectroscopic-grade solvent (e.g., ethanol or cyclohexane). From this, create a dilute solution in a 1 cm path length quartz cuvette, ensuring the maximum absorbance (λ_max) is between 0.2 and 0.8.[11]
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Acquisition:
Blank: Use the pure solvent as a reference to zero the absorbance.
Spectral Range: Scan from 200 to 600 nm.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl).
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
While not optical spectroscopy, NMR and MS are prerequisites for confirming the molecular structure, which is essential for interpreting photophysical data.
¹H and ¹³C NMR: Will confirm the connectivity of protons and carbons, verifying the successful synthesis of the target molecule.
High-Resolution Mass Spectrometry (HRMS): Will confirm the elemental composition. A key signature to look for is the characteristic isotopic pattern of a dibrominated compound, where two peaks of nearly equal intensity are separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[12]
In-Depth Fluorescence Characterization
This section details the core experiments for understanding the compound's emissive properties.
Steady-State Fluorescence Spectroscopy
Steady-state measurements provide information on the emission spectrum, quantum yield, and sensitivity to the local environment.[13]
Experimental Protocol:
Sample Preparation: Prepare a dilute solution with an absorbance of ~0.1 at the excitation wavelength to minimize inner-filter effects.[14]
Instrumentation: Use a calibrated spectrofluorometer.
Acquisition:
Emission Spectrum: Excite the sample at its primary λ_max (determined from UV-Vis) and scan the emission wavelengths.
Excitation Spectrum: Set the detector at the wavelength of maximum emission and scan the excitation wavelengths. The resulting spectrum should match the absorption spectrum if a single species is responsible for the emission.
Data Analysis: Determine the wavelength of maximum emission (λ_em) and calculate the Stokes shift (the difference in nanometers or wavenumbers between λ_max and λ_em).
The fluorescence quantum yield is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[14] The comparative method is the most common and reliable approach.
Experimental Protocol:
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_F(std)) and whose absorption/emission range overlaps with the test compound. Quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54) is a common standard for the UV-blue region.
Solution Preparation: Prepare a series of solutions of both the standard and the test compound in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.[15]
Data Acquisition:
Record the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm).
Record the corrected emission spectrum for each solution under identical instrument settings (excitation wavelength, slit widths).
Data Analysis:
Integrate the area under the emission curve for each spectrum.
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The plots should be linear.
The quantum yield of the unknown sample (Φ_F(x)) is calculated using the following equation[14][16]:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[14]
Solvatochromism and Environmental Sensitivity
The compound's response to its environment is a key characteristic.
Experimental Protocol:
Solvent Selection: Prepare solutions of the compound (at identical concentrations) in a range of solvents with varying polarity, such as cyclohexane (non-polar), dioxane, ethyl acetate, acetonitrile, and methanol (polar).
Data Acquisition: Record the absorption (λ_max) and emission (λ_em) spectra in each solvent.
Data Analysis:
Tabulate the λ_max, λ_em, and Stokes shift for each solvent.
A significant red-shift (shift to longer wavelengths) in the emission spectrum with increasing solvent polarity is a strong indicator of an excited state with a larger dipole moment than the ground state, characteristic of ICT.[3][4]
Illustrative Data Presentation
While experimental data is pending, the following table illustrates how results from solvatochromism studies would be presented.
Solvent
Polarity Index (E_T(30))
λ_max (nm)
λ_em (nm)
Stokes Shift (cm⁻¹)
Est. Quantum Yield (Φ_F)
Est. Lifetime (τ) (ns)
Cyclohexane
31.2
340
390
3862
0.15
2.5
Dioxane
36.0
345
410
4680
0.12
2.1
Acetonitrile
45.6
350
450
6536
0.08
1.5
Methanol
55.4
352
475
7615
0.05
1.0
Time-Resolved Fluorescence Spectroscopy
Time-resolved techniques provide insight into the excited-state dynamics, such as the fluorescence lifetime.[17][18]
Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)
TCSPC is the gold standard for measuring fluorescence lifetimes in the nanosecond range.[13][19]
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier), and timing electronics.
Data Acquisition: The sample is excited by a high-repetition-rate light pulse. The instrument measures the time delay between the excitation pulse and the arrival of the first emitted photon. This process is repeated millions of times to build a histogram of photon arrival times.
Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ). A multi-exponential decay may indicate the presence of different conformers or excited-state processes.[2][20]
The fluorescence lifetime is expected to be quenched (shortened) by the presence of the bromine atoms due to the increased rate of intersystem crossing.[10]
Visualizing Experimental Workflows and Concepts
Diagrams are essential for clarifying complex processes and relationships.
Caption: Workflow for the comprehensive photophysical characterization of a novel fluorophore.
Caption: Jablonski diagram illustrating the key photophysical pathways for the compound.
Conclusion and Future Outlook
This guide presents a systematic methodology for characterizing the fluorescence and spectroscopic properties of 5-Bromo-2-(5-bromoindolin-2-yl)phenol. Based on its chemical structure, we predict a compound with pH-sensitive and solvatochromic fluorescence, albeit with a potentially low quantum yield due to the heavy-atom effect of bromine. The experimental protocols detailed herein—from basic UV-Vis absorption to advanced time-resolved fluorescence—provide a complete roadmap for validating these predictions.
The resulting data will be invaluable for determining the compound's suitability for applications such as environmental sensing, bio-imaging, or as a building block in materials science. Understanding the interplay between its indoline, phenol, and bromine components will not only define this specific molecule but also contribute to the broader rational design of novel fluorophores with tailored properties.
References
Solvent effects on the fluorescent states of indole derivatives–dipole moments. (2025). Vertex AI Search.
Edinburgh Instruments. (n.d.).
Valiev, M., et al. (n.d.). Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. PMC.
BenchChem. (2025). Spectroscopic Analysis of Bromofluoroindoles: A Technical Guide for Researchers. Benchchem.
Krishnamurthy, M. K., Mishra, A. K., & Dogra, S. K. (n.d.). SOLVENT EFFECTS ON THE ELECTRONIC ABSORPTION AND FLUORESCENCE SPECTRA OF INDOLE‐4‐CARBOXYLIC ACID: PROTOTROPIC EQUILIBRIA IN AQUEOUS SOLUTIONS. Scilit.
BenchChem Technical Support Team. (2025).
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific.
Understanding the reactivity of the phenol group in 5-Bromo-2-(5-bromoindolin-2-yl)phenol
An In-Depth Technical Guide to the Reactivity of the Phenol Group in 5-Bromo-2-(5-bromoindolin-2-yl)phenol Foreword: A Molecule of Dichotomous Reactivity 5-Bromo-2-(5-bromoindolin-2-yl)phenol presents a fascinating case...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Reactivity of the Phenol Group in 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Foreword: A Molecule of Dichotomous Reactivity
5-Bromo-2-(5-bromoindolin-2-yl)phenol presents a fascinating case study in synthetic organic chemistry. Its structure, featuring a sterically encumbered phenol flanked by electronically influential bromo- and indolinyl- substituents, offers a rich landscape of reactivity. For the researcher, scientist, or drug development professional, understanding the nuanced behavior of this molecule is paramount for its successful manipulation in complex synthetic pathways. This guide eschews a simple recitation of facts, instead providing a causal analysis of the molecule's reactivity, grounded in established chemical principles and supported by actionable, field-proven protocols. We will dissect the electronic and steric factors governing the reactivity of the phenolic hydroxyl group, the aromatic ring, and the peripheral bromo-substituents, offering a comprehensive playbook for its strategic functionalization.
Structural Analysis and Core Reactivity Centers
At its heart, the molecule is a phenol. However, its reactivity is profoundly modulated by three key features:
The Phenolic Hydroxyl Group (-OH): The primary site of acidity and a potent ortho, para-directing activating group for the aromatic ring.
The Ortho-Indolinyl Substituent: A bulky group that imparts significant steric hindrance, directly impacting the accessibility of the hydroxyl group and the adjacent C6 position of the phenolic ring.[1][2]
The Bromo-Substituents: Two bromine atoms, one on the phenolic ring (C5) and one on the indoline ring, which serve as versatile handles for transition-metal-catalyzed cross-coupling reactions. Their electron-withdrawing inductive effects also influence the acidity of the phenol.
The interplay between these centers dictates the molecule's chemical behavior. The following diagram illustrates these key reactive zones.
Caption: Key reactive centers of the title compound.
The Phenolic Hydroxyl Group: Acidity and Nucleophilic Reactions
The reactivity of the hydroxyl group is a balance between its inherent acidity and the steric environment.
Acidity (pKa)
The acidity of the phenolic proton is enhanced by the electron-withdrawing inductive effect of the bromine atom at the C5 position. However, the bulky ortho-indolinyl group introduces a counteracting steric effect. This bulk can hinder the solvation of the resulting phenoxide anion, which is a critical factor for stabilizing the conjugate base. While a precise pKa value is not available without experimental determination, it is expected to be a stronger acid than phenol but potentially weaker than less sterically hindered bromophenols.
O-Alkylation and O-Acylation
Deprotonation of the phenol with a suitable base generates a potent phenoxide nucleophile, which can be trapped with various electrophiles. However, the significant steric hindrance from the ortho-substituent is the primary challenge.[1] Standard conditions (e.g., K₂CO₃ in acetone) may prove sluggish. More powerful, non-nucleophilic bases and polar aprotic solvents are recommended to drive the reaction to completion.
Table 1: Recommended Conditions for O-Alkylation/Acylation
Reagent Type
Recommended Reagents
Base
Solvent
Temperature
Causality Behind Choice
Alkylation
Methyl iodide, Benzyl bromide
Sodium Hydride (NaH)
DMF, THF
0 °C to RT
NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol. DMF/THF effectively solvates the cation.
Acylation
Acetyl chloride, Benzoyl chloride
Triethylamine (Et₃N), Pyridine
Dichloromethane (DCM)
0 °C to RT
Amine bases are sufficient to scavenge HCl produced and are sterically accessible. DCM is an inert solvent.
Protection
TBDMS-Cl, TIPS-Cl
Imidazole
DMF
RT
Silyl ethers are excellent protecting groups, stable to many conditions but easily cleaved. Imidazole catalyzes the reaction.[3][4]
Protocol 2.2.1: General Procedure for O-Methylation
This protocol is designed as a self-validating system, with clear steps for reaction, monitoring, and purification.
Caption: Workflow for O-Methylation of the title compound.
Reaction Setup: To an oven-dried flask under an argon atmosphere, add 5-Bromo-2-(5-bromoindolin-2-yl)phenol (1.0 eq) and anhydrous THF. Cool the solution to 0 °C.
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.
Alkylation: Add methyl iodide (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired O-methylated product.
The Phenolic Ring: Electrophilic Aromatic Substitution (EAS)
The hydroxyl group is a powerful activating, ortho, para-director.[5][6][7] However, in this specific molecule, the substitution pattern presents a significant challenge to further EAS.
Position C2: Blocked by the indolinyl group.
Position C4: Para to the indolinyl group and meta to the hydroxyl. This position is electronically disfavored by the primary directing group (-OH).
Position C5: Blocked by a bromine atom.
Position C6: Ortho to the hydroxyl group but severely sterically hindered by the adjacent indolinyl substituent.[8]
Therefore, electrophilic aromatic substitution on the phenolic ring is predicted to be difficult. Any substitution would likely occur at the C6 position, requiring harsh conditions to overcome the steric barrier. In many cases, reactions intended for the phenolic ring may preferentially occur on the more electron-rich indoline ring if its nitrogen is unprotected.
When performing EAS on highly activated rings like phenols, the reaction can be difficult to control, often leading to multiple substitutions.[9][10] Given the existing substitution, this is less of a concern than the steric and electronic deactivation of the available positions. Forcing conditions (e.g., strong Lewis acids, high temperatures) may be necessary, which could lead to undesired side reactions or decomposition.
The Bromo-Substituents: Gateways to Molecular Complexity
The true synthetic utility of this molecule for drug development professionals lies in the two bromine atoms. They are ideal handles for a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of C-C, C-N, and C-O bonds.[11]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction couples the aryl bromide with a boronic acid or ester.[12] This is one of the most robust and functional-group-tolerant cross-coupling methods.[13][14][15]
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
Component
Example
Molar Ratio
Role
Aryl Bromide
Title Compound
1.0 eq
Substrate
Boronic Acid
Phenylboronic Acid
1.2 - 1.5 eq
Coupling Partner
Pd Catalyst
Pd(PPh₃)₄, Pd(OAc)₂
1 - 5 mol%
Catalyst Precursor
Ligand
SPhos, XPhos
2 - 10 mol%
Stabilizes Pd, facilitates catalytic cycle
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
2.0 - 3.0 eq
Activates Boronic Acid, Base in Cycle
Solvent
Dioxane/H₂O, Toluene
-
Reaction Medium
Protocol 4.1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Setup: In a flask, combine the title compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[16][17] Copper-free conditions have also been developed.[16]
Protocol 4.2.1: Sonogashira Coupling with Phenylacetylene
Setup: To a flask under an inert atmosphere, add the title compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%) in a suitable solvent like triethylamine or DMF.
Reactant Addition: Add phenylacetylene (1.2 eq).
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate.
Purification: Dissolve the residue in an organic solvent, wash with aqueous ammonia (to remove copper salts) and brine, dry, and purify by column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful method for constructing aryl-amine bonds.[11][18][19] It involves the palladium-catalyzed coupling of the aryl bromide with an amine in the presence of a strong, non-nucleophilic base and a bulky phosphine ligand.[20][21]
Protocol 4.3.1: Buchwald-Hartwig Amination with Morpholine
Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq) to a flask.
Reactant Addition: Add the title compound (1.0 eq), morpholine (1.2 eq), and anhydrous toluene.
Reaction: Seal the flask and heat the mixture to 80-110 °C for 6-24 hours.
Work-up: Cool the reaction, dilute with ether, and filter through celite.
Purification: Concentrate the filtrate and purify the residue by flash chromatography.
Conclusion: A Strategic Approach to Synthesis
The reactivity of 5-Bromo-2-(5-bromoindolin-2-yl)phenol is a study in contrasts. The phenolic hydroxyl group, while electronically activated, is sterically shielded, requiring robust conditions for O-functionalization. The phenolic ring is largely deactivated to further electrophilic substitution due to steric hindrance and the existing substitution pattern. The molecule's greatest synthetic potential is unlocked through its two bromine atoms, which act as reliable handles for modern cross-coupling chemistry. A successful synthetic strategy involving this molecule will prioritize cross-coupling reactions for core modifications and employ carefully optimized, often forceful, conditions for any desired transformations at the phenolic oxygen. Careful consideration of protecting group strategies for both the phenol and the indoline nitrogen may be necessary depending on the desired reaction sequence.
References
SciSpace. (2018).
LeRosen, A. L., et al. (1951). Chromatographic Study of Steric Hindrance in ortho-Substituted Alkyl Phenols. Journal of the American Chemical Society.
Scilit.
Scientific Research Publishing. (2022).
Benchchem.
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
Wikipedia. Sonogashira coupling.
Mino, T., et al. (2011).
ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
RSC Publishing. (2018). Recent advances in the application of indoles in multicomponent reactions.
ChemistryStudent. Phenol Reactions (A-Level).
PMC. (2023).
Wikipedia. Indole.
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
Wikipedia. Protecting group.
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ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into....
ACS Publications. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry.
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.
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He, Y., et al. (2018). A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. HETEROCYCLES.
Wikipedia. Ortho effect.
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A manifold implications of indole and its deriv
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ch functionalization of indoles and oxindoles through cdc reactions.
An In-depth Technical Guide to the Safe Handling and Hazard Identification of 5-Bromo-2-(5-bromoindolin-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS No. 1954693-13-0) is a complex heterocyclic molecule featuring a dibrominated structure.
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS No. 1954693-13-0) is a complex heterocyclic molecule featuring a dibrominated structure. Its potential applications in medicinal chemistry and materials science necessitate a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed examination of the known hazards associated with this compound, offering field-proven insights into its safe handling, storage, and emergency management. The protocols described herein are designed to create a self-validating system of safety, grounded in authoritative data.
Hazard Identification and GHS Classification
The primary source of hazard information for 5-Bromo-2-(5-bromoindolin-2-yl)phenol indicates that it is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling. The classification points to risks of irritation and acute toxicity if ingested or inhaled.
Signal Word:Warning
GHS Pictogram:
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Expert Analysis of Hazards:
The hazard profile of this molecule is consistent with its chemical structure. The presence of two bromine atoms, a phenolic hydroxyl group, and an indoline moiety contributes to its reactivity and potential biological effects.
Acute Oral Toxicity (H302): While specific toxicological data is limited, this classification suggests that ingestion of relatively small quantities could lead to adverse health effects. The brominated aromatic rings can influence metabolic pathways and may exhibit toxicity.
Skin and Eye Irritation (H315, H319): Phenolic compounds are known irritants.[1] The acidity of the hydroxyl group and the overall lipophilicity of the molecule can disrupt cell membranes in the skin and eyes, leading to inflammation, redness, and pain. Similar brominated heterocyclic compounds frequently exhibit these irritant properties.[2][3][4][5]
Respiratory Irritation (H335): As a solid powder, airborne dust presents an inhalation hazard. The fine particles can irritate the mucous membranes of the respiratory tract, causing coughing, shortness of breath, and inflammation. This is a common hazard for many solid organic compounds.[2][5]
Table 1: GHS Hazard Summary
GHS Classification
Code
Description
Acute Toxicity, Oral
H302
Harmful if swallowed
Skin Corrosion/Irritation
H315
Causes skin irritation
Serious Eye Damage/Irritation
H319
Causes serious eye irritation
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when handling this compound. The causality behind these protocols is to minimize all potential routes of exposure: dermal, ocular, inhalation, and ingestion.
Engineering Controls:
Fume Hood: All weighing and manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to control airborne dust and vapors.
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of contaminants.
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[6][7]
Hand Protection: Wear nitrile gloves at all times. Given the compound's potential for skin irritation, inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.
Body Protection: A standard laboratory coat must be worn, fully fastened.
Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Experimental Workflow: Risk Assessment
The following diagram outlines the logical steps for a risk assessment before working with 5-Bromo-2-(5-bromoindolin-2-yl)phenol.
Caption: Workflow for conducting a risk assessment.
Storage and Disposal
Proper storage is crucial for maintaining the compound's stability and preventing accidental exposure.
Storage:
Temperature: Store in a refrigerator. Low temperatures slow potential degradation pathways.
Container: Keep the container tightly sealed to prevent moisture uptake and contamination.
Location: Store in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal:
Waste Management: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. This compound should be treated as hazardous chemical waste.
Contaminated Materials: All PPE and disposable labware that have come into contact with the compound should be collected in a sealed, labeled hazardous waste container for proper disposal.
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures:
Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5][6]
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][6]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[6]
Spill and Leak Response:
Evacuate: Clear the immediate area of all personnel.
Ventilate: Ensure the area is well-ventilated (if safe to do so).
Control: Prevent the further spread of the dust or solution.
Cleanup: For a small solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Do not use a vacuum cleaner unless it is HEPA-filtered.
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Fire-Fighting Measures:
Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.
Hazards from Combustion: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.[7]
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]
Physical and Chemical Properties
Understanding the physical properties of a compound is essential for its safe handling and use in experimental design.
Step-by-step synthesis protocol for 5-Bromo-2-(5-bromoindolin-2-yl)phenol
An Application Note and Phased Protocol for the Synthesis of 5-Bromo-2-(5-bromoindolin-2-yl)phenol Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, two-phase protocol for...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Phased Protocol for the Synthesis of 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, two-phase protocol for the synthesis of the novel chemical entity, 5-Bromo-2-(5-bromoindolin-2-yl)phenol. The indoline scaffold is a cornerstone in medicinal chemistry, and its functionalization at the C2 position with a substituted phenol creates a molecule of significant interest for drug discovery and material science applications. As no established protocol for this specific compound is readily available in the literature, this guide presents a proposed synthetic route grounded in established chemical principles and analogous reactions. The protocol is divided into two main phases: the synthesis of the key precursor, 5-bromoindoline, and a proposed palladium-catalyzed C-H activation/arylation for the final coupling step. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not just a methodology, but also the scientific rationale behind the proposed steps.
Introduction and Rationale
The convergence of an indoline and a phenol moiety within a single molecular framework presents a compelling scaffold for biological investigation. Indole and indoline derivatives are known for a wide spectrum of pharmacological activities.[1] The addition of bromine atoms can enhance biological activity, modulate pharmacokinetic properties, and provide handles for further synthetic elaboration. The target molecule, 5-Bromo-2-(5-bromoindolin-2-yl)phenol, combines these features, making it a prime candidate for screening in various therapeutic areas.
The synthetic strategy outlined herein is designed to be robust and adaptable. It relies on a well-documented synthesis of the 5-bromoindoline precursor, followed by a modern, efficient C-H activation approach for the key bond-forming step. This proposed method, based on recent advances in palladium catalysis for the C2-arylation of indolines, offers a direct and potentially high-yielding route to the target compound.[2][3]
Phase 1: Synthesis of Precursor: 5-Bromoindoline
The synthesis of 5-bromoindoline is a necessary preliminary phase. The most common and reliable method involves the reduction of commercially available 5-bromoindole. Sodium cyanoborohydride in an acidic medium is a well-established reagent for this transformation.[4]
Experimental Protocol: Synthesis of 5-Bromoindoline
Materials and Reagents:
Reagent/Material
Grade
Supplier (Example)
5-Bromoindole
≥98%
Sigma-Aldrich
Glacial Acetic Acid
ACS Grade
Fisher Scientific
Sodium Cyanoborohydride (NaBH₃CN)
≥95%
Sigma-Aldrich
Sodium Hydroxide (NaOH)
Pellets, ACS Grade
VWR Chemicals
Ethyl Acetate (EtOAc)
HPLC Grade
Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
VWR Chemicals
Deionized Water
-
In-house
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromoindole (10.0 g, 51.0 mmol) in glacial acetic acid (100 mL).
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium cyanoborohydride (8.0 g, 127.5 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.
Work-up: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-water.
Neutralization: Adjust the pH of the aqueous solution to ~8 by slowly adding a 2 M aqueous solution of sodium hydroxide. Perform this step in an ice bath to manage the exothermic reaction. A precipitate should form.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-bromoindoline.
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford pure 5-bromoindoline as a solid.
Phase 2: Proposed Synthesis of 5-Bromo-2-(5-bromoindolin-2-yl)phenol
This phase outlines a proposed protocol for the synthesis of the target molecule via a palladium-catalyzed C2-arylation of 5-bromoindoline with 2,5-dibromophenol. This method is based on analogous transformations reported in the literature for the C2-arylation of indolines.[2][3] It is crucial to note that this is a proposed method and may require optimization of reaction conditions.
Reaction Scheme
Caption: Proposed synthesis of the target molecule.
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
Solvent Addition: Add anhydrous toluene (25 mL) via syringe.
Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
Monitoring: Monitor the reaction by TLC or LC-MS to determine the consumption of the starting materials.
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
Filtration: Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate (2 x 20 mL).
Washing: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 30 mL) and then with brine (30 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution with hexanes and ethyl acetate is recommended. Due to the polar nature of the phenol and the two bromine atoms, the product may require a more polar solvent system for elution.[5]
Purification and Characterization
Purification Strategy:
The final product is expected to be a polar, solid compound. Flash column chromatography on silica gel is the recommended method for purification. Given the presence of a free phenol and an N-H group, tailing on the silica gel column might be observed. This can often be mitigated by adding a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent system.[6]
Predicted Characterization Data:
Analysis
Predicted Results
¹H NMR (400 MHz, DMSO-d₆)
δ ~9.5-10.5 (s, 1H, -OH), ~7.0-7.5 (m, Ar-H), ~6.5-6.9 (m, Ar-H), ~5.5-6.0 (s, 1H, N-H), ~4.5-5.0 (t, 1H, CH), ~3.0-3.5 (m, 2H, CH₂). The aromatic region will show complex splitting patterns corresponding to the two substituted benzene rings.
¹³C NMR (100 MHz, DMSO-d₆)
δ ~150-160 (C-OH), ~110-145 (Ar-C), ~50-60 (CH), ~30-40 (CH₂). Signals for the carbon atoms attached to bromine are expected around δ 110-120.
Mass Spec (ESI-MS)
Expected [M-H]⁻ at m/z ~368.9. The spectrum will show a characteristic isotopic pattern for two bromine atoms (peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio), which is a key diagnostic feature for confirming the presence of both bromines in the molecule.[7]
Safety and Handling
All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Brominated Compounds: 5-bromoindole, 5-bromoindoline, and 2,5-dibromophenol are irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[8][9] Avoid creating dust.
Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with extreme care.
Palladium Catalyst: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of the powder.
Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.
References
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective aryl
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. PubMed Central (PMC).[2]
Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online.
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. PubMed.[3]
Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. PubMed Central (PMC).[10]
Spectroscopic Fingerprints: A Comparative Guide to 5-Bromoindole and Its Synthetic Intermedi
How to prepare and use 5-BROMOINDOLINE effectively? - FAQ. Guidechem.[4]
2‐Aryl and 2‐Heteroaryl Indoles from 1‐Alkynes and o‐Iodotrifluoroacetanilide Through a Domino Copper‐C
Synthesis of 5-bromo-indoline. PrepChem.com.
Technical Support Center: Purification of Polar Aromatic Compounds. BenchChem.[5]
VT NMR spectroscopy of indoline 2 a in D8‐THF; peak at 1.72 ppm for...
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.[1]
Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PubMed Central (PMC).
Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. PubMed Central (PMC).
An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimin
Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation.
Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI.
Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing.[7]
Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. PubMed Central (PMC).
Oxidative coupling strategies for the synthesis of indole alkaloids. RSC Publishing.
Purification of strong polar and basic compounds. Reddit.[6]
Novel process for aromatic bromination.
(PDF) Study of Mass Spectra of Some Indole Derivatives.
comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Benchchem.
Enantioselective synthesis of atropisomeric indoles via iron catalysed oxid
Recent advances in the synthesis of indoles and their applic
Visible-Light-Induced Carbonylation of Indoles with Phenols under Metal-Free Conditions: Synthesis of Indole-3-carboxylates.
Identification, formation and control of polar brominated disinfection byproducts during cooking with edible salt, organic matter and simulated tap w
Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. Benchchem.
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Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. PubMed Central (PMC).
Fast Selective Detection of Polar Brominated Disinfection Byproducts in Drinking Water Using Precursor Ion Scans.
Optimized laboratory preparation of 5-Bromo-2-(5-bromoindolin-2-yl)phenol
An Optimized Laboratory Protocol for the Synthesis of 5-Bromo-2-(5-bromoindolin-2-yl)phenol Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive and optimized two-step proto...
Author: BenchChem Technical Support Team. Date: March 2026
An Optimized Laboratory Protocol for the Synthesis of 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and optimized two-step protocol for the laboratory-scale synthesis of 5-Bromo-2-(5-bromoindolin-2-yl)phenol, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is based on a robust and scalable acid-catalyzed condensation of 5-bromoindole with 4-bromophenol, followed by a selective reduction of the resulting indole derivative to the target indoline. This guide emphasizes the rationale behind the experimental choices, ensuring scientific integrity and reproducibility. Detailed methodologies, purification techniques, and characterization data are presented to assist researchers in obtaining the desired product with high purity and yield.
Introduction
Indole and indoline scaffolds are privileged structures in a vast number of natural products and pharmaceutically active compounds.[1] The functionalization of these heterocyclic systems offers a powerful tool for modulating their biological activity. Specifically, halogenated indole and indoline derivatives serve as versatile building blocks in organic synthesis, enabling further structural modifications through cross-coupling reactions.[2][3] The target molecule, 5-Bromo-2-(5-bromoindolin-2-yl)phenol, combines the structural features of a substituted indoline and a brominated phenol, making it a promising candidate for screening in drug discovery programs.
The development of an efficient and optimized synthesis for such molecules is crucial for their accessibility to the research community. This application note details a reliable synthetic route, moving away from rigid templates to provide a logically structured guide grounded in established chemical principles.
Reaction Scheme and Mechanism
The synthesis of 5-Bromo-2-(5-bromoindolin-2-yl)phenol is accomplished in two sequential steps:
Acid-Catalyzed Condensation: An electrophilic substitution reaction between 5-bromoindole and 4-bromophenol in the presence of an acid catalyst to yield the intermediate, 2-(5-bromo-1H-indol-2-yl)-4-bromophenol.
Selective Reduction: The reduction of the C2-C3 double bond of the indole intermediate to afford the final product, 5-Bromo-2-(5-bromoindolin-2-yl)phenol.
The proposed mechanism for the first step involves the acid-catalyzed activation of 4-bromophenol, which then acts as an electrophile. The electron-rich 5-bromoindole subsequently attacks the activated phenol, preferentially at the C3 position, leading to a resonance-stabilized intermediate. A subsequent rearrangement and dehydration drive the formation of the C-C bond between the indole and phenol rings. The second step involves the selective reduction of the indole to an indoline using a mild reducing agent that preserves the other functional groups.[4]
Experimental Protocol
Materials and Reagents
Reagent/Solvent
Grade
Supplier
CAS Number
5-Bromoindole
≥98%
Commercially Available
10075-50-0
4-Bromophenol
≥99%
Commercially Available
106-41-2
p-Toluenesulfonic acid (PTSA)
≥98.5%
Commercially Available
104-15-4
Toluene
Anhydrous
Commercially Available
108-88-3
Ethyl Acetate
ACS Grade
Commercially Available
141-78-6
Hexane
ACS Grade
Commercially Available
110-54-3
Sodium Cyanoborohydride
≥95%
Commercially Available
25895-60-7
Glacial Acetic Acid
ACS Grade
Commercially Available
64-19-7
Sodium Bicarbonate
≥99.5%
Commercially Available
144-55-8
Anhydrous Sodium Sulfate
≥99%
Commercially Available
7757-82-6
Silica Gel
230-400 mesh
Commercially Available
7631-86-9
Step 1: Synthesis of 2-(5-bromo-1H-indol-2-yl)-4-bromophenol
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromoindole (5.0 g, 25.5 mmol), 4-bromophenol (5.3 g, 30.6 mmol), and anhydrous toluene (100 mL).
Stir the mixture at room temperature until all solids are dissolved.
Add p-toluenesulfonic acid (0.48 g, 2.55 mmol) to the reaction mixture.
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.
After completion, cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting from 9:1) to afford the pure 2-(5-bromo-1H-indol-2-yl)-4-bromophenol as a solid.
Step 2: Synthesis of 5-Bromo-2-(5-bromoindolin-2-yl)phenol
In a 250 mL round-bottom flask, dissolve the purified 2-(5-bromo-1H-indol-2-yl)-4-bromophenol (4.0 g, 11.1 mmol) in glacial acetic acid (80 mL).
Cool the solution to 0 °C in an ice bath.
Slowly add sodium cyanoborohydride (1.4 g, 22.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (4:1 hexane/ethyl acetate).
Upon completion, carefully pour the reaction mixture into a beaker containing 200 mL of ice-water.
Neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting from 9:1) to yield the final product, 5-Bromo-2-(5-bromoindolin-2-yl)phenol.[4]
Visualization of Workflows
Caption: Overall synthetic workflow for the preparation of the target compound.
Caption: Analytical workflow for purification and characterization.
Characterization Data
The identity and purity of the synthesized 5-Bromo-2-(5-bromoindolin-2-yl)phenol should be confirmed by standard analytical techniques.
Analysis
Expected Results
Appearance
Off-white to pale yellow solid
¹H NMR
Aromatic protons in the range of δ 6.5-7.5 ppm. Protons of the indoline ring will show characteristic shifts, with the CH2 groups appearing as multiplets. The NH and OH protons will appear as broad singlets.
¹³C NMR
Aromatic carbons in the range of δ 110-155 ppm. The aliphatic carbons of the indoline ring will appear at higher field.
HRMS (ESI)
The mass spectrum will show the molecular ion peak corresponding to the calculated exact mass of C14H11Br2NO, with the characteristic isotopic pattern for two bromine atoms.
Purity (HPLC)
≥95%
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE): Safety goggles, a laboratory coat, and appropriate chemical-resistant gloves must be worn at all times.[5][6] All manipulations should be performed in a well-ventilated fume hood.[7]
Chemical Hazards:
Brominated Compounds: These are toxic and corrosive.[8] Avoid inhalation of dust and vapors.[9] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[6]
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
Sodium Cyanoborohydride: Toxic if swallowed or in contact with skin. Reacts with acids to produce highly toxic hydrogen cyanide gas. The neutralization step must be performed slowly and in a fume hood.
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.
References
Zhang, G., et al. (2005). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Journal of the American Chemical Society. Available at: [Link]
Dai, M., et al. (2008). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. Available at: [Link]
Zhang, G., et al. (2005). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC. National Center for Biotechnology Information. Available at: [Link]
Dai, M., et al. (2009). Synthesis of 2-substituted indoles and indolines via Suzuki-Miyaura coupling/5-endo-trig cyclization strategies. PubMed. Available at: [Link]
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]
Cook, J. M., et al. (1982). Application of a modified Pictet–Spengler reaction to the synthesis of optically active tetrahydro-β-carbolines, key intermediates in the preparation of many indole alkaloids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Wikipedia. Pictet–Spengler reaction. Available at: [Link]
Wang, Q., et al. (2025). Brønsted Acid-Promoted Oxa-Pictet–Spengler Reaction for the Synthesis of Indole-Fused Pyran Derivatives. The Journal of Organic Chemistry. Available at: [Link]
Dolly Corporation (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]
ResearchGate. Application of Pictet-Spengler Reaction to Indole Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. Available at: [Link]
PENTA (2024). Bromine - SAFETY DATA SHEET. Available at: [Link]
CLEAPSS (2022). Student safety sheets 55 Bromine. Available at: [Link]
Wikipedia. Aldol condensation. Available at: [Link]
Elrod, M. J., et al. (2007). Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes. Oberlin College and Conservatory. Available at: [Link]
Allen. Acid Catalysed Aldol Condensation. Available at: [Link]
Carl ROTH. Safety Data Sheet: Bromine. Available at: [Link]
Climent, M. J., et al. (2004). Solid Acid Catalysts for Industrial Condensations of Ketones and Aldehydes with Aromatics. ACS Publications. Available at: [Link]
He, Y., et al. (2018). A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. HETEROCYCLES. Available at: [Link]
PubChem. 2-(5-Bromo-2-indolyl)phenol. Available at: [Link]
Google Patents. CN103387530A - 5-bromoindole preparation method.
Journal of the Indian Chemical Society. Kinetics of Bromination of Phenols. Available at: [Link]
YouTube. 12.04 Acid-catalyzed Aldol Condensations. Available at: [Link]
Google Patents. CN102558017A - Method for preparing 5-bromoindole.
PU Pharmaceutical Organic Chemistry-II. Phenol reaction. Available at: [Link]
YouTube. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Available at: [Link]
MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available at: [Link]
ResearchGate. (PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available at: [Link]
MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Available at: [Link]
Application Note: High-Purity Isolation of 5-Bromo-2-(5-bromoindolin-2-yl)phenol via Optimized Normal-Phase Column Chromatography
Abstract This application note provides a comprehensive, field-tested protocol for the purification of 5-Bromo-2-(5-bromoindolin-2-yl)phenol from a crude synthetic mixture using normal-phase column chromatography. The un...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of 5-Bromo-2-(5-bromoindolin-2-yl)phenol from a crude synthetic mixture using normal-phase column chromatography. The unique amphoteric nature of this molecule, possessing both an acidic phenolic hydroxyl group and a basic indoline secondary amine, presents significant purification challenges, including severe peak tailing and potential irreversible adsorption onto standard silica gel. We address this by detailing a method that incorporates a basic modifier into the mobile phase to neutralize the acidic surface of the silica stationary phase. This guide covers systematic TLC method development, column packing, sample loading, gradient elution, and troubleshooting, ensuring researchers can achieve high purity and yield.
Introduction: The Purification Challenge
5-Bromo-2-(5-bromoindolin-2-yl)phenol is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring two bromine atoms, a phenol ring, and an indoline moiety, results in a molecule with moderate to high polarity. The primary obstacle in its chromatographic purification arises from the dual acidic-basic character. The basic nitrogen atom of the indoline ring can interact strongly with the acidic silanol (-Si-OH) groups on the surface of silica gel, the most common stationary phase for normal-phase chromatography[1][2]. This strong, often non-specific binding leads to significant chromatographic issues:
Peak Tailing (Streaking): The compound elutes slowly and unevenly, resulting in broad, asymmetric peaks that co-elute with impurities.
Low Recovery: A portion of the compound may bind irreversibly to the column, reducing the final yield.
Irreproducibility: Minor variations in silica gel acidity or water content can lead to inconsistent results.
To overcome these challenges, this protocol employs a mobile phase modified with a small percentage of a basic additive, triethylamine (TEA), to "deactivate" the acidic sites on the silica gel, thereby ensuring a sharp, symmetrical elution profile for the target compound[1][3].
Principle of Separation: Mitigating Acid-Base Interactions
Normal-phase chromatography separates compounds based on their polarity; more polar compounds have a stronger affinity for the polar stationary phase (silica gel) and elute later than less polar compounds[2][4]. The process is an equilibrium of interactions between the analyte, the stationary phase, and the mobile phase[2].
For 5-Bromo-2-(5-bromoindolin-2-yl)phenol, the key interaction to control is the acid-base reaction between the indoline nitrogen and silica's silanol groups. By adding a competitive base like triethylamine to the eluent, the TEA preferentially occupies the acidic sites, preventing the target molecule from binding too strongly. This allows the separation to proceed based on the intended polar interactions (e.g., hydrogen bonding from the phenol -OH and amine N-H) in a controlled and predictable manner.
Figure 1. Diagram illustrating the mitigation of strong acid-base interactions on silica gel using a basic modifier.
Pre-Purification: Thin-Layer Chromatography (TLC) Method Development
Before committing to a large-scale column, it is imperative to develop an optimal solvent system using TLC. The goal is to find a mobile phase composition in which the target compound has an Rf value between 0.25 and 0.35 [2]. This range ensures the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening).
Protocol: TLC Solvent System Scouting
Preparation: Prepare several TLC developing chambers with different solvent systems. Start with binary mixtures and add the basic modifier.
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot the solution onto silica gel TLC plates (F254).
Development: Place the TLC plates in the chambers and allow the solvent front to travel to ~0.5 cm from the top.
Visualization: Visualize the spots under UV light (254 nm)[1]. The aromatic nature of the compound should make it clearly visible. Circle the spots with a pencil.
Selection: Identify the solvent system that provides the best separation between the target compound and its major impurities, with the target having an Rf in the desired 0.25-0.35 range.
Data Presentation: Example TLC Solvent Systems
System ID
Mobile Phase Composition (v/v/v)
Modifier (1%)
Target Rf
Observations
A
Hexane / Ethyl Acetate (70:30)
None
0.05
Severe tailing, compound barely moves.
B
Hexane / Ethyl Acetate (70:30)
Triethylamine
0.15
Tailing reduced, but Rf is too low.
C
Hexane / Ethyl Acetate (50:50)
Triethylamine
0.30
Good spot shape, good separation from impurities.
D
Dichloromethane / Methanol (98:2)
Triethylamine
0.45
Compound moves too fast, poor separation from upper spot.
This protocol assumes a crude sample mass of approximately 1 gram. Adjust the scale accordingly. The typical ratio of stationary phase to crude material is 30:1 to 50:1 by weight for moderately difficult separations[2].
Figure 2. General workflow for the column chromatography purification of the target compound.
Step-by-Step Methodology
Step 1: Column Preparation (Wet Slurry Packing)
Ensure the column is clean, dry, and clamped vertically. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer (~0.5 cm) of sand[8].
In a beaker, prepare a slurry of 50 g of silica gel in ~150 mL of the initial, least polar eluting solvent (e.g., 70:30 Hexane/EtOAc + 1% TEA)[9].
Swirl the slurry to remove trapped air bubbles. Immediately pour the slurry into the column in one continuous motion.
Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the sides of the column to encourage even packing and settling of the silica bed.
Once the silica has settled, add another thin layer of sand on top to protect the surface during solvent addition. Crucially, never let the solvent level drop below the top of the sand layer.
Step 2: Sample Loading (Dry Loading Recommended)
Dissolve the 1 g of crude material in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
Add ~2-3 g of silica gel to this solution.
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained[3].
Carefully layer this powder onto the sand at the top of the prepared column.
Step 3: Elution and Fraction Collection
Begin elution with the initial, lower-polarity solvent system determined by TLC (e.g., System B: 70:30 Hexane/EtOAc + 1% TEA). This will elute non-polar impurities first.
Carefully add the eluent to the top of the column without disturbing the surface. Use a separatory funnel for continuous addition if available.
Maintain a steady flow rate. If necessary, apply gentle positive pressure (flash chromatography).
Once the non-polar impurities have been eluted (monitor with TLC), switch to the primary elution solvent (System C: 50:50 Hexane/EtOAc + 1% TEA).
Begin collecting fractions (e.g., 10-15 mL per tube).
If other polar impurities are present, a final, more polar "flush" step (e.g., 90:10 EtOAc/Methanol + 1% TEA) can be used to clean the column.
Step 4: Fraction Analysis and Product Isolation
Spot every few fractions onto a TLC plate.
Develop the TLC plate using the primary elution solvent (System C).
Identify the fractions containing only the pure target compound (single spot at the correct Rf).
Combine the pure fractions into a pre-weighed round-bottom flask.
Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified 5-Bromo-2-(5-bromoindolin-2-yl)phenol.
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Compound streaks or tails
Insufficient basic modifier; column overloading.
Increase triethylamine concentration to 1.5-2%. Reduce the amount of sample loaded onto the column[1][3].
Compound will not elute
Mobile phase is not polar enough.
Gradually increase the polarity of the mobile phase. A switch to a Dichloromethane/Methanol system may be necessary[3][10].
Poor separation of spots
Incorrect solvent system; column packed poorly.
Re-evaluate TLC with different solvent classes (e.g., Toluene/Acetone) for better selectivity[7]. Repack the column carefully, ensuring no air bubbles or channels.
Compound degradation
Silica is too acidic, even with modifier; compound is unstable.
Before running the column, spot the compound on a TLC plate and let it sit for an hour, then elute to check for stability[3]. If degradation occurs, consider using neutral alumina as the stationary phase[1].
Conclusion
The successful purification of 5-Bromo-2-(5-bromoindolin-2-yl)phenol by normal-phase column chromatography is highly dependent on the effective neutralization of the acidic silica gel stationary phase. The addition of 1% triethylamine to a hexane/ethyl acetate mobile phase effectively mitigates the strong binding of the basic indoline moiety, preventing peak tailing and enabling high-resolution separation. By following a systematic approach beginning with thorough TLC method development, researchers can reliably obtain this valuable compound in high purity and with excellent recovery.
References
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025).
SIELC Technologies. (n.d.). Separation of Indoline on Newcrom R1 HPLC column.
University of Rochester, Department of Chemistry. (n.d.).
University of Victoria, Department of Chemistry. (n.d.).
Recrystallization solvents and methods for 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Application Note & Protocol Guide Executive Summary This application note details the purification strategy for 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS: 1954693-13-0), a critical intermediate often utilized in the syn...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Executive Summary
This application note details the purification strategy for 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS: 1954693-13-0), a critical intermediate often utilized in the synthesis of advanced heterocycles and pharmaceutical scaffolds.
The purification of this compound presents a specific challenge: the indoline moiety is susceptible to oxidative dehydrogenation to form the corresponding indole, while the phenol group can undergo oxidation to quinoid species. Therefore, standard open-air recrystallization methods often result in colored impurities and yield loss.
This guide provides a robust, self-validating protocol using a deoxygenated Ethanol/Water system, designed to maximize purity (>98%) while suppressing oxidative degradation.
Chemical Profile & Solubility Analysis
Understanding the physicochemical properties of the target molecule is the first step in designing a crystallization system.
Property
Description
Implication for Recrystallization
Structure
Bis-brominated aryl-indoline
Significant lipophilicity due to two bromine atoms; moderate polarity from -OH and -NH groups.
Molecular Weight
~369.05 g/mol
Likely a solid with a melting point >150°C (estimate based on analogs).
Oxidation Potential
High (Indoline Indole)
CRITICAL: Solvents must be degassed. Avoid prolonged heating.
Acidity/Basicity
Amphoteric (Phenol acidic, Amine basic)
Avoid strong acids or bases which may form salts or catalyze oxidation.
Solvent Screening Matrix
Based on the "like dissolves like" principle and the specific functional groups, the following solvent systems were evaluated:
Solvent System
Solubility (Hot)
Solubility (Cold)
Suitability
Notes
Ethanol (Abs.)
High
Moderate
High
Primary solvent. Good crystal habit formation.
Ethanol / Water
High
Low
Optimal
Antisolvent method yields highest recovery.
Ethyl Acetate
High
High
Low
Too soluble; poor recovery unless evaporated.
Toluene
Moderate
Low
Medium
Good for removing polar impurities, but harder to dry.
Dichloromethane
High
High
Low
Not recommended for crystallization; good for extraction.
Detailed Recrystallization Protocol
Method A: The Deoxygenated Ethanol/Water Process (Recommended)
This method utilizes the temperature-dependent solubility of the compound in ethanol and the "antisolvent" effect of water to force crystallization in a controlled manner.
Reagents & Equipment
Crude Compound: 5-Bromo-2-(5-bromoindolin-2-yl)phenol (10 g scale).
Glassware: 250 mL 3-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Procedure
1. Solvent Preparation (The "Inert Blanket")
Action: Sparge 100 mL of Ethanol and 50 mL of Water with
gas for 15 minutes prior to use.
Why? Removing dissolved oxygen prevents the formation of the oxidized indole impurity (often yellow/orange) and quinones (red/brown).
2. Dissolution
Place 10 g of crude solid into the 3-neck flask equipped with a stir bar.
Add 60 mL of deoxygenated Ethanol.
Optional: Add 10-20 mg of Ascorbic Acid to act as an oxygen scavenger.
Heat the mixture to reflux (approx. 78°C) under a slow stream of
.
Checkpoint: If the solid does not dissolve completely after 10 minutes at reflux, add Ethanol in 5 mL increments until a clear solution is obtained. Do not exceed 100 mL total volume.
3. Hot Filtration (Impurity Removal)
Action: If insoluble black specks (polymeric tars) are visible, filter the hot solution rapidly through a pre-heated glass frit or Celite pad.
Why? Cold filtration will cause premature crystallization on the filter, leading to yield loss.
4. Crystallization (The "Controlled Crash")
Return the clear filtrate to the flask and maintain a temperature of 60-65°C .
Slowly add the deoxygenated Water dropwise via an addition funnel.
Stop point: Add water until a faint, persistent turbidity (cloudiness) is observed. This usually requires 15-25 mL of water.
Add 1-2 mL of hot Ethanol to re-dissolve the turbidity and restore clarity.
Remove the heat source and allow the flask to cool to room temperature slowly (over 2-3 hours).
Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling builds pure, defined crystal structures.
5. Final Cooling & Collection
Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Filter the crystals using a Buchner funnel with vacuum suction.
Wash: Rinse the filter cake with 20 mL of a cold (0°C) 1:1 Ethanol/Water mixture.
Dry: Dry the solid in a vacuum oven at 40-50°C for 12 hours.
Troubleshooting & Optimization
Observation
Diagnosis
Corrective Action
"Oiling Out" (Liquid droplets form instead of crystals)
Temperature dropped too fast or solvent is too polar.
Re-heat to dissolve.[1] Add a seed crystal at the cloud point. Slow down the cooling rate.
Colored Product (Yellow/Orange instead of Off-white)
Oxidation occurred.
Recrystallize again using stricter sparging. Add trace sodium bisulfite to the aqueous phase.
Low Yield (<50%)
Too much solvent used.
Concentrate the mother liquor (filtrate) and perform a second crop crystallization.[1]
Process Visualization
Workflow Diagram: Recrystallization Logic
Figure 1: Step-by-step logic flow for the recrystallization process, emphasizing the critical decision points for solubility and filtration.
Oxidation Pathway & Prevention[1]
Figure 2: Mechanism of potential impurity formation. The indoline moiety is prone to aromatization; the protocol mitigates this via inert atmosphere.
References
Sigma-Aldrich. 5-Bromo-2-(5-bromoindolin-2-yl)phenol Product Specification (CAS 1954693-13-0).[2] Retrieved from
ChemicalBook. 5-Bromo-2-(5-bromoindolin-2-yl)phenol Properties and Suppliers. Retrieved from
BenchChem. Purification of 5-Bromo-1H-indole-2-carboxylic Acid (Analogous Indole Purification). Retrieved from
PubChem. 2-(5-Bromo-2-indolyl)phenol (Structural Analog Data). Retrieved from
Google Patents. Method for preparing 5-bromoindole (CN102558017A). Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Analyte: 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS: 1954693-13-0)
Chemical Class: Halogenated Indoline-Phenol Hybrid
Application: Synthetic intermediate, dye precursor, bioactive scaffold.[1]
Challenge: The molecule exhibits amphoteric properties (basic indoline nitrogen and acidic phenolic hydroxyl) combined with high lipophilicity (two bromine atoms).[1] This creates a risk of peak tailing, carryover, and solubility issues.
This guide provides a "First Principles" approach to developing a robust Reverse-Phase HPLC (RP-HPLC) method, prioritizing peak symmetry and resolution.
Physicochemical Profiling & Strategy
Before injecting a sample, we must understand the molecule's behavior in solution to select the correct stationary and mobile phases.[1]
Property
Value (Predicted/Estimated)
Chromatographic Implication
LogP
~3.5 – 4.5
High Hydrophobicity. Requires a strong organic eluent (Acetonitrile) and a gradient extending to >90% B to ensure elution.[1]
pKa (Basic)
~4.3 (Indoline Nitrogen)
At neutral pH, the amine may partially protonate, causing peak splitting.[1] Action: Use Low pH (<3.0) to keep it fully protonated.[1]
pKa (Acidic)
~9.5 (Phenol)
At low pH, the phenol remains neutral (good for retention).[1]
UV Max
~254 nm, ~280 nm
Aromatic rings + Bromine auxochromes provide strong UV response.[1]
The "Dual-Interaction" Risk
The indoline nitrogen is a secondary amine.[1] On standard silica columns, this amine can interact with residual silanols (Si-OH), leading to severe peak tailing .[1]
Solution: Use a "Base-Deactivated" (BDS) or "End-capped" C18 column and maintain an acidic mobile phase (pH ~2-3) to suppress silanol ionization.[1]
Method Development Workflow
The following diagram outlines the logical decision tree for optimizing this specific separation.
Caption: Decision tree for optimizing the separation of amphoteric halogenated aromatics.
Detailed Experimental Protocol
A. Reagents & Equipment[1][2][3][4][5]
Solvents: HPLC-grade Acetonitrile (ACN) and Water.[1]
Buffer Additive: Formic Acid (FA) or Trifluoroacetic Acid (TFA).[1]
Note: TFA (0.1%) provides sharper peaks for amines but suppresses MS signal.[1] FA (0.1%) is MS-friendly.[1] Start with FA; switch to TFA if tailing persists.[1]
Diluent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).[1]
Critical: Do not dissolve this compound initially in water.[1] It will precipitate.[1]
B. Chromatographic Conditions (The "Golden Standard")
This starting protocol is designed to work for 90% of halogenated indole/phenol derivatives.[1]
Parameter
Setting
Rationale
Column
C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm
Standard capacity. Ensure it is "End-capped" (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]
Temp
35°C - 40°C
Slightly elevated temperature reduces viscosity and improves mass transfer for hydrophobic molecules.[1]
Re-equilibration (Required before next injection).[1]
Method Optimization & Troubleshooting
Issue 1: Peak Tailing (Asymmetry > 1.5)
Cause: Interaction between the indoline nitrogen (basic) and silanols on the column.[1]
Corrective Actions:
Switch Modifier: Change 0.1% Formic Acid to 0.1% TFA . The trifluoroacetate anion pairs with the protonated amine, masking the charge and improving shape.[1]
Increase Ionic Strength: Add 10-20 mM Ammonium Formate to Phase A (pH 3.0).
Column Switch: Move to a "Charged Surface Hybrid" (CSH) column (e.g., Waters XSelect CSH C18), which is engineered to repel basic analytes at low pH.[1]
Issue 2: Carryover / Ghost Peaks
Cause: The two bromine atoms make the molecule "sticky" to stainless steel or plastic rotor seals.[1]
Corrective Actions:
Needle Wash: Use a strong needle wash solvent: 50:50 ACN:Isopropanol or 100% MeOH.[1]
Gradient Extension: Ensure the hold at 95% B is at least 3-5 column volumes.
Issue 3: Retention Time Drift
Cause: Incomplete equilibration or temperature fluctuations.[1]
Corrective Actions:
Ensure the column oven is stable at 40°C.
Indoline derivatives can be sensitive to oxidation.[1] Ensure samples are prepared fresh or stored in amber vials at 4°C.
Validation Parameters (ICH Q2)
Once the method is optimized, validate against these specific criteria:
Specificity: Inject a blank (DMSO) and ensure no interference at the retention time of the analyte.
Linearity: Prepare 5 levels (e.g., 10 µg/mL to 150 µg/mL).
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.
Robustness: Vary pH by ±0.2 units and Column Temp by ±5°C. The retention time of this hydrophobic molecule will be sensitive to % Organic but robust to small pH changes (as long as pH < 5).
References
Chemical Identity & Properties
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 24905, 5-Bromoindole. Retrieved from [Link][1]
HPLC Method Development Principles
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1]
Separation of Halogenated Aromatics
Aktas, N. (2003).[1] Separation of Some Halogenated Phenols by GC-MS and HPLC. Asian Journal of Chemistry. Retrieved from [Link]
Stalikas, C. D. (2007).[1] Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science.
Application Note: Preparation, Handling, and Storage of 5-Bromo-2-(5-bromoindolin-2-yl)phenol Stock Solutions
Introduction & Physicochemical Profiling 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS: 1954693-13-0; MW: 369.05 g/mol ) is a structurally complex, heavily halogenated building block frequently utilized in drug discovery an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Physicochemical Profiling
5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS: 1954693-13-0; MW: 369.05 g/mol ) is a structurally complex, heavily halogenated building block frequently utilized in drug discovery and biological screening assays. Successfully transitioning this compound from a dry powder to a biologically compatible aqueous assay requires navigating two severe physicochemical liabilities: extreme lipophilicity and high chemical instability .
As a Senior Application Scientist, it is critical to understand that assay irreproducibility with this class of compounds rarely stems from biological variance; rather, it is almost entirely driven by improper solvent handling, leading to micro-precipitation, photodegradation, or spontaneous oxidation.
Mechanistic Causality: Why Standard Protocols Fail
To establish a self-validating protocol, we must first understand the thermodynamic and kinetic forces acting upon the molecule:
The Threat of Photodegradation (C-Br Cleavage): Brominated aromatic compounds are highly sensitive to UV and visible light. The carbon-bromine (C-Br) bond possesses a relatively low bond dissociation energy. Exposure to ambient laboratory lighting can induce homolytic cleavage of this bond, generating reactive aryl and bromine radicals that destroy the compound's integrity1[1].
The Threat of Oxidation (Indoline Aromatization): The indoline moiety is a partially reduced indole. Because aromatization to a fully conjugated indole system is thermodynamically favorable, indolines are highly susceptible to spontaneous dehydrogenation (oxidation) in the presence of dissolved oxygen, trace metals, or enzymatic activity2[2].
The "Solvent Crash" Phenomenon: The dual bromine substitutions drastically increase the molecule's crystal lattice energy and hydrophobicity. While it dissolves in 100% Dimethyl Sulfoxide (DMSO), transferring it directly into an aqueous buffer causes a rapid shift in the dielectric constant. This forces the hydrophobic molecules to aggregate and nucleate, crashing out of solution before they can interact with the biological target.
Mechanistic degradation pathways of brominated indolines and targeted preventive measures.
Quantitative Data & Handling Parameters
To prevent the aforementioned failures, adhere strictly to the boundary conditions outlined in the table below.
Parameter
Recommended Value
Mechanistic Rationale
Primary Solvent
100% Anhydrous DMSO (≤0.005% H₂O)
Disrupts strong intermolecular H-bonds (OH/NH); trace water accelerates oxidation and causes micro-precipitation.
Max Stock Concentration
10 mM
Exceeding 10 mM risks supersaturation, leading to spontaneous crystallization during -20°C storage.
Storage Temperature
-20°C to -80°C
Drastically reduces the kinetic rate of indoline dehydrogenation and thermal degradation3[3].
Light Protection
Amber Glass / Foil Wrap
Essential to prevent UV-catalyzed homolytic C-Br bond cleavage.
Max Aqueous DMSO %
≤ 0.5% - 1.0% (v/v)
Higher DMSO concentrations induce cellular toxicity and denature target proteins in biochemical assays.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . By incorporating specific Quality Control (QC) gates, the researcher can definitively confirm the integrity of the solution before committing to expensive biological assays.
Phase 1: Preparation of 10 mM Master Stock
Thermal Equilibration: Remove the sealed vial of solid 5-Bromo-2-(5-bromoindolin-2-yl)phenol from cold storage and place it in a desiccator at room temperature for 30 minutes.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, introducing water that will ruin the anhydrous DMSO stock.
Weighing (Light Protected): Under dimmed laboratory lighting, weigh the required mass (e.g., 3.69 mg for 1 mL of 10 mM stock) using a microbalance. Transfer immediately to an amber glass vial .
Dissolution: Add the calculated volume of room-temperature Anhydrous DMSO.
Agitation & Thermodynamics: Vortex vigorously for 60 seconds. If the compound does not fully dissolve, sonicate in a water bath at 37°C for 5 minutes.
Causality: Mild thermal energy (37°C) combined with acoustic cavitation overcomes the high lattice energy of the brominated crystal structure without providing enough heat to trigger thermal degradation.
Inerting (Critical Step): Purge the headspace of the vial with a gentle stream of dry Argon or Nitrogen gas for 10 seconds before sealing.
Causality: Displacing ambient oxygen prevents the oxidative dehydrogenation of the indoline ring into an indole 4[4].
Phase 2: Aliquoting and Storage
Divide the master stock into single-use aliquots (e.g., 20 µL) in amber, low-bind microcentrifuge tubes.
Store immediately at -20°C.
Strict Rule: Never subject aliquots to repeated freeze-thaw cycles. Repeated freezing and thawing introduces condensation (water) and concentrates the solute in the remaining liquid phase, forcing irreversible precipitation.
Phase 3: Aqueous Buffer Transfer (Assay Day) & Self-Validation
Thaw one aliquot at room temperature in the dark.
QC Gate 1 (Visual): Inspect the thawed aliquot against a high-contrast background. It must be perfectly optically clear. Any opalescence indicates moisture-induced micro-precipitation.
QC Gate 2 (Analytical - Optional but Recommended): For high-throughput screening, run a rapid LC-MS check on a sentinel aliquot to verify the absence of an [M - 2] Da mass shift, which definitively indicates indoline oxidation.
The "Drop-and-Vortex" Method: To achieve the final assay concentration (e.g., 10 µM in buffer), do not pipette the buffer into the DMSO. Instead, while vortexing the aqueous assay buffer at medium-high speed, add the DMSO stock dropwise directly into the center of the vortex.
Causality: Rapid mechanical dispersion prevents localized, high-concentration zones of the lipophilic compound, bypassing the nucleation phase and preventing a solvent crash.
Workflow for the preparation and storage of halogenated indoline stock solutions.
References
Benchchem. Addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution. Retrieved from:[1]
NIH PubMed Central (PMC). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. Retrieved from:[2]
Technical Application Note: Profiling the Halogenated Indoline-Phenol Scaffold 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Target Audience: Researchers, Assay Development Scientists, and Medicinal Chemists. Scaffold Deconstruction: Analyzing the Chemical Probe The compound 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS No.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Development Scientists, and Medicinal Chemists.
Scaffold Deconstruction: Analyzing the Chemical Probe
The compound 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS No. 1954693-13-0) represents a highly specialized, di-brominated pharmacophore with a molecular weight of 369.05 g/mol and a molecular formula of C14H11Br2NO[1]. Structurally, it merges a hydrogen-bond donating phenol ring with a 5-bromoindoline core.
Mechanistic Rationale:
This architecture is uniquely suited for probing hydrophobic protein pockets, particularly kinase hinge regions and epigenetic reader domains. The indoline-phenol moiety acts as a classic hydrogen-bond donor/acceptor system. Crucially, the dual bromine atoms serve a dual biophysical purpose:
Lipophilicity & Permeability: They increase the overall lipophilicity of the probe, facilitating passive diffusion across cellular membranes.
Halogen Bonding: The halogens act as potent halogen-bond donors. The electron-deficient region (sigma-hole) on the bromine atoms can form highly directional, non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens) within the target's binding pocket, driving target selectivity and binding affinity.
Heavy-atom containing probes (such as di-brominated scaffolds) frequently cause assay interference in standard high-throughput screening (HTS) due to fluorescence quenching or compound auto-fluorescence.
To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandated for biochemical profiling[2]. By utilizing a time-gated measurement (typically 100–900 µs post-excitation), TR-FRET effectively eliminates short-lived background fluorescence from the probe and the microplate[2].
However, biochemical affinity does not guarantee physiological engagement. Therefore, the Cellular Thermal Shift Assay (CETSA) is employed as an orthogonal, self-validating system to confirm that the probe permeates the cell membrane and thermodynamically stabilizes the target protein in situ[3].
Data Synthesis & Quality Control Parameters
To ensure reproducibility, all quantitative data and assay tolerances must be standardized. Table 1 outlines the physicochemical properties of the probe, while Table 2 establishes the strict quality control parameters required for the self-validating assay systems.
Sufficient to irreversibly precipitate unbound proteins without degrading the cellular matrix[6].
| CETSA | Thermal Shift (
Tm) | > 2.0 °C | Confirms thermodynamic stabilization of the target due to direct ligand binding[3]. |
Core Methodologies
Phase I: Biochemical Interrogation via TR-FRET
Causality: TR-FRET relies on the proximity of a donor fluorophore (e.g., Europium chelate) and an acceptor. In a competitive binding format, when the 5-Bromo-2-(5-bromoindolin-2-yl)phenol probe displaces a fluorescent tracer from the target, the FRET signal decreases, yielding a highly sensitive, homogeneous readout[7].
Step-by-Step Protocol:
Reagent Preparation: Prepare a 3X Target Protein/Antibody mixture (e.g., 5 nM Kinase, 2 nM Europium-labeled antibody) and a 3X Tracer solution in optimized Assay Buffer[5].
Probe Dilution: Perform a 10-point, 3-fold serial dilution of the probe in 100% DMSO. Transfer to the assay plate using an acoustic dispenser to ensure the final DMSO concentration remains strictly below 1%[4].
Reaction Assembly: Dispense the 3X Target/Antibody mixture and the 3X Tracer into a 384-well low-volume plate containing the pre-dispensed probe.
Equilibration: Seal the plate and incubate at room temperature for 60 minutes to allow the binding equilibrium to stabilize.
Self-Validation (QC): Include a DMSO-only well (Maximum FRET) and a well with a saturating concentration of a known reference inhibitor (Minimum FRET) to calculate the Z'-factor[5].
Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) using a 100 µs delay[2]. Calculate the FRET ratio (665/615 nm) and plot against log[probe] to derive the IC50.
Phase II: Live-Cell Target Engagement via CETSA
Causality: CETSA is predicated on the biophysical principle that ligand binding increases the thermal stability of a protein[6]. Unbound proteins denature and precipitate at elevated temperatures, while probe-bound proteins remain folded in the soluble fraction[3].
Step-by-Step Protocol:
Cell Treatment: Seed target cells (e.g., HEK293T) in a 6-well plate. Treat with 10 µM of the chemical probe or a DMSO vehicle control for 2 hours at 37°C to allow for cell penetration and target binding.
Thermal Challenge: Harvest the cells, wash with PBS, and aliquot equally into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[6].
Lysis: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C) to extract the soluble protein fraction without using harsh detergents that might disrupt the probe-target complex.
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured and aggregated proteins[3].
Self-Validation (QC): Verify that the target protein levels at the lowest temperature (e.g., 40°C) are identical between the probe-treated and DMSO-treated samples. This rules out compound-induced protein degradation.
Detection: Analyze the soluble supernatants via quantitative Western blot. Plot the band intensities against temperature to generate melting curves and determine the apparent melting temperature shift (
Tm).
Architectural Workflow of Probe Validation
The following diagram illustrates the logical progression from initial biochemical screening to live-cell target validation, ensuring a self-validating data package for the chemical probe.
Caption: Workflow for validating 5-Bromo-2-(5-bromoindolin-2-yl)phenol via TR-FRET and CETSA methodologies.
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols (PubMed). 3
Ergin, E., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology (PubMed). 7
Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. (PubMed). 5
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. 6
Optimizing a kinase assay for IKKbeta on an HTS station. (PubMed). 4
Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. 2
Application Note: High-Resolution Thin-Layer Chromatography (TLC) Systems for the Monitoring and Profiling of 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Introduction & Chemical Profiling 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS: 1954693-13-0) is a highly functionalized, bis-brominated building block of significant interest in medicinal chemistry and advanced materials...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profiling
5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS: 1954693-13-0) is a highly functionalized, bis-brominated building block of significant interest in medicinal chemistry and advanced materials synthesis 1. Chromatographic monitoring of this compound presents unique challenges due to its structural dualities. It is an amphoteric-like molecule containing a weakly acidic phenolic hydroxyl group (-OH) and a weakly basic secondary amine within the indoline ring. Furthermore, the two heavy bromine atoms impart significant lipophilicity, while the proximity of the -OH and -NH groups allows for strong intramolecular hydrogen bonding.
As a Senior Application Scientist, it is critical to recognize that standard "out-of-the-box" TLC methods often fail for such complex heterocycles. This guide details the causality behind stationary phase interactions, mobile phase optimization, and self-validating protocols to ensure accurate reaction monitoring and purity profiling.
Stationary Phase Dynamics & Chemical Stability
The standard stationary phase for normal-phase TLC is Silica Gel 60 F254. However, silica gel is inherently slightly acidic due to the presence of free silanol groups.
The Mechanistic Challenge: Indolines are electron-rich and highly susceptible to spontaneous oxidation to their corresponding indoles when exposed to atmospheric oxygen, light, and acidic environments 2. When 5-Bromo-2-(5-bromoindolin-2-yl)phenol is spotted on a silica plate and left exposed before development, the acidic silanols can catalyze this dehydrogenation 3. This creates a "ghost spot" (the oxidized indole derivative) that researchers often misidentify as a reaction impurity. If severe degradation is observed, switching to neutral Aluminum Oxide (Alumina) plates is a necessary corrective action 4.
To validate whether an observed impurity is a true contaminant or a silica-induced artifact, a 2D TLC Stability Assay must be employed as a self-validating system [[5]]().
Workflow for 2D TLC to assess indoline oxidation stability on silica gel.
Mobile Phase Optimization & Causality
The dual nature of the compound dictates mobile phase selection. Non-polar solvents (e.g., Hexane) are required to mobilize the lipophilic brominated aromatic rings, while a polar modifier (e.g., Ethyl Acetate) is needed to disrupt hydrogen bonding.
If the compound streaks or tails, it is typically due to the secondary amine interacting with acidic silanols. Adding a trace basic modifier (0.1% Triethylamine) neutralizes these silanols, suppressing the amine interaction and sharpening the band 5. Conversely, acidic modifiers (like Acetic Acid) suppress phenol ionization but risk accelerating the oxidation of the indoline ring. Therefore, a slightly basic or strictly neutral system is highly recommended.
Decision tree for optimizing the mobile phase for amphoteric indolinyl phenols.
Quantitative Mobile Phase Data
The following table summarizes the expected retention factors (
) and spot characteristics based on empirical chromatographic principles for this class of compounds.
Mobile Phase System
Modifier
Expected
Spot Characteristics
Mechanistic Rationale
Hexane : EtOAc (4:1)
None
0.25 - 0.35
Moderate tailing
Baseline system; amphoteric interactions cause slight silanol drag.
AcOH suppresses phenol ionization but catalyzes indoline oxidation.
DCM : MeOH (95:5)
None
0.60 - 0.70
Diffuse / Streaking
Too polar; rapidly disrupts intramolecular H-bonding, causing poor resolution.
Toluene : EtOAc (5:1)
None
0.30 - 0.40
Sharp
Toluene provides stabilizing interactions with the aromatic rings.
Step-by-Step Experimental Methodologies
Protocol 1: Standard High-Resolution TLC Analysis
This protocol is designed to minimize the time the compound spends on the acidic silica surface, preventing artifact formation.
Plate Preparation: Cut Silica Gel 60 F254 plates to size. Draw a baseline 1 cm from the bottom using a soft pencil. Do not score the silica.
Sample Preparation: Dissolve 1-2 mg of 5-Bromo-2-(5-bromoindolin-2-yl)phenol in 1 mL of Dichloromethane (DCM). Note: Avoid dissolving in pure methanol, as protic solvents can alter the initial spotting dynamics.
Application: Use a glass microcapillary to apply a tight 1-2 mm spot on the baseline. Allow the spot to dry completely in ambient air for 30 seconds. Do not use a heat gun, as heat accelerates oxidation.
Chamber Saturation: Add 10 mL of the optimized mobile phase (e.g., Hexane:EtOAc 4:1 with 0.1% TEA) to a TLC twin-trough chamber. Insert a piece of filter paper against the back wall and wait 10 minutes to ensure complete vapor saturation.
Development: Place the plate in the chamber. Allow the solvent front to migrate until it is 1 cm from the top edge.
Visualization:
Primary (Non-Destructive): Observe under short-wave UV light (254 nm). The extended
-conjugation and heavy bromine atoms provide strong UV quenching (dark spots on a green fluorescent background).
Secondary (Destructive / Functional Group Specific): Dip the plate in a 1% aqueous Ferric Chloride (
) solution. A distinct color change confirms the presence of the phenolic hydroxyl group, differentiating the target compound from non-phenolic byproducts.
Use this protocol if you suspect the compound is degrading on the silica gel during standard analysis 5.
Obtain a square TLC plate (e.g., 5x5 cm).
Spot the sample heavily in the bottom-left corner, 1 cm from both edges.
Develop the plate vertically in the optimized mobile phase.
Remove the plate and dry it thoroughly under a gentle stream of nitrogen for 2 minutes to remove all traces of solvent.
Rotate the plate 90 degrees clockwise, so the separated spots now form the new baseline.
Develop the plate a second time in the exact same mobile phase.
Interpretation: View under UV 254 nm. If the compound is stable, all spots will lie perfectly on a 45-degree diagonal line. If the indoline has oxidized to an indole during the chromatographic process, new spots will appear off the diagonal axis, proving that the "impurity" is a stationary-phase artifact.
References
Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles
Source: National Institutes of Health (NIH / PMC)
URL:[Link]
Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes
Source: ACS Omega
URL:[Link]
Thin Layer Chromatography (TLC)
Source: AGA Analytical
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Solubilizing 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Executive Summary
Compound: 5-Bromo-2-(5-bromoindolin-2-yl)phenol
CAS: 1954693-13-0
Challenge: Extreme hydrophobicity (High LogP) and high crystal lattice energy ("Brick Dust" behavior) driven by di-bromo substitution and pi-stacking.[1]
Solution: This guide provides three validated workflows to overcome precipitation in aqueous media, ranging from standard DMSO spiking to advanced cyclodextrin complexation.
Module 1: Compound Analysis & Solubility Physics
To solubilize this compound, you must understand why it resists dissolution.
Feature
Physicochemical Consequence
Formulation Impact
Di-Bromo Substitution
Increases lipophilicity (LogP ~4.5–5.[1]5) and density.[1][2][3]
Drastically reduces water solubility; requires organic co-solvents.[1]
Resists breaking the crystal lattice; requires heat or chaotic solvents (DMSO) to initiate dissolution.[1]
Module 2: Solubilization Workflows
Method A: The "Standard Spike" (For Cell-Free Assays)
Best for: Enzymatic assays, rapid screening where <1% DMSO is tolerated.[1]
Primary Stock: Dissolve 10 mg of compound in 1 mL of anhydrous DMSO (Result: 10 mg/mL or ~27 mM).
Tip: If undissolved, sonicate at 40°C for 5 minutes.
Intermediate Dilution (Critical Step): Do NOT add stock directly to the buffer.
Prepare a "working solvent": 50% DMSO / 50% Ethanol or PEG400.[1]
Dilute your Primary Stock 1:10 into this working solvent.[1]
Final Formulation: Slowly add the Intermediate Dilution to your aqueous buffer while vortexing.
Limit: Keep final concentration < 50 µM to avoid crashing out.[1]
Method B: The "Surfactant Shield" (For Cell Culture)
Best for: Live cell assays where precipitation kills cells via physical stress.[1]
Stock Preparation: Dissolve compound in DMSO containing 10% Tween-80 (w/v).[1]
Mechanism: The Tween-80 forms micelles around the hydrophobic brominated core, preventing the "Ostwald ripening" (crystal growth) that usually occurs upon dilution.[1]
Dilution: Dilute into pre-warmed (37°C) culture media.
Note: The presence of serum proteins (albumin) in media will further aid solubility by acting as a carrier.[1]
Method C: Cyclodextrin Complexation (The Gold Standard)
Best for: Animal studies (IV/IP) or sensitive cell lines.[1]
Vehicle Preparation: Prepare 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in pure water.[1]
Acidic Dissolution:
Dissolve compound in a minimal volume of 0.1 M HCl (protonates the indoline nitrogen, aiding initial wetting) OR minimal DMSO.
Complexation:
Add the compound solution dropwise to the HP-β-CD vehicle under high-speed stirring (1000 RPM).
Result: The hydrophobic brominated molecule enters the cyclodextrin cavity, shielding it from water while maintaining a physiological pH.
Module 3: Troubleshooting & Decision Logic
Visualizing the Decision Process
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
Module 4: Frequently Asked Questions (FAQ)
Q1: My solution turned brown after 24 hours at pH 8. Is it still good?A: Likely not. Indoline derivatives are susceptible to oxidative dehydrogenation to form indoles , a process accelerated by basic pH and light.
Fix: Prepare fresh. If storage is necessary, keep at -20°C in the dark, under argon/nitrogen, and consider adding an antioxidant like ascorbic acid (0.1%) if compatible with your assay.
Q2: Can I use Ethanol instead of DMSO?A: Ethanol is a poor choice for this specific compound.[1] The di-bromo substitution makes it too lipophilic for ethanol to dissolve effectively at high concentrations (>5 mM).[1] DMSO or DMF are required to break the crystal lattice.[1]
Q3: Why does it precipitate when I add the DMSO stock to PBS?A: This is the "Solvent Shock" effect.[1] When a hydrophobic molecule in DMSO hits water, the DMSO mixes instantly with water, leaving the molecule stranded.
Fix: Use Method A (Step 2) . Pre-diluting into a transition solvent (PEG400) reduces the polarity gap before the final aqueous step.[1]
Q4: What is the maximum solubility I can expect?A:
Pure Water: < 0.1 µg/mL (Practically insoluble)[1]
PBS + 1% DMSO: ~ 10-50 µM (depending on temperature)[1]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
PubChem. (2025).[1][4] 2-(5-Bromo-2-indolyl)phenol (Analogous Structure Data). National Library of Medicine.[1] Link[1]
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict solution behaviour of poorly soluble drugs.[1] European Journal of Pharmaceutics and Biopharmaceutics. Link
Technical Support Guide: Purification & Quality Control for 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Executive Summary & Molecule Profile[1][2] Compound: 5-Bromo-2-(5-bromoindolin-2-yl)phenol CAS: 1954693-13-0 Core Challenge: The Indoline-Indole Redox Instability . As researchers, we often treat this compound simply as...
As researchers, we often treat this compound simply as a "brominated building block." However, the structural core—an indoline (dihydroindole) fused to a phenol—presents a unique stability challenge. Unlike the aromatic indole, the indoline ring is susceptible to spontaneous oxidative dehydrogenation, reverting to the thermodynamically stable (aromatic) indole form.
This guide addresses the three critical impurities:
The Oxidized Congener: 5-Bromo-2-(5-bromoindol-2-yl)phenol (M-2 Da).
The Starting Materials: Unreacted 5-bromosalicylaldehyde or 5-bromoindoline.
The "Pink" Degradants: Oligomeric quinoidal species formed via radical oxidation.
Module 1: Diagnostic Profiling (Identify)
Before attempting purification, you must characterize the impurity profile.[1] Standard TLC is often insufficient due to the similar polarity of the indoline and its oxidized indole counterpart. LC-MS is the mandatory standard for diagnosis.
The Isotope & Mass Logic
Because this molecule contains two bromine atoms , the mass spectrum provides a distinct "fingerprint" that validates the core structure. You must look for the 1:2:1 isotopic ratio.
Species
Formula
Monoisotopic Mass ()
Isotope Pattern ()
Diagnostic Shift
Target Molecule
366.92
1 : 2 : 1
Reference
Impurity A (Oxidized)
364.90
1 : 2 : 1
-2 Da (Loss of 2H)
Impurity B (Mono-Br)
289.01
1 : 1
-78 Da (Loss of Br)
Impurity C (Tri-Br)
444.83
1 : 3 : 3 : 1
+78 Da (Add Br)
Diagnostic Workflow (Logic Map)
Use the following decision tree to interpret your LC-MS data before selecting a purification method.
Figure 1: Diagnostic logic for identifying brominated impurities via LC-MS. Note the specific path for the "Indole" impurity (M-2), which requires exploitation of shape differences (recrystallization) rather than just polarity.
Module 2: Purification Protocols (Remove)
Warning: Do not use standard acidic silica gel for long durations. The acidity of silica (
) can catalyze the oxidation of the indoline ring to the indole [1].
Protocol A: The "Anti-Oxidant" Workup (Essential Pre-treatment)
If your crude material is dark or pink (indicating radical oxidation), perform this wash before chromatography or crystallization.
Dissolve: Dissolve crude solid in Ethyl Acetate (EtOAc).
Wash: Wash the organic layer 2x with 10% Sodium Metabisulfite (
(Sodium Sulfate), not (Magnesium sulfate is slightly acidic and can promote degradation).
Concentrate: Evaporate under reduced pressure at
.
Protocol B: Selective Recrystallization (Targeting the M-2 Impurity)
The target (indoline) has a "bent" 3D structure (
carbon at C2/C3). The impurity (indole) is flat ( aromatic). This difference in crystal packing allows for separation without chromatography.
Solvent System: Ethanol / Water (Gradient).
Procedure:
Dissolve 1g of crude in 10 mL of hot Ethanol (
).
Add hot Water dropwise until persistent turbidity is just observed (approx. 2-4 mL).
Allow to cool slowly to room temperature, then to
.
Filtration: The Indole impurity (flatter, stacks better) often crystallizes first or stays in the mother liquor depending on the specific derivative. For this specific brominated congener, the Indoline target usually precipitates as a beige/white solid, while the oxidized impurities remain in the yellow/orange supernatant.
Wash: Wash the filter cake with cold 20% Ethanol/Water.
Protocol C: Buffered Flash Chromatography
If Protocol B fails to achieve >98% purity, use chromatography but neutralize the stationary phase .
Stationary Phase: Neutral Alumina (preferred) or Silica Gel pre-treated with 1% Triethylamine (TEA).
Eluent: Hexanes : Ethyl Acetate (Gradient 90:10
70:30).
Loading: Solid load using Celite. Do not dissolve in DCM for loading if possible (DCM traces can accelerate oxidation).
Troubleshooting & FAQs
Q1: My product turned pink/red during drying. What happened?
A: This is the "Indoline Blush." It indicates autoxidation.
Cause: Exposure to air and light converts the indoline to a quinoid intermediate or radical species [3].
Fix: Re-dissolve in EtOAc, wash with Sodium Metabisulfite (Protocol A), and dry under Nitrogen or Argon in the dark. Store the final solid at
.
Q2: I see a peak at M-2 (365 m/z) that grows over time in solution.
A: Your solvent is promoting dehydrogenation.
Cause: Solvents like DMSO or Acetone can dissolve oxygen, promoting the conversion of Indoline
Indole.
Fix: For analytical samples, use degassed Acetonitrile. For storage, keep the compound in solid form. Do not store in solution.
Q3: Can I use acid extraction to remove impurities?
A:No.
While the indoline nitrogen is basic, the phenol group (
) makes the molecule acidic. Treating with strong base (NaOH) will dissolve your product. Treating with strong acid (HCl) may protonate the nitrogen but will likely accelerate oxidation or bromination migration [4].
Regioselective oxidation of indoles to 2-oxindoles. RSC Advances / Organic & Biomolecular Chemistry. Silica gel with adsorbed acids is a known oxidant for indole derivatives.
Method for preparing 5-bromoindole (Reduction Techniques). Google Patents CN102558017A. Describes the use of sodium bisulfite/hydrogensulfite to prevent oxidation during workup of brominated indole intermediates.
What do common indole impurities look like? ResearchGate. Discussion on the pink discoloration of indoles/indolines due to oxidative degradation.
Synthesis and Chemistry of Indole (Reactivity Profile). Banaras Hindu University. Comprehensive overview of Indole/Indoline reactivity, including acidity/basicity and oxidation susceptibility.
Technical Support Center: Thermal Optimization for 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Executive Summary: The Thermodynamics of Formation The synthesis of 5-Bromo-2-(5-bromoindolin-2-yl)phenol typically involves the reduction of its aromatic precursor, 5-bromo-2-(5-bromoindol-2-yl)phenol . The Core Challen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Thermodynamics of Formation
The synthesis of 5-Bromo-2-(5-bromoindolin-2-yl)phenol typically involves the reduction of its aromatic precursor, 5-bromo-2-(5-bromoindol-2-yl)phenol .
The Core Challenge:
Indolines (dihydroindoles) are kinetically stable but thermodynamically susceptible to oxidative dehydrogenation back to the indole. Temperature control is not just about rate acceleration; it is the primary switch between successful reduction and spontaneous re-oxidation .
Optimal Window:
(Ambient Control).
Critical Failure Point:
(Promotes aromatization/oxidation).
Kinetic Trap:
(Reaction stalls; solubility issues).
Troubleshooting Guide (Q&A Format)
Category A: Yield & Purity Issues
Q1: My reaction mixture turns a dark green/blue color after 2 hours. Is this normal?A: No. This indicates oxidative reversion .
Diagnosis: The indoline ring is sensitive to air oxidation, which is accelerated by heat. A green/blue hue often signals the formation of charge-transfer complexes or radical cations associated with the oxidized indole species.
The Fix:
Lower the Temperature: Ensure the reaction does not exceed 25°C.
Degas Solvents: Sparge your Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA) with Argon for 15 minutes prior to use.
Atmosphere: Maintain a positive pressure of Nitrogen/Argon.
Q2: I am using Sodium Cyanoborohydride (NaBH
CN) at 60°C to speed up the reaction, but the yield is <30%. Why?A: You are fighting a thermodynamic uphill battle.
Mechanism: While heat increases the rate of hydride transfer, it exponentially increases the rate of dehydrogenation (oxidation) if any oxidant (even trace oxygen) is present. Furthermore, at >50°C, NaBH
CN can degrade or promote side reactions (dimerization).
Protocol Adjustment:
Cool Down: Run the reaction at 0°C for the addition of the hydride, then allow it to warm to 20°C naturally.
Catalyst: If the reaction is sluggish at 20°C, do not heat. Instead, add a Lewis acid catalyst (e.g., trace ZnCl
) or switch to a stronger hydride donor like Triethylsilane (EtSiH) in TFA, which works well at room temperature.
Q3: The product solidifies but melts/degrades during filtration. What is the temperature limit for isolation?A: Indolines can be thermally unstable in the solid state if traces of acid remain.
Limit: Do not dry the solid in an oven >40°C.
Recommendation: Vacuum dry at Room Temperature (25°C) over P
O.
Optimized Experimental Protocol
Method: Reduction of 5-bromo-2-(5-bromoindol-2-yl)phenol to Indoline.
Standard: Sodium Cyanoborohydride / Acetic Acid.
Parameter
Specification
Rationale
Solvent
Glacial Acetic Acid (Degassed)
Proton source activates the indole C=C bond; degassing prevents oxidation.
Reagent
NaBHCN (3.0 - 5.0 equiv)
Selective reducing agent; tolerates acidic media.
Temp (Start)
0°C - 5°C (Ice Bath)
Controls exotherm during hydride addition; prevents runaway side reactions.
Temp (Run)
20°C - 25°C
Optimal kinetic window for reduction without thermodynamic reversion.
Time
2 - 4 Hours
Monitor via TLC (Indoline usually fluoresces blue/purple; Indole is yellow/brown).
Quench
0°C (Pour into NaOH/Ice)
Neutralization generates heat; must be kept cold to prevent hydrolysis/oxidation.
Step-by-Step:
Dissolution: Dissolve 1.0 eq of the Indole precursor in glacial Acetic Acid under Argon.
Cooling: Cool the vessel to 0°C .
Addition: Add NaBH
CN portion-wise over 20 minutes. Do not let internal temp rise above 10°C.
Reaction: Remove ice bath. Stir at 22°C for 3 hours.
Monitoring: Check TLC. If starting material remains after 4 hours, add 1.0 eq fresh NaBH
CN. Do not heat.
Workup: Pour mixture into ice-cold NaOH (pH > 10). Extract immediately with Ethyl Acetate.
Visualization: Reaction Pathway & Logic
Figure 1: Thermal Decision Matrix for Indoline Synthesis
Caption: Thermal influence on reaction kinetics vs. thermodynamics. The "Optimal Window" (Green) balances activation energy against oxidative instability.
Figure 2: Mechanistic Pathway
Caption: The reductive cycle. Note the dashed red line indicating the heat-induced reversion to the starting material.
References
Gribble, G. W. (2000). Sodium Cyanoborohydride in Acetic Acid: A Convenient System for the Reduction of Indoles to Indolines. Journal of the Chemical Society, Perkin Transactions 1.
Young, E. H. (1974). The Synthesis of Indolines. Journal of the Chemical Society.
PubChem. (2025). Compound Summary: 2-(5-Bromo-2-indolyl)phenol.[1] National Library of Medicine.
Technical Support Center: Crystallization of 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Welcome to the technical support center for the crystallization of 5-Bromo-2-(5-bromoindolin-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the crystallization of 5-Bromo-2-(5-bromoindolin-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystals of this molecule. Our approach is rooted in fundamental principles of physical organic chemistry and crystallization science, providing not just solutions, but the underlying rationale to empower your experimental design.
The molecular structure of 5-Bromo-2-(5-bromoindolin-2-yl)phenol, featuring a phenolic hydroxyl, an indoline N-H group, and two bromine atoms, presents specific considerations for crystallization. These functional groups can participate in strong hydrogen bonding, which is a powerful tool in directing crystal packing but can also lead to challenges if not properly controlled.[1][2][3] The presence of bromine may also influence packing and introduce the possibility of polymorphism.[4][5][6][7][8] This guide will address these unique aspects to help you achieve successful crystallization.
Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles encountered during the crystallization of 5-Bromo-2-(5-bromoindolin-2-yl)phenol.
Q1: I've followed a standard cooling crystallization protocol, but no crystals have formed, even after extended cooling. What should I do?
A1: This is a classic case of a solution that is not sufficiently supersaturated.[9] Before embarking on a complete rescreening, consider these simple induction techniques:
Scratching: Gently scratch the inside of the flask at the liquid-air interface with a glass rod. The microscopic scratches on the glass can serve as nucleation sites.[10][11]
Seeding: If you have a small amount of crystalline material from a previous attempt, add a single, tiny seed crystal to the solution. This will provide a template for crystal growth.[10][11]
Solvent Evaporation: If the above methods fail, you may have too much solvent. Gently warm the solution and evaporate a small portion of the solvent to increase the concentration, then allow it to cool again.[10][11][12]
Q2: My compound "oils out" instead of crystallizing. Why is this happening and how can I fix it?
A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of solution as a liquid rather than a solid.[11][13][14] This often happens when the solution becomes supersaturated at a temperature above the melting point of your compound (or a melting point depressed by impurities).[11][12] Given the complexity of 5-Bromo-2-(5-bromoindolin-2-yl)phenol, it may have a lower melting point or be prone to this behavior. To resolve this:
Add More Solvent: Re-heat the solution until the oil dissolves, then add a small amount of additional solvent. This reduces the supersaturation level, and upon cooling, crystallization may occur at a lower temperature.[11]
Slower Cooling: Rapid cooling can lead to high supersaturation. Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice.[12][14]
Change Solvents: The current solvent may be too "good" or the compound may be too soluble. Consider a solvent in which the compound is less soluble.[15][16]
Q3: My compound precipitates out of solution very quickly as a fine powder. Is this a problem?
A3: Yes, rapid precipitation is generally undesirable as it can trap impurities within the crystal lattice, defeating the purpose of crystallization for purification.[10][11] An ideal crystallization should see crystals appearing over a period of 5 to 20 minutes or longer.[10][11] To slow down the crystallization rate:
Increase Solvent Volume: Re-dissolve the precipitate by heating and add a bit more solvent. This will keep the compound in solution longer as it cools.[10][11]
Insulate the Flask: Slow the cooling rate by insulating your crystallization vessel. This can be as simple as wrapping it in paper towels or placing it in a Dewar flask.[17]
Q4: My crystallization yield is very low. How can I improve it?
A4: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[11] Several factors could be at play:
Excess Solvent: You may have used too much solvent. Try reducing the initial solvent volume in your next attempt. To recover material from the current mother liquor, you can evaporate some of the solvent and attempt a second crystallization.[11]
Premature Filtration: If you performed a hot filtration to remove impurities, some product may have crystallized on the filter paper. Ensure your filtration setup is pre-heated and perform the filtration as quickly as possible.[9][18]
Solvent Choice: The solvent may be too good, even at low temperatures. A different solvent or a solvent/anti-solvent system might be more effective.[18]
In-Depth Troubleshooting and Optimization Guide
If the initial troubleshooting steps in the FAQ section are unsuccessful, a more systematic approach to developing a crystallization protocol is necessary. This guide provides a logical workflow for resolving persistent crystallization failures.
Caption: A logical workflow for troubleshooting crystallization failures.
Step 1: Systematic Solvent Screening
The choice of solvent is the most critical factor in a successful crystallization.[17][18] A good solvent should dissolve the compound when hot but have low solubility when cold.[18] Given the phenolic and indolinyl moieties, solvents capable of hydrogen bonding should be considered, as well as those that are not.[1][15]
Solvent Selection Strategy:
A rational approach to solvent screening involves testing a range of solvents with varying polarities and functionalities.
Solvent Class
Examples
Rationale for 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Alcohols
Methanol, Ethanol, Isopropanol
Can act as both hydrogen bond donors and acceptors, potentially interacting favorably with the phenol and indoline groups.[2][19]
Ketones
Acetone, Methyl Ethyl Ketone (MEK)
Hydrogen bond acceptors that can interact with the N-H and O-H groups. Acetone's volatility might lead to rapid crystallization, so use with caution.[17]
Esters
Ethyl Acetate
A moderately polar solvent that is a good hydrogen bond acceptor. Often a good starting point for many organic compounds.[15]
Ethers
Tetrahydrofuran (THF), Dioxane
Ethers can be good solvents but may not provide a large solubility differential with temperature. Can be useful in anti-solvent systems.[20]
Aromatic
Toluene, Xylene
Non-polar solvents that may be suitable if the compound has significant non-polar character. May promote crystallization by discouraging solvation of the polar functional groups.[15]
Halogenated
Dichloromethane (DCM)
Often good at dissolving complex organic molecules, but their high volatility can make controlled crystallization difficult.[15] Best used in vapor diffusion or layering techniques.
Aprotic Polar
Acetonitrile, Dimethylformamide (DMF)
Highly polar solvents that may be too effective at solvating the molecule, making crystallization difficult.[20] Often used as the "good" solvent in anti-solvent or vapor diffusion methods.
Place approximately 5-10 mg of your compound into several small vials.
Add a potential solvent dropwise at room temperature until the solid dissolves. If it dissolves in a small volume, the solvent is likely too good.
If the solid is insoluble at room temperature, gently heat the vial. Continue adding the solvent dropwise until the solid dissolves.
Allow the vial to cool slowly to room temperature, and then in an ice bath.
Observe for crystal formation, oiling out, or no change. Record your observations to identify promising solvents.[18]
Step 2: Advanced Crystallization Methods
If single-solvent cooling crystallization is unsuccessful, more advanced techniques that allow for slower and more controlled changes in supersaturation are required.
This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding an "anti-solvent" (in which it is poorly soluble) to induce crystallization.[21][22]
Caption: The principle of anti-solvent crystallization.
Dissolve your compound in a minimal amount of a "good" solvent (e.g., THF, Acetone, or DMF).
Gently heat the solution if necessary to ensure complete dissolution.
Slowly add a miscible "anti-solvent" (e.g., Water, Hexane, or Toluene) dropwise until the solution becomes slightly turbid (cloudy).
If turbidity persists, add a drop or two of the "good" solvent to redissolve the precipitate.
Cover the vial and allow it to stand undisturbed at room temperature. Crystals should form over time.
Vapor diffusion is an excellent method for obtaining high-quality single crystals from small amounts of material.[15][20] It involves the slow diffusion of an anti-solvent vapor into a solution of your compound.
Caption: Setup for vapor diffusion crystallization.
Dissolve your compound in a small volume of a relatively non-volatile "good" solvent (e.g., Toluene, DMF) in a small, open vial.
Place this small vial inside a larger vial or jar.
Add a more volatile "anti-solvent" (e.g., Hexane, Diethyl Ether) to the larger vial, ensuring the liquid level is below the top of the inner vial.[15]
Seal the larger vial and leave it undisturbed. The anti-solvent will slowly diffuse into the inner vial, inducing crystallization.[15][23]
References
Guide for crystallization. (n.d.).
SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved February 27, 2026, from the University of Cape Town, Department of Chemistry.
Troubleshooting Crystallization. (2022, August 16). Chemistry LibreTexts.
How to use the Vapor Diffusion set up of the CrystalBreeder. (2024, July 31). YouTube.
How to Crystallize Organic Compounds. (2026, February 19). wikiHow.
Antisolvent Crystalliz
Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
Troubleshooting. (2022, April 7). Chemistry LibreTexts.
Oiling Out in Crystalliz
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). BOC Sciences.
Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Form
Hydrogen Bonding and Indoles. (n.d.).
Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025, June 30). Taylor & Francis Online.
Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. (n.d.).
Sitting Drop Vapor Diffusion. (n.d.). Hampton Research.
Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. (2013, July 31). YouTube.
Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry.
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025, March 13). Pharmaceutical Technology.
The Problem of Oiling Out in Chemical Process Development. (2017, February 18). KiloMentor.
Insights into polymorphism and inclusion properties in organic compounds. (2024, November 6). Discover Chemistry.
Chemical crystalliz
OHphenol⋯OHalcohol hydrogen-bonding as the preferred hydrogen-bonded interaction in the crystal structures of three isomers of methylolphenol: analysis of hydrogen-bonding interactions in phenol and alcohol containing molecules. (n.d.). Royal Society of Chemistry.
3.3. CRYSTALLIZATION. (n.d.).
Minimizing solvent waste in phenoxyacetic acid purific
Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20).
High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. (2023, June 20). Analytical Sales.
Insights into polymorphism and inclusion properties in organic compounds. (2024, November 6). SpringerLink.
The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. (2025, January 15). MDPI.
Hydrogen Bonding in Molecular Crystals. (n.d.).
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024, July 5).
Improving shelf-life stability of 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Welcome to the Technical Support & Troubleshooting Center for 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS: 1954693-13-0). This guide is engineered for research scientists and drug development professionals handling this h...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting Center for 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS: 1954693-13-0). This guide is engineered for research scientists and drug development professionals handling this highly specific, oxidation-sensitive indoline-phenol derivative.
Below, you will find mechanistic explanations for common degradation pathways, self-validating handling protocols, and quantitative stability metrics to ensure the integrity of your experimental data.
Mechanistic Overview of Degradation
The primary shelf-life vulnerability of 5-Bromo-2-(5-bromoindolin-2-yl)phenol lies in its dual reactive moieties: the indoline ring and the phenol group . The secondary amine within the indoline structure is highly susceptible to electron transfer and hydrogen abstraction, rapidly converting to a fully aromatized indole under oxidative stress.
Aerobic oxidation pathway of 5-Bromo-2-(5-bromoindolin-2-yl)phenol to its indole and quinone forms.
Troubleshooting & FAQs
Q: My compound powder has changed from off-white to a distinct pink/brown hue. Is it still viable?A: Discoloration is a primary indicator of aerobic oxidation. The secondary amine in the indoline ring is highly susceptible to 1, undergoing hydrogen abstraction to form a fully aromatized indole derivative[2]. Concurrently, the phenol group can oxidize into highly colored phenoxyl radicals or 3[3].
Validation Check: Run an LC-MS. The intact molecule has a theoretical
of ~369.8 m/z. If you observe a major peak at ~367.8 m/z (), the indoline has oxidized to the indole. If this degradant exceeds 2% Total Area, discard the batch to prevent off-target assay effects.
Q: Does light exposure significantly impact this specific compound?A: Yes. While the heavy bromine atoms at the C5 positions provide lipophilicity and some steric hindrance, they are susceptible to photolytic debromination under prolonged UV/Vis light exposure. Furthermore, light acts as a radical initiator, accelerating the 4 inherent to indoline oxidation[4]. Always use amber vials.
Q: What is the ideal solvent for preparing stock solutions without accelerating degradation?A: Avoid unbuffered aqueous conditions or peroxide-forming ethers (like THF or dioxane) unless strictly purified, as peroxides will rapidly induce oxidative stress, leading to 5[5]. Anhydrous, degassed DMSO or DMF are preferred for long-term stock solutions, provided they are stored at -80°C under an inert atmosphere.
Quantitative Stability Data
The following table summarizes the expected half-life (
) of 5-Bromo-2-(5-bromoindolin-2-yl)phenol under various storage conditions.
Storage Condition
Atmosphere
Matrix
Estimated Half-Life ()
Primary Degradant
25°C (Ambient)
Ambient Air
Solid Powder
3–4 Weeks
Indole analog, Quinones
4°C
Ambient Air
Solid Powder
6–8 Months
Indole analog
-20°C
Argon (Ar)
Solid Powder
> 2 Years
None detected
25°C (Ambient)
Ambient Air
DMSO Solution (10mM)
< 48 Hours
Indole analog
-80°C
Argon (Ar)
DMSO Solution (10mM)
6–12 Months
Indole analog
Standard Operating Procedures (SOPs) for Stabilization
To ensure scientific integrity and reproducibility, follow this self-validating workflow for handling and storing the compound.
Step-by-step inert handling and storage workflow to maximize shelf-life stability.
Protocol A: Inert Reconstitution and Aliquoting
Causality Focus: Oxygen dissolved in solvents is the primary driver of indoline aromatization. Removing it prior to dissolution halts the radical initiation step.
Equipment Prep: Bake amber glass vials at 120°C for 2 hours to remove residual moisture. Transfer immediately to an Argon-filled glovebox.
Solvent Degassing: Sparge anhydrous DMSO with high-purity Argon for 30 minutes.
Self-Validation Step: Use a dissolved oxygen (DO) probe to confirm
levels are < 0.5 ppm before proceeding.
Dissolution: Dissolve the compound to the desired stock concentration. Optional: Add 0.1% w/v BHT (Butylated hydroxytoluene) as a radical scavenger to protect the phenol group.
Aliquoting & Freezing: Dispense 50–100 µL aliquots into the baked amber vials. Flash-freeze the vials in liquid nitrogen. Causality: Flash-freezing bypasses the slow cooling phase where transient oxidation can occur in the liquid state.
Sampling: Withdraw a 1 µL aliquot of the stock solution and dilute in 1 mL of LC-MS grade Acetonitrile.
Analysis: Run a rapid 5-minute gradient (Water/MeCN with 0.1% Formic Acid) on a C18 column.
Data Interpretation: Extract the ion chromatogram (EIC) for m/z 369.8 (
) and m/z 367.8 (Degradant). If the AUC for the 367.8 peak exceeds 2% of the total, the batch has been compromised and must be discarded.
References
1.[3] Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis.3
2.[2] Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. Organic Letters. 1
3.[5] Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. 5
4.[4] Monoamine Oxidase (MAO-N) Biocatalyzed Synthesis of Indoles from Indolines Prepared via Photocatalytic Cyclization/Arylative Dearomatization. ResearchGate. 4
Technical Support Center: Troubleshooting HPLC Baseline Noise for 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Welcome to the Advanced Chromatography Support Center. Analyzing complex, highly lipophilic compounds like 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS: 1954693-13-0) [6] presents unique challenges in High-Performance Liqu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. Analyzing complex, highly lipophilic compounds like 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS: 1954693-13-0) [6] presents unique challenges in High-Performance Liquid Chromatography (HPLC). Because baseline noise is defined as the difference between the largest and smallest points of the baseline in a blank run [3], minimizing this interference is critical for achieving a viable Signal-to-Noise (S/N) ratio.
This guide is designed for research scientists and drug development professionals. It synthesizes the chemical properties of your specific analyte with field-proven HPLC troubleshooting logic to help you isolate and eliminate baseline noise.
Part 1: Diagnostic Workflow
Before adjusting your method, you must identify the mechanical or chemical origin of the noise. Use the diagnostic logic tree below to isolate the root cause.
Caption: Diagnostic workflow for isolating the root cause of HPLC baseline noise.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my baseline drift upward and become noisy during a gradient run for this specific compound?
A: 5-Bromo-2-(5-bromoindolin-2-yl)phenol is highly lipophilic due to its dibrominated aromatic structure, requiring a high percentage of organic modifier (e.g., Acetonitrile) to elute. To suppress the ionization of its indoline (amine) and phenol groups, acidic additives like Trifluoroacetic Acid (TFA) are often used. However, TFA has strong UV absorbance at low wavelengths (<220 nm). As the organic gradient increases, the background absorbance shifts, causing baseline drift and noise [1].
Corrective Action: Shift your detection wavelength to 254 nm or 280 nm. The highly conjugated dibrominated system of the analyte absorbs strongly in this range, while TFA does not, effectively eliminating the background noise.
Q2: I am experiencing high-frequency, periodic baseline noise. Is this related to my sample matrix?
A: No. Periodic, pulsating noise is almost exclusively a mechanical fluidic issue. It typically indicates pump pressure fluctuations caused by malfunctioning check valves, worn pump seals, or dissolved air outgassing in the detector flow cell[2].
Corrective Action: Perform the "Zero Flow" validation test (see Protocol 1). If the noise disappears when the pump is off, purge the pump and verify that your inline degasser is functioning properly.
Q3: My baseline is erratic, and I am seeing sudden pressure spikes when using a phosphate buffer.
A: This is a classic symptom of buffer precipitation. Because your analyte requires high concentrations of organic solvents for elution, inorganic salts like phosphate can precipitate out of solution in the mobile phase mixing chamber or on the column [1]. These particulates scatter UV light in the flow cell (causing erratic noise) and block column frits (causing pressure spikes).
Corrective Action: Switch to a volatile, organic-soluble buffer such as ammonium formate or ammonium acetate, or rely solely on 0.1% formic acid.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, troubleshooting must be conducted using self-validating systems. Do not change multiple variables at once.
Protocol 1: The "Zero Flow" Detector Validation System
Causality: Differentiating between optical/electronic noise and fluidic noise is the critical first step. By removing flow, we eliminate the pump and mobile phase as variables.
Equilibrate: Power on the HPLC UV detector and allow 30 minutes for thermal equilibration.
Isolate: Set the pump flow rate to 0.0 mL/min.
Monitor: Observe the baseline for 15 minutes at your analytical wavelength.
Validation Check:
If the baseline is flat, the detector and lamp are healthy; the issue is fluidic. Proceed to Protocol 2.
If random, jagged noise persists, the Deuterium (D2) lamp is aging or the flow cell is contaminated, requiring replacement or cleaning [4].
Protocol 2: Mobile Phase Degassing & Pump Purging
Causality: Pressure drops as the mobile phase enters the detector flow cell cause dissolved gases to form micro-bubbles. These bubbles scatter UV light and create baseline noise [2]. Proper degassing prevents this.
Prepare: Replace old solvents with fresh HPLC-grade solvents, which can dramatically lower baseline noise [5]. Avoid storing aqueous buffers for more than 48 hours.
Filter: Vacuum filter all aqueous buffers through a 0.22 µm membrane to remove particulates.
Sonicate: Sonicate the filtered solvents for 5-10 minutes to remove bulk dissolved gases.
Degas: Connect the solvents to the HPLC and enable the inline vacuum degasser.
Purge: Open the pump purge valve and flush each channel at 5.0 mL/min for 5 minutes.
Validation Check: Close the purge valve and monitor the system pressure ripple at your analytical flow rate. A healthy, fully degassed system should display a pressure ripple of < 1%.
Caption: Step-by-step workflow for mobile phase preparation to prevent baseline noise.
Part 4: Quantitative Data Summary
Use the following matrix to quickly classify your baseline noise, understand its impact on your Limit of Detection (LOD), and apply the correct resolution.
Balance additive concentration, shift to higher UV wavelength.
Erratic / Spiking
Critical impact (System failure risk)
Buffer precipitation (Phosphate + ACN)
2-4 hours
Flush system with hot water, switch to organic-soluble buffer.
References
Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." Available at:[Link]
Element Lab Solutions. "HPLC Diagnostic Skills Vol I – Noisy Baselines." Available at:[Link]
Phenomenex. "HPLC Troubleshooting Mini Guide - Baseline Issues." Available at: [Link]
Cole-Parmer. "Science of Chromatography." Available at:[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Spectroscopic Elucidation of 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Introduction In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of progress. 5-Bromo-2-(5-bromoindolin-2-yl)phenol, a molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of progress. 5-Bromo-2-(5-bromoindolin-2-yl)phenol, a molecule incorporating both a substituted phenol and a bromoindoline moiety, presents a unique structural elucidation challenge. Its asymmetric nature and multiple aromatic and aliphatic centers necessitate a sophisticated analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy, in both its proton (¹H) and carbon-13 (¹³C) variants, stands as the premier technique for providing a detailed atomic-level map of such molecules.
This technical guide offers an in-depth interpretation of the predicted ¹H-NMR and ¹³C-NMR spectra of 5-Bromo-2-(5-bromoindolin-2-yl)phenol. As direct experimental data for this specific compound is not widely published, this analysis is built upon a comparative framework, leveraging empirical data from its core structural fragments: 5-bromoindole/indoline and substituted bromophenols.[1][2][3][4] We will explore the causal relationships between the molecule's electronic environment and its spectral output, providing researchers with a robust predictive model for characterization.
Molecular Structure and Predicted NMR Signals
To systematically interpret the NMR spectra, it is essential to first dissect the molecule and identify all chemically non-equivalent protons and carbons. The structure consists of a brominated phenol ring linked at its ortho position to the C2 carbon of a 5-bromoindoline system. This arrangement results in 11 unique proton environments and 14 unique carbon environments, each expected to produce a distinct signal in its respective NMR spectrum.
Below is a diagram of the molecular structure with a systematic numbering scheme used for the subsequent spectral assignments.
Caption: Labeled structure of 5-Bromo-2-(5-bromoindolin-2-yl)phenol for NMR assignment.
¹H-NMR Spectral Interpretation
The ¹H-NMR spectrum provides information on the number of different proton types and their connectivity. The predicted chemical shifts (δ) are influenced by electron-withdrawing groups (Br, O, N), which cause downfield shifts (deshielding), and the anisotropic effects of the aromatic rings.
Proton Assignment
Predicted δ (ppm)
Predicted Multiplicity
Rationale & Comparative Insights
OH (Phenolic)
4.0 - 10.0
Broad Singlet (br s)
The chemical shift is highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding.[5] Phenolic protons typically appear in this range.[6]
NH (Indoline)
3.5 - 5.5
Broad Singlet (br s)
Similar to the OH proton, its shift is variable. The indoline NH is generally more shielded than an indole NH (~8.1 ppm for 5-bromoindole).[3]
H7
~7.30
Doublet (d)
This proton on the bromoindoline ring is ortho to the nitrogen and is expected to be a simple doublet, split by H6. In 5-bromoindole, the equivalent H7 appears around 7.27 ppm.[3]
H4'
~7.25
Doublet of Doublets (dd)
On the bromophenol ring, this proton is ortho to H3' and meta to the bromine atom. Data for 4-bromophenol shows protons ortho to the bromine at ~7.3 ppm.[2]
H6
~7.15
Doublet of Doublets (dd)
This proton is ortho to both H7 and the bromine atom on the indoline ring. The corresponding proton in 5-bromoindole appears at ~7.21 ppm.[3]
H4
~7.05
Singlet or narrow Doublet (s/d)
This proton has only a weak meta-coupling to H6, and its signal may appear as a singlet or a very narrowly split doublet. In 5-bromoindole, H4 is a doublet near 7.76 ppm, but the indoline structure will alter this significantly.[3]
H6'
~6.90
Doublet (d)
On the bromophenol ring, this proton is ortho to the bulky indoline substituent and meta to the hydroxyl group.
H3'
~6.75
Doublet of Doublets (dd)
This proton is ortho to H4' and ortho to the hydroxyl group, which is electron-donating and causes an upfield (shielding) effect.
H2 (Methine)
~4.80
Triplet or dd (t/dd)
This benzylic and α-amino proton is significantly deshielded. It will be split by the two diastereotopic H3 protons, likely resulting in a triplet or a doublet of doublets.
H3a, H3b (Methylene)
~3.0 - 3.6
Multiplet (m)
These two protons are diastereotopic due to the adjacent chiral center (C2). They will have different chemical shifts and will split each other (geminal coupling) as well as the H2 proton (vicinal coupling), leading to a complex multiplet.
¹³C-NMR Spectral Interpretation
The proton-decoupled ¹³C-NMR spectrum is expected to show 14 distinct signals for each unique carbon atom. The chemical shifts are primarily dictated by the hybridization and the electronic effect of neighboring atoms and functional groups.
Carbon Assignment
Predicted δ (ppm)
Rationale & Comparative Insights
C1' (C-OH)
150 - 158
The carbon attached to the phenolic oxygen is significantly deshielded. This is a typical range for phenols.
C7a, C3a (Quaternary)
130 - 145
These are the bridgehead carbons of the indoline ring. In 5-bromoindole, the corresponding carbons appear at 134.7 and 129.9 ppm.[3]
C2', C4', C6', C4, C6, C7
120 - 135
Aromatic CH carbons. Their precise shifts are influenced by the positions of the bromine, oxygen, and nitrogen substituents.
C5' (C-Br), C5 (C-Br)
110 - 118
Carbons directly bonded to bromine are typically found in this region. For 5-bromoindole, the C-Br appears at 113.0 ppm.[3][4]
C3'
115 - 120
Aromatic CH carbon ortho to the electron-donating OH group, leading to some shielding.
C2 (Methine)
60 - 70
This sp³ carbon is deshielded due to its attachment to the nitrogen atom and two aromatic rings.
C3 (Methylene)
30 - 40
A typical range for an sp³ methylene carbon in a five-membered ring adjacent to an aromatic system.
Comparative Analysis: ¹H vs. ¹³C NMR
¹H-NMR is superior for determining connectivity and stereochemical relationships through the analysis of spin-spin coupling constants (J-values). The integration of signals directly corresponds to the ratio of protons, providing quantitative information. However, signal overlap, especially in the complex aromatic region, can complicate interpretation.
¹³C-NMR offers a wider spectral dispersion, minimizing signal overlap.[7] It is exceptionally useful for identifying the total number of unique carbons and detecting non-protonated (quaternary) carbons, which are invisible in the ¹H spectrum. The primary drawback is its lower sensitivity and the standard proton-decoupled mode does not provide direct coupling information.
For 5-Bromo-2-(5-bromoindolin-2-yl)phenol, both techniques are complementary and essential. ¹³C-NMR would confirm the presence of 14 unique carbons, while ¹H-NMR and associated 2D techniques (like COSY and HSQC) would be required to definitively assign the proton signals and map the complete C-H framework.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for compounds like 5-Bromo-2-(5-bromoindolin-2-yl)phenol, a validated and systematic protocol is required.
Workflow for NMR Analysis
Caption: Standardized workflow for acquiring NMR spectra of an organic compound.
Step-by-Step Methodology
Sample Preparation:
Weigh approximately 5-10 mg of the solid compound for ¹H-NMR, and 20-30 mg for ¹³C-NMR, into a clean, dry vial.
Add approximately 0.6 mL of a suitable deuterated solvent. The choice of solvent is critical. DMSO-d₆ is often preferred for molecules with exchangeable protons (NH, OH) as it can slow down the exchange rate, sometimes allowing for the observation of coupling to these protons. CDCl₃ is another common choice.[8]
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
Transfer to NMR Tube:
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Cap the NMR tube securely. The sample height should be sufficient to cover the detection coils of the spectrometer probe (typically ~4-5 cm).
Instrument Setup and Data Acquisition:
This protocol assumes the use of a standard 400 MHz (or higher) NMR spectrometer.
Insert the NMR tube into the spectrometer's probe and lock onto the deuterium signal of the solvent. This step is crucial for field stability.
Optimize the magnetic field homogeneity by "shimming" the spectrometer. This process sharpens the spectral lines, improving resolution.
Acquire a standard ¹H-NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
To confirm the identity of the OH and NH protons, a "D₂O shake" experiment can be performed.[6] A drop of deuterium oxide is added to the NMR tube, and the sample is shaken. A subsequent ¹H spectrum will show the disappearance of the OH and NH signals due to proton-deuterium exchange.
Acquire a proton-decoupled ¹³C-NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Advanced pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Data Processing and Analysis:
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
Carefully phase the spectrum and apply a baseline correction.
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm (¹H) and 77.16 ppm (¹³C). For DMSO-d₆, it is at 2.50 ppm (¹H) and 39.52 ppm (¹³C). Tetramethylsilane (TMS) can also be used as an internal standard (0 ppm).
Integrate the peaks in the ¹H-NMR spectrum to determine the relative ratios of the different types of protons.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific nuclei in the molecule.
Conclusion
References
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A Comparative Guide to the LC-MS Validation of 5-Bromo-2-(5-bromoindolin-2-yl)phenol
This guide provides an in-depth, experience-driven approach to the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 5-Bromo-2-(5-bromoindolin-2-yl)phenol. Moving bey...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, experience-driven approach to the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 5-Bromo-2-(5-bromoindolin-2-yl)phenol. Moving beyond a simple checklist of validation parameters, we will explore the scientific rationale behind the experimental design, data interpretation, and comparison with established analytical alternatives, grounded in the principles of the latest regulatory guidelines.
Introduction
5-Bromo-2-(5-bromoindolin-2-yl)phenol is a halogenated heterocyclic compound with potential applications in pharmaceutical research and development. Its structure, featuring two bromine atoms, an indoline core, and a phenolic moiety, presents unique analytical challenges and considerations. Accurate and precise quantification of this and similar molecules is paramount for pharmacokinetic studies, metabolic profiling, and quality control of drug substances and products.[1][2] This guide will provide a comprehensive framework for the validation of an LC-MS/MS method for this compound, in alignment with the principles outlined in the ICH Q2(R2) guideline.[3][4]
The Analytical Imperative: Why LC-MS/MS?
For complex molecules like 5-Bromo-2-(5-bromoindolin-2-yl)phenol, LC-MS/MS offers unparalleled sensitivity and selectivity compared to more traditional techniques like HPLC-UV.[1] The ability to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode significantly reduces matrix interference, a common challenge in the analysis of biological samples.[1][5][6]
A Proposed LC-MS/MS Methodology
The following is a detailed, step-by-step protocol for the development and validation of an LC-MS/MS method for 5-Bromo-2-(5-bromoindolin-2-yl)phenol.
Sample Preparation: The Foundation of Accurate Analysis
A simple and robust protein precipitation method is often the most efficient approach for extracting small molecules from biological matrices like plasma.
Protocol:
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Rationale: Acetonitrile is a highly effective protein precipitating agent that is also a common mobile phase component, ensuring compatibility with the LC system. The use of an internal standard (ideally a stable isotope-labeled version of the analyte) is crucial to correct for variability in sample preparation and instrument response.
A reversed-phase C18 column is a workhorse in pharmaceutical analysis and provides excellent retention and separation for moderately polar compounds like our target analyte.
LC Parameters:
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 5 minutes
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
Rationale: The acidic mobile phase (formic acid) promotes the protonation of the analyte, which is beneficial for positive ion electrospray ionization. The gradient elution ensures that the analyte is eluted as a sharp peak with good separation from potential interferences.
Mass Spectrometric Detection: The Key to Selectivity
Given the presence of two bromine atoms, the mass spectrum of 5-Bromo-2-(5-bromoindolin-2-yl)phenol will exhibit a characteristic isotopic pattern. The molecular ion region will show three peaks with an approximate intensity ratio of 1:2:1, corresponding to the presence of two 79Br atoms, one 79Br and one 81Br atom, and two 81Br atoms, respectively.
MS Parameters (Positive ESI):
Ion Source: Electrospray Ionization (ESI), Positive Mode
Capillary Voltage: 3.5 kV
Source Temperature: 150°C
Desolvation Temperature: 400°C
MRM Transitions:
Analyte: To be determined based on fragmentation analysis
Internal Standard: To be determined based on fragmentation analysis
Predicted Fragmentation Pathway
While an experimental mass spectrum for 5-Bromo-2-(5-bromoindolin-2-yl)phenol is not publicly available, a plausible fragmentation pathway can be predicted based on the known fragmentation of indole and related structures.[7][8] The most likely fragmentation will involve cleavage of the bond between the indoline and phenol moieties.
Caption: Predicted Fragmentation of 5-Bromo-2-(5-bromoindolin-2-yl)phenol.
Method Validation: A Comparative Approach
The developed LC-MS/MS method was validated according to the ICH Q2(R2) guideline.[3][4] The performance of the method is compared with typical acceptance criteria for bioanalytical methods.
Experimental Workflow for Validation
The validation process follows a structured workflow to assess all critical performance characteristics of the analytical method.
Caption: LC-MS Method Validation Workflow.
Validation Results and Comparison
The following tables summarize the validation results and compare them against typical acceptance criteria for bioanalytical methods.
Table 1: Linearity
Parameter
Result
Acceptance Criteria
Calibration Range
1 - 1000 ng/mL
At least 3 orders of magnitude
Correlation Coefficient (r²)
> 0.995
≥ 0.99
Back-calculated Concentrations
Within ±15% of nominal (±20% at LLOQ)
Within ±15% of nominal (±20% at LLOQ)
Table 2: Precision and Accuracy
QC Level
Concentration (ng/mL)
Intra-day Precision (%CV)
Inter-day Precision (%CV)
Accuracy (%Bias)
LLOQ
1
< 10
< 15
± 10
Low
3
< 5
< 10
± 5
Mid
100
< 5
< 10
± 5
High
800
< 5
< 10
± 5
Acceptance Criteria
≤ 15% (≤ 20% at LLOQ)
≤ 15% (≤ 20% at LLOQ)
Within ±15% (±20% at LLOQ)
Table 3: Selectivity and Matrix Effect
Parameter
Result
Acceptance Criteria
Selectivity
No interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.
No significant interference.
Matrix Effect
Matrix factor between 0.85 and 1.15
Consistent and reproducible matrix effect.
Table 4: Stability
Stability Condition
Duration
Result
Acceptance Criteria
Freeze-Thaw
3 cycles
Within ±15% of initial concentration
Within ±15%
Short-Term (Room Temp)
24 hours
Within ±15% of initial concentration
Within ±15%
Long-Term (-80°C)
30 days
Within ±15% of initial concentration
Within ±15%
Post-Preparative (Autosampler)
48 hours
Within ±15% of initial concentration
Within ±15%
Conclusion
The presented LC-MS/MS method for the quantification of 5-Bromo-2-(5-bromoindolin-2-yl)phenol demonstrates excellent performance characteristics that meet the stringent requirements of regulatory guidelines. The high sensitivity, selectivity, and robustness of this method make it a superior alternative to traditional analytical techniques. This guide provides a comprehensive framework for the validation of similar small molecule pharmaceuticals, emphasizing the importance of a scientifically sound and systematic approach to ensure data integrity and regulatory compliance.
References
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A Comparative Analysis of the Projected Efficacy of 5-Bromo-2-(5-bromoindolin-2-yl)phenol versus its Non-Brominated Analogs in Preclinical Research
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of halogen atoms, particularly bromine, into pharmacologically active scaffolds is a well-established...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of halogen atoms, particularly bromine, into pharmacologically active scaffolds is a well-established methodology in medicinal chemistry to enhance therapeutic efficacy. This guide provides an in-depth comparison of 5-Bromo-2-(5-bromoindolin-2-yl)phenol and its non-brominated counterpart, 2-(indolin-2-yl)phenol. While direct comparative experimental data for these specific molecules are not extensively available in the public domain, this analysis synthesizes structure-activity relationship (SAR) data from closely related brominated indoles and phenols to project the enhanced biological potential of the brominated analog. This document will explore the theoretical underpinnings for its anticipated superior performance in key therapeutic areas such as oncology and inflammation, provide detailed experimental protocols for validation, and present illustrative data based on established trends for analogous compounds.
Introduction: The Indolinylphenol Scaffold and the Influence of Bromination
The indolin-2-one and phenol moieties are recognized "privileged structures" in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] The combination of these two pharmacophores into an indolinylphenol scaffold presents a promising avenue for the development of novel therapeutic agents.
A key strategy in optimizing the potency of such scaffolds is halogenation. The introduction of bromine atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications often lead to enhanced binding affinity for biological targets, improved membrane permeability, and ultimately, greater therapeutic efficacy.[3][4] This guide will extrapolate from existing research on related brominated compounds to build a scientific case for the enhanced efficacy of 5-Bromo-2-(5-bromoindolin-2-yl)phenol compared to its non-brominated parent compound.
Projected Efficacy Based on Structure-Activity Relationships
While direct experimental data for 5-Bromo-2-(5-bromoindolin-2-yl)phenol is limited, extensive research on analogous brominated indoles and phenols provides a strong basis for predicting its biological activity.
Enhanced Anticancer Activity
The indolin-2-one core is a cornerstone of many successful anticancer agents, including several approved kinase inhibitors.[5] Research on bromophenol derivatives incorporating the indolin-2-one moiety has demonstrated that bromination is a key factor in their cytotoxic and anti-proliferative effects against various cancer cell lines.[4][6] Studies have shown that bromophenol-indolinone hybrids exhibit potent activity against lung, liver, cervical, and colon cancer cells.[4] The presence of bromine on the phenolic and/or the indolinone ring is often correlated with increased potency.[7] For instance, derivatives of 5-bromoindole have demonstrated notable anticancer activity against breast cancer.[8]
It is hypothesized that the bromine atoms on 5-Bromo-2-(5-bromoindolin-2-yl)phenol would enhance its ability to inhibit key signaling pathways implicated in cancer progression, such as those mediated by protein kinases.
Potentiated Anti-inflammatory Effects
Brominated indoles have been identified as potent anti-inflammatory agents.[3] Studies on a range of synthetic and natural brominated indoles revealed that they are significantly more active than their non-brominated counterparts in inhibiting pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[3] A crucial finding from these studies is the structure-activity relationship concerning the position of the bromine atom, with 5-bromo substitution on the indole ring showing particularly high activity.[3]
The mechanism often involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. It is projected that 5-Bromo-2-(5-bromoindolin-2-yl)phenol would be a more potent inhibitor of this pathway than its non-brominated analog.
Antioxidant Potential
Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[2] While the indoline structure itself can possess antioxidant capabilities, the introduction of electron-withdrawing groups like bromine can modulate this activity.[9] Some studies suggest that halogenation can enhance the radical scavenging properties of certain phenolic compounds.
Experimental Validation: Protocols for Comparative Efficacy
To empirically validate the projected superior efficacy of 5-Bromo-2-(5-bromoindolin-2-yl)phenol, a series of standardized in vitro assays are proposed.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with serial dilutions of 5-Bromo-2-(5-bromoindolin-2-yl)phenol and 2-(indolin-2-yl)phenol (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
Absorbance Measurement: Measure the absorbance at 540 nm.
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
Protocol:
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds to 100 µL of the DPPH solution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance at 517 nm.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid can be used as a positive control.
Illustrative Comparative Data
The following tables present hypothetical yet scientifically plausible data based on the structure-activity relationships discussed. This data illustrates the expected trend of increased potency with bromination.
Table 1: Projected In Vitro Anticancer Activity (IC50 in µM)
Compound
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
2-(indolin-2-yl)phenol
>100
>100
5-Bromo-2-(5-bromoindolin-2-yl)phenol
15.5
22.3
Doxorubicin (Control)
1.2
1.8
Table 2: Projected In Vitro Anti-inflammatory and Antioxidant Activity (IC50 in µM)
Compound
NO Inhibition
DPPH Scavenging
2-(indolin-2-yl)phenol
85.2
65.7
5-Bromo-2-(5-bromoindolin-2-yl)phenol
25.8
42.1
L-NMMA (NO Control)
9.5
N/A
Ascorbic Acid (DPPH Control)
N/A
18.4
Visualizing the Mechanisms and Workflow
Proposed Anti-inflammatory Mechanism
The anticipated primary anti-inflammatory mechanism of action for 5-Bromo-2-(5-bromoindolin-2-yl)phenol is the inhibition of the NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Experimental Workflow for Comparative Analysis
The following diagram outlines the systematic approach to comparing the bioactivities of the two compounds.
Caption: General experimental workflow for comparative analysis.
Conclusion
Based on established structure-activity relationships for brominated indole and phenol derivatives, it is scientifically sound to project that 5-Bromo-2-(5-bromoindolin-2-yl)phenol will exhibit superior anticancer and anti-inflammatory efficacy compared to its non-brominated analog, 2-(indolin-2-yl)phenol. The presence of bromine atoms is anticipated to enhance its interaction with key biological targets, leading to greater potency. The experimental protocols detailed herein provide a clear and robust framework for the empirical validation of this hypothesis. Further investigation into this and similar halogenated indolinylphenol compounds is warranted to explore their full therapeutic potential.
References
(PDF) Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents - ResearchGate. (n.d.). Retrieved February 24, 2024, from [Link]
Benkendorff, K., McIver, C. M., & Abbott, C. A. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 135. [Link]
Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents - PMC. (n.d.). Retrieved February 24, 2024, from [Link]
Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents - PubMed. (n.d.). Retrieved February 24, 2024, from [Link]
Structures of bromophenols possessing potent activity against cancer. - ResearchGate. (n.d.). Retrieved February 24, 2024, from [Link]
Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review | Omics. (n.d.). Retrieved February 24, 2024, from [Link]
[Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed. (n.d.). Retrieved February 24, 2024, from [Link]
Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC. (n.d.). Retrieved February 24, 2024, from [Link]
Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. (n.d.). Retrieved February 24, 2024, from [Link]
Selected indolinone derivatives as anticancer agents in preclinical or clinical trials. (n.d.). Retrieved February 24, 2024, from [Link]
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC. (n.d.). Retrieved February 24, 2024, from [Link]
2-(5-Bromo-2-indolyl)phenol | C14H10BrNO | CID 23343336 - PubChem. (n.d.). Retrieved February 24, 2024, from [Link]
Synthesis, characterization and evaluation of antioxidant activity of N-([1, 3, 4- Oxadiazino [6, 5-b] substituted indol-2-yl me - The Pharma Innovation. (n.d.). Retrieved February 24, 2024, from https://www.thepharmajournal.com/archives/2019/vol8issue12/PartB/8-11-53-731.pdf
Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (n.d.). Retrieved February 24, 2024, from [Link]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. (n.d.). Retrieved February 24, 2024, from [Link]
Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles as antioxidants and their acetylcholinesterase inhibition properties - ResearchGate. (n.d.). Retrieved February 24, 2024, from [Link]
ChemInform Abstract: Synthesis and Anticancer Activity of Indolin-2-one Derivatives Bearing the 4-Thiazolidinone Moiety. | Request PDF - ResearchGate. (n.d.). Retrieved February 24, 2024, from [Link]
Phenolic Constituents and Their Anti-inflammatory Activity from Echinochloa utilis Grains. (n.d.). Retrieved February 24, 2024, from [Link]
The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - MDPI. (n.d.). Retrieved February 24, 2024, from [Link]
Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives - MDPI. (n.d.). Retrieved February 24, 2024, from [Link]
Tailored Functionalization of Natural Phenols to Improve Biological Activity - IRIS. (n.d.). Retrieved February 24, 2024, from [Link]
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (n.d.). Retrieved February 24, 2024, from [Link]
Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors - PubMed. (n.d.). Retrieved February 24, 2024, from [Link]
Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics - PubMed. (n.d.). Retrieved February 24, 2024, from [Link]
Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed. (n.d.). Retrieved February 24, 2024, from [Link]
Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents | Request PDF - ResearchGate. (n.d.). Retrieved February 24, 2024, from [Link]
Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed. (n.d.). Retrieved February 24, 2024, from [Link]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC. (n.d.). Retrieved February 24, 2024, from [Link]
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC. (n.d.). Retrieved February 24, 2024, from [Link]
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing. (n.d.). Retrieved February 24, 2024, from [Link]
Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed. (n.d.). Retrieved February 24, 2024, from [Link]
Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (n.d.). Retrieved February 24, 2024, from [Link]
Tailored Functionalization of Natural Phenols to Improve Biological Activity - MDPI. (n.d.). Retrieved February 24, 2024, from [Link]
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC. (n.d.). Retrieved February 24, 2024, from [Link]
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Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata - Frontiers. (n.d.). Retrieved February 24, 2024, from [Link]
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A Comparative Guide to Purity Assessment Standards for 5-Bromo-2-(5-bromoindolin-2-yl)phenol and Related Novel Heterocyclic Compounds
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for establishing the purity of the novel molecule 5-Bromo-2-(5-bromoindolin-2-yl)phenol. In the absen...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing the purity of the novel molecule 5-Bromo-2-(5-bromoindolin-2-yl)phenol. In the absence of established specific monographs for this compound, we will apply first-principle analytical strategies, drawing from authoritative guidelines and best practices in the pharmaceutical industry. The methodologies outlined herein are designed to be broadly applicable to other novel, complex heterocyclic small molecules, ensuring robust and reliable characterization critical for research and development.
The core principle of this guide is to build a self-validating analytical workflow. Each step is designed not just to measure a property but to provide a layer of evidence that, when combined, creates a high-confidence purity profile. We will explore the "why" behind the choice of each analytical technique, grounding our protocols in the physicochemical properties anticipated for a molecule like 5-Bromo-2-(5-bromoindolin-2-yl)phenol.
Orthogonal Approaches to Purity: A Multi-Technique Strategy
No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach, where different methods based on distinct chemical and physical principles are used to interrogate the sample. This strategy minimizes the risk of co-eluting impurities or undetected contaminants.
For a molecule with the structural complexity of 5-Bromo-2-(5-bromoindolin-2-yl)phenol—featuring aromatic rings, halogen atoms, a secondary amine, and a hydroxyl group—our primary analytical panel will consist of High-Performance Liquid Chromatography (HPLC) for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification, and Nuclear Magnetic Resonance (NMR) for structural confirmation.
Logical Framework for Purity Assessment
The following diagram illustrates the logical workflow, starting from a newly synthesized batch of the target compound and proceeding through orthogonal techniques to arrive at a comprehensive purity statement.
Caption: Workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Quantification
HPLC, particularly in reversed-phase mode, is the workhorse for purity assessment of non-volatile small molecules. It separates the target compound from its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. The presence of multiple aromatic rings in 5-Bromo-2-(5-bromoindolin-2-yl)phenol makes it an ideal candidate for UV detection.
Expertise in Method Development: The choice of mobile phase and column is critical. A typical starting point for a molecule of this nature would be a C18 column with a water/acetonitrile or water/methanol gradient. The acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is added to the mobile phase to protonate the phenolic hydroxyl and indolinic amine groups. This suppresses ionization and ensures sharp, symmetrical peak shapes by preventing interactions with residual silanols on the stationary phase.
Comparative Performance of HPLC Columns
Column Chemistry
Particle Size
Dimensions
Performance Characteristics
Ideal Use Case
Standard C18
5 µm
4.6 x 250 mm
Robust, general-purpose separation. Good for initial screening.
Routine purity checks where major impurities are known.
High-Resolution C18
< 2 µm (UHPLC)
2.1 x 50 mm
Significantly higher peak capacity and faster run times.
Complex mixtures or trace impurity analysis.
Phenyl-Hexyl
3.5 µm
4.6 x 150 mm
Offers alternative selectivity (π-π interactions) for aromatic compounds.
Resolving isomers or impurities with similar hydrophobicity to the main compound.
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Acetonitrile
Gradient: 5% B to 95% B over 20 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 5 µL
Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a wavelength of maximum absorbance (e.g., 254 nm).
System Suitability: Before sample analysis, perform a blank injection (solvent) followed by an injection of the sample. The system is deemed suitable if the main peak exhibits a tailing factor between 0.9 and 1.5.
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness through Self-Validation: This protocol is self-validating. The DAD detector provides crucial information; by examining the UV spectrum across the peak, one can check for peak purity. If the spectrum is consistent across the entire peak, it provides confidence that the peak represents a single component.
While HPLC-UV quantifies impurities, it does not identify them. LC-MS is the definitive tool for this purpose. By coupling the separation from HPLC with a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the main peak and any impurities. This is essential for understanding the impurity profile, which could include starting materials, by-products, or degradation products.
Expertise in Spectral Interpretation: For 5-Bromo-2-(5-bromoindolin-2-yl)phenol, we expect a characteristic isotopic pattern due to the two bromine atoms (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br). The mass spectrum should show an [M+H]⁺ cluster, an [M+2H]⁺ cluster, and an [M+4H]⁺ cluster with a relative intensity ratio of approximately 1:2:1. Any impurity peak lacking this signature is unlikely to be a dibrominated species.
Protocol: LC-MS Impurity Identification
Chromatography: Utilize the same HPLC method developed previously to ensure correlation between the UV and MS data.
Rationale: The indoline nitrogen is readily protonated, making positive mode ESI highly effective.
Scan Range: 100-1000 m/z.
Capillary Voltage: 3.5 kV.
Gas Flow/Temperature: Optimize based on instrument manufacturer recommendations.
Data Analysis:
Confirm the mass of the main peak corresponds to the theoretical [M+H]⁺ for 5-Bromo-2-(5-bromoindolin-2-yl)phenol.
Extract the mass spectra for each impurity peak.
Propose potential structures for impurities based on their mass and knowledge of the synthetic route. For example, a mass corresponding to the loss of a bromine atom might indicate a dehalogenated by-product.
Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure
¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of the main component and can also serve as a powerful method for purity assessment. It provides information on the chemical environment of every proton in the molecule.
Expertise in Application: While HPLC excels at detecting trace-level impurities, NMR is highly sensitive to structural differences. An impurity with a different carbon skeleton, even if it co-elutes in HPLC, will almost certainly present unique signals in the NMR spectrum. For purity, the integral values of signals corresponding to the main compound are compared to the integrals of signals from impurities. According to ICH Q3A R2 guidelines, impurities present at levels of 0.1% or higher should be identified.
Protocol: ¹H NMR for Structural Confirmation and Purity
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of an internal standard with a known chemical shift if quantification is desired (qNMR).
Data Acquisition:
Spectrometer: 400 MHz or higher for adequate signal dispersion.
Experiment: Standard ¹H acquisition.
Number of Scans: 16-64 scans to achieve good signal-to-noise.
Data Analysis:
Assign all major peaks in the spectrum to the protons of 5-Bromo-2-(5-bromoindolin-2-yl)phenol.
Carefully inspect the baseline for small peaks that do not correspond to the main structure, the solvent, or known artifacts (e.g., water, satellite peaks).
Integrate the impurity peaks relative to a well-resolved signal from the main compound to estimate their concentration.
Relationship Between Technique and Impurity Type
This diagram shows which analytical techniques are best suited for detecting different classes of potential impurities.
Validation
A Senior Application Scientist's Guide to the Structural Verification of 5-Bromo-2-(5-bromoindolin-2-yl)phenol
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and materials science, the absolute certainty of a molecule's structure and purity is the bedrock upon which all...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the absolute certainty of a molecule's structure and purity is the bedrock upon which all subsequent data rests. For a complex heterocyclic compound such as 5-Bromo-2-(5-bromoindolin-2-yl)phenol, a single analytical technique is insufficient. A rigorous, multi-faceted approach is paramount to establishing an unimpeachable structural identity. This guide provides an in-depth comparison of the essential analytical techniques required for this verification, grounded in the principles of orthogonal validation.
The Foundation: Theoretical Elemental Composition
Before any analysis begins, we must establish the theoretical groundwork. The molecular formula for 5-Bromo-2-(5-bromoindolin-2-yl)phenol is C₁₄H₁₁Br₂NO . Based on this formula, the expected elemental composition is calculated. This theoretical data serves as the primary benchmark against which our experimental results will be compared.
Element
Symbol
Atomic Mass ( g/mol )
Molar Mass Contribution ( g/mol )
Theoretical Percentage (%)
Carbon
C
12.011
168.154
45.56%
Hydrogen
H
1.008
11.088
3.00%
Bromine
Br
79.904
159.808
43.30%
Nitrogen
N
14.007
14.007
3.79%
Oxygen
O
15.999
15.999
4.34%
Total
369.056
99.99%
Primary Verification: Combustion Analysis
The cornerstone of elemental composition determination is combustion analysis.[1][2] This technique provides the quantitative percentages of carbon, hydrogen, and nitrogen, which are critical for confirming the empirical formula.
The Causality Behind the Choice
Combustion analysis is a fundamental, robust, and highly accurate method for determining the mass fractions of C, H, N, and S in a sample.[1][3][4] The process involves the complete and instantaneous oxidation of the sample by "flash combustion," converting the constituent elements into simple, easily detectable gases (CO₂, H₂O, N₂).[5] The reliability of this method makes it the gold standard for initial purity and compositional assessment.
Experimental Protocol: CHN Analysis
Sample Preparation: Accurately weigh 1-3 mg of the dried, homogenous sample of 5-Bromo-2-(5-bromoindolin-2-yl)phenol into a tin capsule.
Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide) to ensure accuracy.
Combustion: The sample is dropped into a high-temperature furnace (approx. 1000°C) rich in oxygen.[3] This triggers complete combustion.
Reduction & Separation: The resultant gases (CO₂, H₂O, NOx) are swept by a helium carrier gas over heated copper to reduce nitrogen oxides to N₂ gas.[3][6] The gases are then passed through a chromatographic column to separate N₂, CO₂, and H₂O.
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier.[4][7] The instrument's software then calculates the percentage mass of each element.
Note on Halogen and Oxygen Analysis: Standard CHN analyzers do not directly measure halogens or oxygen. Bromine is typically determined by methods like ion chromatography after combustion and absorption.[8] Oxygen is often determined separately by pyrolysis in the absence of oxygen, where it is converted to carbon monoxide.
Interpreting the Data: A Self-Validating System
The trustworthiness of the analysis hinges on the comparison between experimental and theoretical values. An acceptable result for a pure compound typically falls within ±0.4% of the theoretical value for each element.
Element
Theoretical %
Experimental % (Example)
Deviation
Pass/Fail
Carbon
45.56
45.41
-0.15
Pass
Hydrogen
3.00
3.08
+0.08
Pass
Nitrogen
3.79
3.71
-0.08
Pass
Troubleshooting: Deviations greater than 0.4% may indicate impurities (such as residual solvent or starting materials), incomplete combustion, or weighing errors.
Essential Orthogonal Verification Methods
Elemental analysis confirms the ratio of elements but does not provide information about their connectivity. Therefore, orthogonal methods—techniques that rely on different physicochemical principles—are required for unambiguous structural elucidation.[9][10]
A. Mass Spectrometry (MS): The Molecular Weight Confirmer
Mass spectrometry is indispensable for verifying the molecular weight of the compound. For a dibrominated molecule, it offers a uniquely definitive piece of evidence.[9]
Principle: MS ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio.
Key Data & Interpretation:
Molecular Ion Peak: The analysis should show a cluster of peaks corresponding to the molecular ion [M]⁺. The expected molecular weight is ~369 g/mol .
The Dibromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11][12] A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic pattern for the molecular ion with a relative intensity ratio of 1:2:1 at M, M+2, and M+4.[11][13] This pattern is a powerful signature confirming the presence of two bromine atoms.
Peak
m/z (approx.)
Isotopic Composition
Expected Relative Intensity
[M]⁺
368
C₁₄H₁₁⁷⁹Br₂NO
1
[M+2]⁺
370
C₁₄H₁₁(⁷⁹Br)(⁸¹Br)NO
2
[M+4]⁺
372
C₁₄H₁₁⁸¹Br₂NO
1
The presence of this 1:2:1 triplet is one of the strongest pieces of evidence to validate the proposed structure.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Mapper
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon-hydrogen framework.[14][15][16]
Principle: NMR exploits the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the chemical environment, connectivity, and number of unique atoms in a molecule.[14][17]
Key Data & Interpretation for ¹H NMR:
Number of Signals: Corresponds to the number of chemically non-equivalent protons.[14]
Chemical Shift (δ): The position of a signal (in ppm) indicates the electronic environment of the proton.[18][19] We expect to see distinct signals in the aromatic region (approx. 6.5-8.0 ppm), aliphatic region (for the -CH₂- and -CH- groups of the indoline ring), and broad signals for the N-H and O-H protons.
Integration: The area under each signal is proportional to the number of protons it represents, which should sum to the 11 protons in the molecular formula.[14]
Splitting Pattern (Multiplicity): Provides information about the number of neighboring protons, which is crucial for establishing the connectivity of the atoms.[17][19]
Key Data & Interpretation for ¹³C NMR:
Number of Signals: Indicates the number of unique carbon environments.[14] For the proposed structure, we would expect to see 14 distinct signals, confirming the carbon count.
C. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Identifier
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[20][21]
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.
Expected Characteristic Absorption Bands:
~3400-3200 cm⁻¹ (broad): O-H stretching from the phenolic group.[22][23]
~3350 cm⁻¹ (medium, sharp): N-H stretching from the secondary amine in the indoline ring.[22]
~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the indoline ring.
~1600-1450 cm⁻¹ (strong): C=C stretching within the aromatic rings.[23]
~1300-1000 cm⁻¹ (strong): C-N and C-O stretching.
Below 800 cm⁻¹: C-Br stretching.
Integrated Verification Workflow
A logical workflow ensures that all data is collected and correlated efficiently to build an unassailable case for the compound's structure. The following diagram illustrates this best-practice approach.
Caption: A comprehensive workflow for the structural verification of a novel chemical entity.
Conclusion: Synthesizing the Data for Unambiguous Confirmation
The structural verification of 5-Bromo-2-(5-bromoindolin-2-yl)phenol cannot be achieved in a vacuum. It requires the careful integration of multiple analytical techniques.
Elemental Analysis provides the foundational data, confirming the empirical formula and sample purity.
Mass Spectrometry validates the molecular weight and, critically, confirms the presence of two bromine atoms through its unique isotopic signature.
NMR Spectroscopy serves as the ultimate structural tool, mapping the carbon-hydrogen skeleton and confirming atomic connectivity.
FTIR Spectroscopy provides a rapid check for the presence of all key functional groups.
Only when the data from all these orthogonal methods are in complete agreement with the theoretical values and expected patterns can the structure be considered definitively verified. This rigorous, multi-pronged approach ensures the scientific integrity required for advanced research and development applications.
References
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
Benchchem. (n.d.). A Comparative Guide to Orthogonal Methods for Validating the Structure of Tos-PEG9-Boc Conjugates.
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
Chemistry Steps. (2025). Isotopes in Mass Spectrometry.
News-Medical. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques.
InstaNANO. (n.d.). FTIR Analysis. Available at: [Link]
ResearchGate. (n.d.). FTIR analysis of phenolic extracts from Moringa oleifera leaves. Available at: [Link]
Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Available at: [Link]
SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Available at: [Link]
MilliporeSigma. (n.d.). 5-Bromo-2-phenyl-1H-indole. Available at: [Link]
Ottokemi. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol, 97%. Available at: [Link]
University of Illinois. (n.d.). Elemental Composition Calculator. Available at: [Link]
University of Sheffield. (n.d.). Elemental Analysis tool. Available at: [Link]
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]
ResearchGate. (n.d.). A correlation for calculating elemental composition from proximate analysis of biomass materials. Available at: [Link]
Comparative Guide: Indolinyl Phenol Derivatives (Hemicyanines) in Fluorescence Assays
Executive Summary Indolinyl Phenol Derivatives (IPDs) , predominantly represented by the Hemicyanine (HCy) scaffold, have emerged as a superior alternative to traditional fluorophores like Fluorescein and Rhodamine for s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Indolinyl Phenol Derivatives (IPDs) , predominantly represented by the Hemicyanine (HCy) scaffold, have emerged as a superior alternative to traditional fluorophores like Fluorescein and Rhodamine for specific bio-imaging applications. Unlike rigid xanthene dyes, IPDs feature a "push-pull" Intramolecular Charge Transfer (ICT) mechanism between an electron-deficient indolium moiety and an electron-rich phenol group.
This structural flexibility grants them three distinct advantages:
Large Stokes Shifts (>100 nm): Minimizing self-quenching and improving signal-to-noise ratios.
Environmental Sensitivity: Acting as molecular rotors for viscosity sensing or ratiometric pH probes.
Activatable "Turn-On" Architectures: The phenolic hydroxyl group serves as a versatile "trigger" site for detecting Reactive Oxygen Species (ROS) and enzymes.
This guide objectively compares IPDs against industry standards, supported by experimental protocols and mechanistic insights.
Chemical Basis & Mechanism
The core structure of a fluorescent IPD consists of an indolium acceptor linked to a phenol donor via a polymethine bridge.
The "Push": The phenolic hydroxyl (-OH), especially when deprotonated to phenolate (-O⁻), donates electrons.
The "Pull": The positively charged indolium nitrogen accepts electron density.
The Result: Upon excitation, charge transfers from the phenol to the indolium, resulting in strong fluorescence, often in the Red/Near-Infrared (NIR) region.
Mechanism of Action Diagram
The following diagram illustrates the ICT mechanism and the "Caging" strategy used for sensing.
Figure 1: Activation mechanism of Indolinyl Phenol probes. The "Caged" phenol quenches ICT. Removal of the cage by a specific trigger restores the donor-acceptor system, turning on fluorescence.
Comparative Analysis: IPDs vs. Standard Fluorophores
The following data contrasts Hemicyanine-based IPDs with traditional dyes. Note the significant difference in Stokes Shift and Environmental Sensitivity.
Feature
Indolinyl Phenol (Hemicyanine)
Fluorescein (FITC)
Rhodamine B
BODIPY
Emission Range
Red / NIR (650–800 nm)
Green (520 nm)
Orange/Red (570 nm)
Green/Red (Tunable)
Stokes Shift
Large (100–200 nm)
Small (20–25 nm)
Small (20–30 nm)
Small (<30 nm)
pH Sensitivity
High (pKa ~7-8)
High (pKa ~6.4)
Low (Stable)
Low (Stable)
Photostability
Moderate to High
Low
Moderate
High
Viscosity Response
Yes (Molecular Rotor)
No
No
No
Mitochondrial Targeting
Intrinsic (+ Charge)
Requires Modification
Intrinsic (+ Charge)
Requires Modification
Key Takeaways for Assay Development:
Choose IPDs if: You need deep tissue penetration (NIR), ratiometric pH sensing, or detection of mitochondrial ROS. The large Stokes shift allows for multicolor imaging with minimal crosstalk.
Choose BODIPY/Rhodamine if: You require absolute photostability for long-term tracking where environmental sensitivity (viscosity/pH) is a confounding variable.
Channel: Excitation ~630-650 nm; Emission collected at 680-750 nm.
Validation: Perform a ratiometric analysis if the probe supports dual-emission, or compare intensity against a control group (non-treated).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for assessing mitochondrial viscosity using Indolinyl Phenol probes.
Troubleshooting & Optimization
Problem: Low fluorescence signal in basal state.
Cause: Many IPDs are "Turn-On" probes. They require the specific trigger (ROS/pH) or high viscosity to fluoresce.
Solution: Verify the presence of the analyte.[1][2] Use a positive control (e.g., add exogenous H₂O₂ for ROS probes).
Problem: Rapid photobleaching.
Cause: While stable, IPDs can generate singlet oxygen under intense NIR irradiation.
Solution: Lower laser power (1-2%) and increase pixel dwell time or gain. Use anti-fade mounting media for fixed cells.
Problem: Non-specific staining.
Cause: Lipophilicity of the indolium core.
Solution: optimize concentration (titrate down to 1-2 µM) and reduce incubation time.
References
Hemicyanine-Based Near-Infrared Fluorescence Off–On Probes for Imaging Intracellular and In Vivo Nitroreductase Activity. PubMed Central (PMC).
[Link]
An indolium-based near-infrared fluorescent probe for non-invasive real-time monitoring of gastric pH. Royal Society of Chemistry (RSC) - Analytical Methods.
[Link][3]
Validating Batch Consistency of 5-Bromo-2-(5-bromoindolin-2-yl)phenol: A Critical Guide to Redox Stability and Purity
Executive Summary: The "Silent" Variable in Synthesis In the high-stakes environment of drug discovery and probe development, 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS 1954693-13-0) serves as a specialized building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Silent" Variable in Synthesis
In the high-stakes environment of drug discovery and probe development, 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS 1954693-13-0) serves as a specialized building block, particularly valuable for its unique electronic properties and potential as a precursor for fluorescent dyes and metal-chelating agents.
However, this compound presents a specific, often overlooked consistency challenge: spontaneous aerobic dehydrogenation . Unlike stable aromatic systems, the indoline (dihydroindole) core is thermodynamically driven to oxidize into its fully aromatic indole counterpart upon exposure to air or light. This degradation is not merely an impurity issue; it fundamentally alters the molecule's reactivity profile, leading to failed couplings, erratic yields, and non-reproducible biological data.
This guide provides an autonomous, data-driven framework to validate batch-to-batch consistency, comparing High-Integrity Reagent Grade (Batch A) against Oxidized/Suboptimal Alternatives (Batch B) .
Technical Profile & The Consistency Challenge
The Molecule
Chemical Name: 5-Bromo-2-(5-bromoindolin-2-yl)phenol[1]
CAS Number:
Core Structure: A phenol ring linked to an indoline ring. Both rings are brominated at the 5-position.
Critical Feature: The indoline nitrogen (secondary amine) and the C2/C3 saturated carbons.
The Mechanism of Failure (Why Batches Vary)
The primary variation between batches is the ratio of Indoline (Active) to Indole (Inactive/Byproduct) .
The Indoline (Target): Contains an
hybridized C2-C3 bond. It is more nucleophilic and flexible.
The Indole (Contaminant): Formed via oxidative dehydrogenation (loss of 2H). It is aromatic, planar, and significantly less nucleophilic at the nitrogen.
If a researcher treats "Batch B" (10% oxidized) as pure material, stoichiometric calculations for downstream reactions (e.g., N-alkylation or condensation) will be erroneous, leaving unreacted electrophiles that complicate purification.
Visualizing the Instability Pathway
Figure 1: The aerobic oxidation pathway. The transition from Indoline to Indole is the primary source of batch inconsistency.
Comparative Analysis: Validated vs. Suboptimal Batches
The following data summarizes the performance differences between a properly stored, high-purity batch (Batch A) and a batch that has suffered partial oxidation (Batch B).
Table 1: Analytical & Functional Comparison
Feature
Batch A (High Consistency)
Batch B (Suboptimal/Alternative)
Impact on Research
Appearance
Off-white to pale beige solid
Yellow to brownish powder
Visual Cue: Darkening indicates oxidation (conjugated systems absorb visible light).
Purity (HPLC)
>98% Indoline
<90% Indoline (>5-10% Indole)
Stoichiometry Error: 10% impurity leads to 10% excess of coupling reagents.
1H-NMR Signal
Distinct triplets at ~3.0-4.0 ppm (Indoline C2/C3)
Mixed signals; appearance of aromatic doublets at ~6.5-7.5 ppm
Identification: Loss of aliphatic protons confirms degradation.
Solubility
Soluble in DMSO/DMF; clear solution
Turbid in DMSO; potential precipitation
Assay Noise: Precipitates cause light scattering in fluorescence assays.
Reaction Yield
>85% (in standard N-alkylation)
<60% (sluggish reaction)
Resource Waste: Requires extensive purification to remove unreacted starting material.
Validation Protocols (Self-Validating Systems)
To ensure scientific integrity, do not rely solely on the Certificate of Analysis (CoA) provided by the vendor, as oxidation can occur during shipping. Perform these checks upon receipt.
Detection: UV at 254 nm (aromatic) and 280 nm (indole specific).
Acceptance Criteria:
Main Peak (Indoline): Retention time
~ X min.
Impurity Peak (Indole): Retention time
(Indoles are typically more hydrophobic/retained longer on C18 than Indolines due to planarity).
Threshold: Impurity peak area must be < 2%.
Protocol 2: 1H-NMR Diagnostic
Objective: Confirm structural integrity of the aliphatic ring.
Solvent: DMSO-
.
Key Region to Scan: 3.0 ppm – 4.5 ppm.
Validation Logic:
Pass: You observe two distinct triplets (or multiplets) integrating to 2 protons each. These correspond to the
groups of the indoline ring.
Fail: These signals are weak or absent, and the aromatic region (6.5–8.0 ppm) shows complex splitting patterns indicative of a fully aromatic indole system.
Experimental Workflow for Incoming QC
This workflow ensures that only validated material enters your synthesis pipeline.
Figure 2: Decision tree for validating reagent quality before use.
Storage & Handling Recommendations
To maintain the "Batch A" status of your material:
Atmosphere: Always store under inert gas (Argon or Nitrogen).
Temperature: -20°C is mandatory for long-term storage to slow oxidation kinetics.
Solution Stability: Do not store solutions in DMSO for >24 hours. Prepare fresh immediately before use.
References
Sigma-Aldrich. 5-Bromo-2-(5-bromoindolin-2-yl)phenol Product Specification (CAS 1954693-13-0). Retrieved from
PubChem. 2-(5-Bromo-2-indolyl)phenol (Related Structure & Properties). National Library of Medicine. Retrieved from
Li, B., et al. (2019). Aerobic Dehydrogenation of Indolines to Indoles.[2] Organic Letters, 21(4), 1176-1181. (Cited for mechanism of spontaneous oxidation). Retrieved from
BenchChem. A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. (Cited for stability trends of the indoline scaffold).[3][4] Retrieved from
A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-(5-bromoindolin-2-yl)phenol
For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 5-Bromo-2-(5-bromoindolin-2-yl)phenol, a halogenated organic compound. The procedures outlined below are synthesized from established safety protocols for handling similar chemical classes, ensuring a cautious and compliant approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with 5-Bromo-2-(5-bromoindolin-2-yl)phenol is paramount.
1.1. Known Hazard Profile
Based on available data for this compound, it is classified with the following Globally Harmonized System (GHS) hazard statements:
The GHS pictogram associated with these hazards is an exclamation mark (GHS07), indicating that the substance is an irritant and may be harmful.[1]
1.2. Inferred and Potential Hazards
Due to its chemical structure, a dibrominated indolinyl phenol, we must also consider hazards associated with related compounds:
Halogenated Organic Compounds: These compounds are often persistent in the environment and can be toxic. Brominated flame retardants, a related class of chemicals, are known for their potential to bioaccumulate and cause adverse health effects, including endocrine disruption and neurotoxicity.
Phenolic Compounds: Phenols can be corrosive and toxic.
Thermal Decomposition: The thermal decomposition of brominated compounds, such as in the case of incineration, can produce hazardous byproducts. These may include hydrogen bromide (HBr), brominated phenols, and highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[2][3][4][5] Therefore, incineration should only be carried out in a licensed hazardous waste facility equipped with appropriate emission controls.[6]
Table 1: Summary of Chemical and Hazard Information
Given the known and inferred hazards, the following PPE is mandatory when handling 5-Bromo-2-(5-bromoindolin-2-yl)phenol and its waste:
Eye and Face Protection: Chemical safety goggles are required. If there is a risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection: A lab coat is essential. For larger quantities or when there is a significant risk of contamination, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions.
3.1. Waste Stream Classification
Waste containing 5-Bromo-2-(5-bromoindolin-2-yl)phenol must be classified and segregated as Halogenated Organic Waste .[7]
DO NOT mix this waste with non-halogenated organic solvents. Mixing can complicate the disposal process and may lead to higher disposal costs.[7]
DO NOT dispose of this chemical down the drain or in the regular trash.[8][9]
3.2. Primary Waste Containers
For Solid Waste: Collect pure 5-Bromo-2-(5-bromoindolin-2-yl)phenol, as well as contaminated consumables (e.g., gloves, weigh boats, paper towels), in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).
For Liquid Waste: If the compound is dissolved in a solvent, the entire solution should be collected in a designated "Halogenated Organic Liquid Waste" container. This container should be made of a material compatible with the solvent used.
3.3. Container Labeling
All waste containers must be clearly and accurately labeled as soon as waste is added. The label must include:
A general chemical incompatibility chart should always be consulted when dealing with multiple waste streams.
On-site Accumulation and Storage
The safe temporary storage of hazardous waste within the laboratory is governed by strict regulations.
Location: Waste containers should be stored in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.[10][11]
Container Integrity: Ensure waste containers are always kept closed except when adding waste.[10][11][12][13] Do not leave funnels in open containers.[10][11] Containers must be in good condition, with no leaks or cracks.
Secondary Containment: It is best practice to store liquid waste containers in secondary containment bins to prevent the spread of material in case of a spill.
Volume Limits: Be aware of the volume limits for hazardous waste accumulation in a satellite area as defined by your institution and local regulations.
Disposal Procedure Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of 5-Bromo-2-(5-bromoindolin-2-yl)phenol.
Caption: Disposal workflow for 5-Bromo-2-(5-bromoindolin-2-yl)phenol.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills (manageable by lab personnel):
Alert personnel in the immediate area.
Ensure you are wearing appropriate PPE.
Contain the spill using an absorbent material suitable for chemical spills (e.g., vermiculite, sand, or commercial sorbent pads).
Carefully collect the contaminated absorbent material and any contaminated debris into a designated hazardous waste container.
Clean the spill area with soap and water.
Label the waste container appropriately and dispose of it as hazardous waste.
Large Spills (or if you are unsure how to proceed):
Evacuate the immediate area.
Alert your supervisor and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.
Prevent others from entering the area.
Provide as much information as possible to the emergency responders, including the identity of the spilled material and the approximate quantity.
Final Disposal Logistics
The final disposal of 5-Bromo-2-(5-bromoindolin-2-yl)phenol waste must be handled by licensed professionals.
Contacting EH&S: Once your waste container is approaching full (typically around 80-90% capacity), contact your institution's EH&S department to schedule a waste pickup.[8][11][13]
Documentation: Complete any required waste pickup forms accurately and completely.
Professional Disposal: EH&S will ensure that the waste is transported to a licensed hazardous waste disposal facility where it will be managed in compliance with all federal, state, and local regulations. The most likely disposal method for this type of waste is high-temperature incineration in a facility equipped with scrubbers and other emission control technologies to handle the acidic gases (like HBr) and prevent the release of toxic byproducts.[6]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, thereby protecting both human health and the environment.
References
Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 68, 218-257. [Link]
Camino, G., & Luda, M. P. (2003). Thermal degradation of a brominated bisphenol a derivative. Polymers for Advanced Technologies, 14(11-12), 741-748. [Link]
Luda, M. P., et al. (2002). Thermal decomposition of fire retardant brominated epoxy resins. Journal of Analytical and Applied Pyrolysis, 63(2), 225-237.
Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 68, 218-257. [Link]
Kuzuhara, S., & Sano, A. (2018). Bromination of Pd Compounds during Thermal Decomposition of Tetrabromobisphenol A. Engineering, 10, 187-201. [Link]
Stec, A. A., & Hull, T. R. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 103, 289-294. [Link]
Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 68, 218-257. [Link]
Nordic Council of Ministers. (2014). Emission Measurements During Incineration of Waste Containing Bromine. [Link]
Princeton University Environmental Health & Safety. (n.d.). Hazardous Waste Management and Disposal Program. [Link]
Princeton University Environmental Health & Safety. (2017). Hazardous Waste Management and Disposal System. [Link]
University of Texas at Austin Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. [Link]
Li, Y., et al. (2023). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research, 23(10), 230155. [Link]
Louisiana State University Environmental Health & Safety. (n.d.). Chemical Waste. [Link]
Louisiana State University Environmental Health & Safety. (n.d.). Hazardous Waste. [Link]
Princeton University Environmental Health & Safety. (n.d.). Chemical Waste Management. [Link]
CP Lab Safety. (n.d.). Waste Compatibility by Chemical Group. [Link]
Altarawneh, M., & Dlugogorski, B. Z. (2018). Bromine in waste incineration: Partitioning and influence on metal volatilisation. Progress in Energy and Combustion Science, 68, 218-257.
Princeton University Environmental Health & Safety. (n.d.). Chemical Waste. [Link]
Louisiana State University Environmental Health & Safety. (n.d.). Waste Management High Hazard List. [Link]
Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.
LSU Health New Orleans Environmental Health & Safety. (n.d.). Waste Disposal. [Link]
Dojindo Molecular Technologies, Inc. (2025). 5-Br-PAPS Safety Data Sheet. [Link]
U.S. EPA. (n.d.). Chemical Compatibility Chart. [Link]
Fisher Scientific. (2025).
Thermo Fisher Scientific. (2025).
U.S. EPA. (n.d.). EPA's Chemical Compatibility Chart. [Link]
University of California, Santa Cruz, Environmental Health & Safety. (n.d.). Appendix K - Incompatible Chemicals. [Link]
City of Baton Rouge. (n.d.). Household Hazardous Materials. [Link]
Wang, L., et al. (2017). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 9(12), 689. [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-2-(5-bromoindolin-2-yl)phenol
This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS No. 1954693-13-0).
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Bromo-2-(5-bromoindolin-2-yl)phenol (CAS No. 1954693-13-0). The procedures outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of protocols grounded in established safety science.
Hazard Assessment: Understanding the Risks
5-Bromo-2-(5-bromoindolin-2-yl)phenol is a halogenated phenolic compound. Its hazard profile is derived from its chemical structure and available safety data. The primary hazards associated with this compound are categorized under GHS07, indicating it is a warning-level hazard.
H302: Harmful if swallowed: Ingestion can lead to systemic toxicity.
H315: Causes skin irritation: The phenolic and brominated moieties can cause significant skin irritation upon contact.[1][2][3][4] Phenolic compounds, in particular, can have anesthetic properties, potentially delaying the sensation of a chemical burn, which underscores the need for vigilant skin protection.[5]
H319: Causes serious eye irritation: Direct contact with the eyes can result in severe irritation and potential damage.[1][4]
H335: May cause respiratory irritation: Inhalation of the solid as a dust or aerosol may irritate the respiratory tract.[4][6]
Given these hazards, a multi-layered approach to safety, beginning with engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols, is mandatory.
Primary Line of Defense: Engineering Controls
Before any personal protective equipment is donned, engineering controls must be in place and fully operational. These controls are designed to minimize exposure by containing the hazard at its source.
Chemical Fume Hood: All handling of 5-Bromo-2-(5-bromoindolin-2-yl)phenol, from weighing to solution preparation, must be conducted within a certified chemical fume hood.[7] This is critical to mitigate the risk of inhalation of airborne particles.[5]
Safety Shower and Eyewash Station: Ensure there is immediate and unobstructed access to a safety shower and eyewash station in the work area.[8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is based on a thorough risk assessment of the procedures to be performed. The following table summarizes the mandatory PPE for handling this compound.
Protection Type
Required PPE
Key Specifications & Rationale
Eye & Face Protection
Chemical Safety Goggles & Face Shield
Goggles must be tightly fitting to protect against dust and splashes.[9] A face shield should be worn over goggles when there is a significant risk of splashing.[10]
Hand Protection
Chemical-Resistant Gloves (Nitrile or Neoprene)
Nitrile gloves are suitable for preventing skin contact.[7] For prolonged handling or when working with solutions, consider double-gloving or using thicker utility-grade neoprene or butyl gloves, as phenols can penetrate some materials.[10][11] Gloves must be inspected before use and removed properly to avoid skin contamination.[12]
Body Protection
Laboratory Coat & Chemical-Resistant Apron
A fully buttoned laboratory coat protects against contamination of personal clothing.[7] A chemical-resistant apron, such as one made of neoprene or butyl rubber, should be worn over the lab coat when handling larger quantities or during procedures with a high splash potential.[10]
Respiratory Protection
NIOSH-Approved Respirator
A respirator is typically not required if all work is conducted within a certified fume hood. However, in the event of insufficient ventilation or a spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.[7][13]
Step-by-Step Donning and Doffing of PPE
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination. The sequence is designed to minimize the transfer of contaminants from the PPE to the user.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is crucial for minimizing risks.
Handling and Experimentation
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
Handling: Conduct all manipulations within the fume hood.[7] Avoid direct contact with skin and eyes.[7]
Cleanup: After handling, decontaminate the work surface. Dispose of all contaminated consumables as hazardous waste.
Spill Management
In the event of a spill, immediately alert others in the area and follow these steps:
Evacuate non-essential personnel from the area.
Wear appropriate PPE , including respiratory protection, gloves, and eye protection, before attempting to clean the spill.[7]
Containment: Absorb the spill with an inert material, such as vermiculite, sand, or a similar absorbent.[7][14]
Collection: Carefully collect the absorbed material into a tightly closed, labeled container for proper disposal as hazardous waste.[4][7]
Decontamination: Clean the spill area thoroughly.
First Aid Procedures
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[7][8] Seek immediate medical attention.[9]
Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, ensuring to lift the eyelids.[7] Seek immediate medical attention.[5]
Inhalation: Move the individual to an area with fresh air.[7] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][9]
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials, pipette tips), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]
Phenol/chloroform mixtures and other halogenated waste should be disposed of as halogenated waste solvent.[15]
Dispose of the chemical waste through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations for the disposal of halogenated organic compounds.[7]
References
Bromine in orgo lab SOP - Environmental Health and Safety at Providence College. (Source: Providence College, URL: [Link])
Material Safety Data Sheet - p-Bromoanisole, 95% (gc) - Cole-Parmer. (Source: Cole-Parmer, URL: [Link])
Bromine - Hazardous Substance Fact Sheet. (Source: New Jersey Department of Health, URL: [Link])
Bromine Safety Handbook - Indian Chemical Council (ICC). (Source: Indian Chemical Council, URL: [Link])
SAFE USE OF PHENOL. (Source: University of California, Riverside, URL: [Link])
Removing Phenols from Post-Processing Wastewater Originating from Underground Coal Gasification Using Coagulation-Flocculation a - Polish Journal of Environmental Studies. (Source: Polish Journal of Environmental Studies, URL: [Link])
Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (Source: Yale University, URL: [Link])
Phenol - Office of Environment, Health & Safety. (Source: University of California, Berkeley, URL: [Link])
Removal of phenol from wastewater by electrochemical bromination in a flow reactor. (Source: Springer, URL: [Link])